molecular formula C8H14O4 B147162 Dimethyl Isosorbide CAS No. 5306-85-4

Dimethyl Isosorbide

Cat. No.: B147162
CAS No.: 5306-85-4
M. Wt: 174.19 g/mol
InChI Key: MEJYDZQQVZJMPP-ULAWRXDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl Isosorbide (DMI), with the CAS number 5306-85-4 and molecular formula C8H14O4 , is a high-purity, versatile specialty solvent of significant interest in chemical and pharmaceutical research. This compound, also known as isosorbide dimethyl ether , is a liquid at room temperature with a molecular weight of approximately 174.20 g/mol . Its primary research value lies in its application as a powerful solvent for active ingredients. It is notably effective for dissolving dihydroxyacetone (DHA), the key component in sunless tanning products . Beyond this, it serves as a cleansing agent and a viscosity-controlling agent in various formulations, making it a valuable tool for researchers developing and testing new cosmetic and personal care products . Its favorable physicochemical properties, including a boiling point of 93-95°C at 0.1 mmHg , a density of about 1.15-1.165 g/mL , and complete solubility in water, make it an excellent medium for a range of experimental applications . For safe handling, this product should be stored in a cool place with proper ventilation and kept away from oxidizing agents . This compound is provided For Research Use Only (RUO) and is not intended for personal or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYDZQQVZJMPP-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2C1OCC2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019399
Record name Dimethyl isosorbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5306-85-4
Record name Dimethyl isosorbide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5306-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005306854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5306-85-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5306-85-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl isosorbide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4:3,6-dianhydro-2,5-di-O-methyl-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL ISOSORBIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA6A6V432S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimethyl Isosorbide mechanism of action in skin penetration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Dimethyl Isosorbide in Skin Penetration

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (DMI) is a high-purity, bio-derived solvent and carrier widely utilized in cosmetic and pharmaceutical formulations to enhance the delivery of active ingredients. Its primary mechanism of action is not rooted in the disruption of the stratum corneum's lipid barrier, a common trait of many chemical penetration enhancers. Instead, DMI functions predominantly as a superior solvent that modulates the thermodynamic activity of the active ingredient and improves its partitioning into the skin. By maintaining the active in a solubilized state on the skin and within the upper epidermal layers, DMI can create an intracutaneous depot, leading to enhanced dermal delivery without significantly increasing transdermal permeation. This non-aggressive mechanism contributes to its favorable safety profile and low irritation potential. This guide provides a detailed examination of DMI's mechanisms, supported by quantitative data and experimental protocols.

Introduction to this compound (DMI)

This compound is a clear, colorless, and water-soluble liquid derived from isosorbide, which is sourced from glucose.[1] Its chemical stability across a broad pH range (3-10) and miscibility with water, alcohols, and many organic solvents make it a versatile ingredient in various formulations.[1][2]

Key Characteristics:

  • INCI Name: this compound[1]

  • CAS Number: 5306-85-4[2]

  • Primary Functions: Solvent, penetration enhancer, carrier for active ingredients.[1][3]

  • Safety Profile: DMI is recognized for being non-irritating and gentle on the skin, offering a safe method to boost the efficacy of active ingredients without compromising the skin's barrier function.[4][5][6]

DMI is commonly incorporated into high-performance products requiring deeper penetration of actives, such as anti-aging serums, acne treatments, and skin brightening formulations.[1][7] It also improves the shelf stability of actives susceptible to degradation pathways like hydrolysis and transesterification.[2][4][7]

Core Mechanisms of Skin Penetration Enhancement

The efficacy of DMI as a penetration enhancer is attributed to a combination of physicochemical interactions with the formulation, the active ingredient, and the skin itself. The principal mechanisms are detailed below.

The Role of Solvency and Thermodynamic Activity

A fundamental principle of skin penetration is that only dissolved molecules can permeate the stratum corneum. The driving force for this permeation is the thermodynamic activity of the active, which is related to its concentration gradient between the vehicle and the skin.

This mechanism can be strategically advantageous for dermal targeting, where the goal is to concentrate an active within the epidermis and dermis while minimizing systemic absorption. By increasing the skin's reservoir capacity, DMI can create a so-called "intracutaneous depot" effect.[9]

Thermodynamic_Activity Figure 1: Conceptual Model of Thermodynamic Activity cluster_0 High Thermodynamic Activity cluster_1 Reduced Thermodynamic Activity with DMI Vehicle1 Vehicle (Low Active Solubility) SC1 Stratum Corneum Vehicle1->SC1 Strong Driving Force (High Partitioning) Active1 Active Vehicle2 Vehicle with DMI (High Active Solubility) SC2 Stratum Corneum Vehicle2->SC2 Weaker Driving Force (Lower Partitioning) Active2 Active

Figure 1: Conceptual Model of Thermodynamic Activity.
Interaction with the Stratum Corneum (SC)

The stratum corneum's barrier function is primarily attributed to its "brick-and-mortar" structure, where corneocytes (bricks) are embedded in a continuous matrix of intercellular lipids (mortar). Many chemical enhancers function by disrupting the highly ordered lamellar structure of these lipids.

However, DMI operates via a non-disruptive mechanism. Differential scanning calorimetry (DSC) analysis of DMI-treated mouse skin revealed only a slight change in the phase transition temperature of the lipids.[8] This indicates that DMI does not significantly interrupt or fluidize the intercellular lipid packing.[8] Instead of altering the barrier's structure, DMI is believed to permeate into the stratum corneum and act as a solvent within the tissue, thereby increasing the solubility of the active ingredient in the skin itself. This enhances the skin/vehicle partition coefficient, favoring the movement of the active into the epidermis.

Figure 2: Comparison of Penetration Enhancement Mechanisms.
Prevention of Active Ingredient Recrystallization

Formulations often contain volatile solvents like ethanol. Upon application, these solvents can evaporate quickly, leading to a supersaturated concentration of the active ingredient on the skin's surface.[12] This supersaturation can result in the crystallization of the active, rendering it unavailable for penetration.[12]

DMI is a non-volatile solvent.[5] When included in a formulation, it remains on the skin, keeping the active ingredient fully dissolved and bioavailable.[2][5] This ensures that a stable concentration gradient is maintained for a longer duration, promoting sustained permeation into the skin.

Quantitative Analysis of DMI's Efficacy

The performance of DMI has been quantified in several studies, highlighting its ability to enhance efficacy and reduce irritation.

Table 1: Enhancement of Benzoyl Peroxide (BPO) Efficacy and Irritation Reduction

Parameter Formulation Result Source
Antibacterial Activity 4% BPO wash with DMI vs. other BPO systems (up to 8.5%) The 4% BPO with DMI formulation provided superior antibacterial activity against P. acnes. [5]
Irritation (Laser Doppler) BPO lotion with DMI vs. BPO lotion without DMI A significant 19% reduction in irritation was observed with the DMI-containing lotion. [5]

| Irritation (Dermatologist Assessment) | 4% BPO leave-on cream with DMI | 90% of 100 investigators reported that typical BPO side effects (irritation, dryness) were non-existent or minimal. |[5] |

Table 2: Synergistic Effects of DMI with Other Enhancers

Active Ingredient Enhancer Combination Skin Model Key Finding Source

| Nifedipine | Propylene Glycol (PG), Oleic Acid (OA), and this compound (DMI) | Hairless mouse skin | The ternary mixture yielded optimal flux and lag time, with flux values fourfold higher than required for an equivalent oral daily dose. |[13] |

Key Experimental Protocols

The evaluation of DMI's mechanism and efficacy relies on established methodologies in dermatological and pharmaceutical research.

In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is the gold standard for assessing the percutaneous absorption of topical products.[14][15][16]

  • Objective: To measure the rate and extent of an active ingredient's permeation through a skin sample.

  • Apparatus: Vertical Franz diffusion cell.[8][9]

  • Membrane: Excised human or animal skin (e.g., split-thickness human skin) is mounted between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.[8][9][17]

  • Procedure:

    • The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline), maintained at a constant temperature (approx. 32-37°C), and stirred continuously.

    • A finite dose of the test formulation (containing DMI and the active) is applied to the skin surface in the donor chamber.

    • At predetermined time intervals, aliquots are withdrawn from the receptor fluid and replaced with fresh fluid.

    • The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of active permeated per unit area is plotted against time. The steady-state flux (Jss) and lag time (tL) are calculated from the linear portion of the curve.

IVPT_Workflow Figure 3: General Workflow for In Vitro Permeation Testing (IVPT) prep 1. Skin Preparation (Excision and Dermatoming) mount 2. Mount Skin in Franz Diffusion Cell prep->mount equilibrate 3. Equilibrate System (Temp & Receptor Fluid) mount->equilibrate apply 4. Apply Finite Dose of Formulation equilibrate->apply sample 5. Sample Receptor Fluid at Time Intervals apply->sample analyze 6. Analyze Samples (e.g., HPLC) sample->analyze calculate 7. Calculate Permeation Parameters (Flux, Lag Time) analyze->calculate

Figure 3: General Workflow for In Vitro Permeation Testing (IVPT).
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, providing insight into the physical state of the stratum corneum lipids.

  • Objective: To determine if DMI alters the phase transition temperatures of SC lipids, which would indicate a disruptive interaction.

  • Procedure:

    • Samples of isolated stratum corneum are prepared, treated with the DMI-containing formulation or a control, and hydrated.

    • The samples are hermetically sealed in aluminum pans.

    • The pans are heated at a controlled rate in the DSC instrument.

    • The heat flow into the sample is measured relative to a reference pan.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks correspond to the melting and phase transitions of the SC lipids. A significant shift in the peak transition temperatures in the DMI-treated sample compared to the control would indicate a fluidizing or disruptive effect on the lipid structure.[8]

Laser Doppler Flowmetry

This non-invasive technique is used to assess skin irritation by measuring changes in cutaneous blood flow.

  • Objective: To quantify the reduction in irritation potential when DMI is included in a formulation with a known irritant (e.g., BPO).[5]

  • Procedure:

    • Test sites are demarcated on the volar forearms of human subjects.

    • The test formulations (with and without DMI) and controls (e.g., sodium lauryl sulfate solution) are applied to the sites.

    • After a set contact time, the formulations are removed.

    • A laser Doppler scanner is used to measure the microcirculatory blood flow at each test site.

  • Data Analysis: An increase in blood flow corresponds to vasodilation, an early sign of an inflammatory or irritant response (erythema). A statistically significant lower blood flow reading for the DMI-containing formulation compared to its control indicates a reduction in irritation.[5]

Conclusion

The mechanism of action of this compound as a skin penetration enhancer is multifaceted and distinct from traditional, disruptive enhancers. Its primary role is that of a highly effective, non-volatile solvent and carrier. By modulating the thermodynamic activity of the active ingredient and preventing its recrystallization on the skin, DMI ensures a sustained and effective driving force for permeation. Crucially, it appears to enhance the solubility of actives within the stratum corneum itself without significantly altering the protective intercellular lipid structure. This non-disruptive pathway is key to its clinical benefit, allowing for enhanced dermal delivery and improved efficacy of active ingredients while maintaining an excellent safety and low-irritation profile. The ultimate performance of DMI is highly dependent on the specific formulation, highlighting the importance of optimizing the vehicle to leverage its unique properties for targeted dermal and transdermal applications.

References

A Technical Guide to the Physicochemical Properties of Dimethyl Isosorbide for Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Isosorbide (DMI) is a high-purity, bio-derived solvent and carrier that is gaining significant traction in the pharmaceutical and cosmetic industries.[1][2] Synthesized from renewable resources like D-sorbitol, DMI is a polar aprotic solvent recognized for its excellent safety profile, high stability, and remarkable ability to enhance the penetration of active pharmaceutical ingredients (APIs).[3][4] Its primary functions in drug formulation are to act as a solubilizer for poorly water-soluble drugs, a stabilizer for sensitive APIs, and a delivery-enhancement mechanism for topical and transdermal systems.[2][5]

This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering quantitative data, detailed experimental protocols, and visualizations to support its application in advanced drug formulation.

Core Physicochemical Properties

This compound is a colorless to pale yellow, low-viscosity liquid.[2][6] It is chemically stable under normal conditions and compatible with a wide range of pharmaceutical excipients and APIs.[7][8]

PropertyValueReference
Chemical Name 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol[9]
INCI Name This compound[7]
CAS Number 5306-85-4[1]
Molecular Formula C₈H₁₄O₄[10]
Molecular Weight 174.19 g/mol [10][11]
Appearance Clear, colorless to pale yellow liquid[2][7]
Boiling Point 235–237 °C[4]
logP (Octanol/Water) -0.44[3]
Water Solubility 2000 g/L (at 20 °C); fully miscible in all ratios[3]
pH Stability Stable across a broad pH range (3–10)[7]
Thermal Stability Heat stable up to 80°C[7]

Solubility and Cosolvency

DMI's high polarity and ability to form hydrogen bonds make it an exceptional solvent for a diverse range of molecules, particularly those with poor water solubility.[6][8] This property is critical for developing formulations of new chemical entities, as nearly 90% of drug candidates are poorly water-soluble.[12]

General Solubility Profile

DMI exhibits broad miscibility with water and most organic solvents, which facilitates its incorporation into various formulation types, from aqueous solutions to oil-in-water emulsions.[1][2]

Solvent/ExcipientSolubility of DMIReference
WaterSoluble / Fully Miscible[1][3]
EthanolSoluble[7]
Propylene GlycolSoluble[1]
IsopropanolSoluble[1]
Cottonseed OilSoluble[1]
Isopropyl MyristateSoluble[1]
Polysorbate 20 & 80Soluble[1]
Mineral OilInsoluble[1]
Silicone Oil (Dimethicone)Insoluble[1]
LanolinInsoluble[1]
Hydrogenated Castor OilInsoluble[1]
Solubilization of Poorly Soluble Drugs

DMI is particularly effective as a primary solvent or cosolvent for increasing the solubility of nonpolar drugs. Studies have demonstrated its ability to form complexes with other solvents like water and propylene glycol, which can significantly enhance the solubility of steroids such as prednisone and dexamethasone. The maximum solubility for these steroids was observed at a DMI-to-water or DMI-to-propylene glycol concentration ratio of approximately 1:2.[6]

Active Pharmaceutical Ingredient (API)Achieved Solubility in DMI-based FormulationsReference
Melatonin & Analogs160 - 278 mg/mL[5]
Etoposide1 - 60 mg/mL[5]
Itraconazole1 - 60 mg/mL[5]
Omeprazole1 - 60 mg/mL[5]
Prednisone, Dexamethasone, PrednisoloneSignificantly enhanced in DMI/water & DMI/PG systems
Benzoyl Peroxide (BPO)Fully dissolved, preventing re-agglomeration

Viscosity and Rheological Properties

DMI is characterized as a liquid with relatively low to moderate viscosity, a desirable trait for handling and processing during manufacturing and for the sensory profile of topical products.[3][6] The viscosity of a formulation is a critical parameter that affects its stability, spreadability, and injectability.[13][14]

The dynamic viscosity of pure DMI has been systematically measured across a range of temperatures. This data is essential for formulators when designing processes or predicting the flow behavior of a final product.

TemperatureDensity (g·cm⁻³)Dynamic Viscosity (mPa·s)Reference
288.15 K (15 °C)1.161135.378[15]
298.15 K (25 °C)1.153433.824[15]
313.15 K (40 °C)1.141752.453[15]
328.15 K (55 °C)1.130001.698[15]
343.15 K (70 °C)1.118181.232[15]

Stability and Compatibility

A key advantage of DMI in drug formulation is its ability to enhance the stability of the final product. It is thermally and chemically robust and can protect APIs that are susceptible to degradation.[8][9]

  • Hydrolytic Stability : DMI improves the shelf stability of active ingredients, including those prone to hydrolysis and transesterification.[1][2] It is stable to hydrolysis even at acidic pH.[9]

  • API Compatibility : DMI is compatible with a wide array of common APIs and excipients, including alpha-hydroxy acids (AHAs), beta-hydroxy acids (BHAs), retinoids, niacinamide, and various forms of Vitamin C.[7] This broad compatibility simplifies the formulation development process.

Mechanism of Action in Drug Delivery

DMI is widely employed as a penetration enhancer, facilitating the delivery of active ingredients to the epidermis.[1][2] This allows formulators to achieve desired therapeutic effects with lower concentrations of APIs, potentially reducing costs and skin irritation.[1]

The proposed mechanism involves a temporary and reversible alteration of the stratum corneum. DMI is thought to increase the polarity of the surface skin layers, creating a more favorable environment for the partitioning and diffusion of the API into the skin.[16] This enhanced delivery has been shown to improve the efficacy of products like self-tanners and anti-acne treatments.[16][17] Importantly, studies suggest that while DMI enhances delivery into the epidermis, it does not promote significant translocation of the active into the bloodstream, which is a critical safety consideration for topical therapies.[17]

DMI_Penetration_Enhancement start DMI in Topical Formulation process1 Application to Skin Surface start->process1 process2 DMI Interacts with Stratum Corneum Lipids process1->process2 process3 Increases Polarity of Skin Surface Layers process2->process3 process4 Reduces Barrier Function (Reversible) process2->process4 process5 Enhanced Partitioning of API into Skin process3->process5 process4->process5 end Increased API Concentration in Epidermis process5->end

Logical flow of DMI's proposed mechanism for enhancing skin penetration.

Safety and Toxicological Profile

This compound has been extensively studied and is considered safe for use in pharmaceutical and personal care products.[4][9] It has a history of use in commercialized medicinal products in the EU and USA.[9]

Toxicological EndpointResultReference
Acute Oral Toxicity (Rodents) LD₅₀ > 6.5 g/kg[20]
Skin Irritation/Sensitization Not irritating and not sensitizing[20]
Eye Irritation Slightly irritating at high concentrations[20]
Genotoxicity (Ames Test) Not mutagenic[20]
Clastogenicity (Human Lymphocyte) Not clastogenic[20]
90-Day Repeated Oral Dose (Dog) NOAEL = 100 mg/kg bw/day[20]

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) concluded that personal care products containing DMI at concentrations up to 25% pose a low risk to public health.[20] The Environmental Working Group (EWG) also assigns DMI a low overall hazard score.[21]

Experimental Protocols for Property Determination

This section outlines the methodologies for evaluating key physicochemical properties of DMI in a drug formulation context.

Protocol: Equilibrium Solubility Determination

This method is used to determine the saturation solubility of an API in DMI or a DMI-containing vehicle.

Methodology:

  • Add an excess amount of the API to a known volume of the solvent system in a sealed glass vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a rotating apparatus or shaker bath for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[22]

  • After equilibration, centrifuge the suspension to separate the undissolved solid API.

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

  • Dilute the filtrate with a suitable solvent to a concentration within the analytical range.

  • Quantify the concentration of the dissolved API using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[22]

Solubility_Workflow prep 1. Prepare Suspension (Excess API in Solvent) equil 2. Equilibrate (24-48h at constant T) prep->equil centri 3. Centrifuge (Separate solid from liquid) equil->centri filter 4. Filter Supernatant (e.g., 0.22 µm filter) centri->filter analyze 5. Dilute and Analyze (UV-Vis or HPLC) filter->analyze result Result: Equilibrium Solubility (mg/mL) analyze->result

Experimental workflow for determining the equilibrium solubility of an API.
Protocol: Viscosity Measurement

This protocol describes the use of a rotational rheometer to measure the dynamic viscosity of a DMI-based formulation.

Methodology:

  • Select the appropriate geometry for the rheometer (e.g., cone-and-plate or parallel plates) based on the expected viscosity and sample volume.[14] Cone-and-plate is often ideal for low-volume samples.[14]

  • Calibrate the instrument according to the manufacturer's instructions, typically using viscosity standards.

  • Place a precise volume of the sample onto the lower plate of the rheometer.

  • Lower the upper geometry to the correct gap setting and allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25 °C). Temperature control is critical as viscosity is highly temperature-dependent.[23]

  • Perform the measurement by applying a controlled range of shear rates and measuring the resulting shear stress.

  • The instrument software calculates the dynamic viscosity (in mPa·s or cP) as a function of the shear rate. For many pharmaceutical products, viscosity will decrease as the shear rate increases (shear-thinning behavior).[13]

Viscosity_Workflow setup 1. Instrument Setup (Rotational Rheometer) load 2. Load Sample & Set Temperature setup->load measure 3. Apply Shear Rate & Measure Shear Stress load->measure result 4. Calculate Dynamic Viscosity measure->result

General workflow for viscosity measurement using a rotational rheometer.
Protocol: In Vitro Skin Permeation Study

The Franz diffusion cell is the standard apparatus for assessing the permeation of APIs from topical formulations through the skin.[18]

Methodology:

  • Prepare excised human or animal skin (e.g., porcine ear skin) by separating the epidermis and dermis (split-thickness).

  • Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizer) and maintain it at 32-37 °C to mimic physiological conditions. Ensure the fluid is constantly stirred.

  • Apply a finite dose of the DMI-containing formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace them with an equal volume of fresh, pre-warmed fluid.

  • Analyze the concentration of the API in the collected samples using a validated HPLC or LC-MS/MS method.

  • Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

Franz_Cell_Workflow setup 1. Mount Skin in Franz Diffusion Cell receptor 2. Fill Receptor Chamber (e.g., PBS at 37°C) setup->receptor apply 3. Apply Formulation to Donor Chamber receptor->apply sample 4. Sample Receptor Fluid at Time Intervals apply->sample analyze 5. Analyze Samples (HPLC or LC-MS/MS) sample->analyze result Result: Permeation Profile & Flux analyze->result

Workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion

This compound is a multifunctional, high-performance excipient that offers significant advantages in modern drug formulation. Its strong solvency power, ability to enhance API penetration, excellent stability profile, and high degree of safety make it a valuable tool for addressing challenges with poorly soluble drugs and for optimizing drug delivery through the skin. The quantitative data and established protocols presented in this guide serve as a foundational resource for scientists and researchers looking to leverage the unique properties of DMI to develop safe, stable, and effective pharmaceutical products.

References

Synthesis and purification methods for high-purity Dimethyl Isosorbide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of High-Purity Dimethyl Isosorbide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMI) is a bio-based, non-toxic, and biodegradable solvent and carrier agent that is gaining significant attention in the pharmaceutical, cosmetic, and industrial sectors.[1][2] Derived from renewable resources like D-sorbitol, DMI is an effective and environmentally friendly alternative to conventional solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc).[3][4] Its ability to enhance the penetration of active ingredients makes it particularly valuable in topical and transdermal drug delivery systems.[1] This guide provides a comprehensive overview of the synthesis and purification methods for producing high-purity this compound, complete with experimental protocols, comparative data, and process visualizations.

Synthesis of this compound

The synthesis of DMI primarily involves the etherification of isosorbide, which is itself derived from the dehydration of D-sorbitol.[5][6] Several methods have been developed, ranging from traditional Williamson ether synthesis to greener approaches using dimethyl carbonate.

Green Synthesis from Isosorbide and Dimethyl Carbonate (DMC)

A sustainable and widely researched method for DMI synthesis involves the reaction of isosorbide with dimethyl carbonate (DMC).[3][4] DMC acts as both a green methylating agent and a solvent, avoiding the use of hazardous reagents like dimethyl sulfate or methyl halides.[3] The reaction is typically base-catalyzed and proceeds at elevated temperatures.[3]

Experimental Protocol: Synthesis using a Strong Base

This protocol is based on the green synthesis approach described by Aricò et al.[3]

  • Reaction Setup: In a reaction vessel, dissolve isosorbide in dimethyl carbonate (DMC), used in excess as both reagent and solvent.[3]

  • Catalyst Addition: Add a strong base, such as sodium methoxide (NaOMe), to the mixture.[3]

  • Reaction Conditions: Heat the mixture to the reflux temperature of DMC (90°C) and maintain for a specified reaction time (e.g., 20 hours).[3]

  • Work-up: After the reaction is complete, cool the mixture and proceed with purification steps, which may include neutralization, filtration, and distillation.[7]

One-Pot Synthesis from D-Sorbitol and Dimethyl Carbonate (DMC)

A direct, one-pot synthesis of DMI from D-sorbitol using DMC chemistry has also been reported, offering a more streamlined and sustainable process.[8][9] This method utilizes a nitrogen superbase catalyst and is performed in an autoclave.[8][9]

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the work of Aricò et al.[8]

  • Reactant Preparation: In a stainless steel autoclave equipped with a magnetic stir bar, prepare a solution of D-sorbitol, a nitrogen superbase catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene - TBD), and a large excess of dimethyl carbonate (DMC).[8]

  • Reaction Execution: Seal the autoclave under a nitrogen atmosphere. Heat the reaction mixture first to 90°C to facilitate the cyclization of D-sorbitol to isosorbide, and then increase the temperature to 200°C for the methylation step.[8]

  • Product Analysis: After a reaction time of 24 hours, cool the mixture and analyze the resulting product for DMI concentration, typically via GC-MS.[8]

Williamson Ether Synthesis

The Williamson ether synthesis is a more traditional method for preparing ethers, including DMI. This method can be adapted using different methylating agents and reaction conditions.

Using Dimethyl Sulfate

This method can produce high yields of DMI but has the disadvantage of using toxic dimethyl sulfate and generating inorganic salt byproducts.[3][10]

Experimental Protocol:

  • Reaction Setup: Dissolve 1,4:3,6-dianhydrosorbitol (isosorbide) in tert-butanol and heat to 55-65°C with stirring.[11]

  • Reagent Addition: Simultaneously add aqueous sodium hydroxide solution and dimethyl sulfate dropwise while maintaining the temperature and keeping the reaction mixture alkaline.[11]

  • Reaction and Initial Purification: Stir the mixture for three hours at approximately 60°C, then distill off most of the tert-butanol.[11]

  • Extraction: Mix the residue with water and extract the aqueous solution multiple times with methylene chloride.[11]

  • Drying and Evaporation: Dry the combined organic phases over potassium carbonate and then evaporate the solvent.[11]

  • Final Purification: Purify the crude product by vacuum distillation.[11]

Using Methyl Chloride

This method utilizes methyl chloride as the methylating agent in the presence of a phase-transfer catalyst.[7]

Experimental Protocol:

  • Reaction Mixture: In a reaction vessel, add a solvent (e.g., an alkyl-blocked low molecular polyether), isosorbide, an alkali (e.g., sodium hydroxide), and a phase-transfer catalyst.[7]

  • Dehydration: Stir the mixture, heat to 80-100°C, and reduce the pressure to remove water.[7]

  • Etherification: Introduce methyl chloride under pressure (0.1 to 1.0 MPa) and maintain the temperature between 50 and 90°C to complete the etherification reaction.[7]

  • Neutralization and Desalination: Neutralize the reaction mixture with an acid, followed by filtration to remove the resulting salts.[7]

  • Purification: The final product is obtained through reduced pressure distillation.[7]

Synthesis Data Summary
Synthesis MethodStarting MaterialMethylating AgentCatalyst/BaseTypical YieldReference
Green SynthesisIsosorbideDimethyl CarbonateStrong Base (e.g., NaOMe)Up to 40% DMI[3]
One-Pot Green SynthesisD-SorbitolDimethyl CarbonateTBD (Nitrogen Superbase)High Yield[8][9]
Williamson Ether SynthesisIsosorbideDimethyl SulfateSodium HydroxideUp to 93%[11]
Williamson Ether SynthesisIsosorbideMethyl ChlorideAlkali + Phase-Transfer CatalystNot specified[7]
Acid-Catalyzed EtherificationIsosorbideMethanolAcid CatalystNot specified[1][12]

Purification of this compound

Achieving high purity is crucial for the application of DMI, especially in the pharmaceutical and cosmetic industries.[13] The primary methods for purification are distillation, chromatography, and crystallization.

Distillation

Reduced pressure (vacuum) distillation is the most common and effective method for purifying DMI on an industrial scale.[4][7] This technique separates DMI from less volatile impurities and residual reactants.

Experimental Protocol: Vacuum Distillation
  • Setup: The crude DMI is placed in a distillation flask equipped with a vacuum-jacketed column and a condenser.

  • Conditions: The pressure is reduced using a vacuum pump. For instance, a pressure of 2 mmHg is specified in one patent.[7] The flask is heated to the boiling point of DMI at the given pressure.

  • Fraction Collection: The fraction distilling at the correct temperature is collected. For example, at 20 mbar, DMI boils at 118-120°C, while at 2 mmHg, the collection temperature is 92-93°C.[7][11]

Column Chromatography

Column chromatography is another effective method for purifying DMI, particularly on a laboratory scale.[4][14]

Experimental Protocol: Column Chromatography
  • Stationary Phase: A suitable stationary phase, such as silica gel, is packed into a column.

  • Elution: The crude DMI is loaded onto the column and eluted with an appropriate solvent system.

  • Fraction Collection: Fractions are collected and analyzed (e.g., by TLC or GC) to identify those containing pure DMI.

  • Solvent Removal: The solvent is removed from the pure fractions, typically by rotary evaporation, to yield the purified DMI.

Crystallization

While more commonly used for the purification of the precursor isosorbide, crystallization can also be applied to DMI under specific conditions.[15][16] This method relies on the differential solubility of DMI and its impurities in a given solvent at different temperatures.

Experimental Protocol: Crystallization
  • Dissolution: Dissolve the crude DMI in a suitable solvent at an elevated temperature to form a saturated solution.

  • Cooling: Slowly cool the solution to induce the crystallization of DMI.

  • Isolation: The purified DMI crystals are isolated by filtration.

  • Drying: The crystals are dried to remove any residual solvent.

Purification Data Summary
Purification MethodKey ParametersPurity AchievedReference
Vacuum DistillationPressure: 2 mmHg, Collection Temp: 92-93°CHigh Purity[7]
Vacuum DistillationPressure: 20 mbar, Boiling Point: 118-120°CHigh Purity[11]
Column ChromatographyNot specifiedHigh Purity[4]
CrystallizationNot specified for DMI, but effective for isosorbide>99% for isosorbide[17]

Process Visualizations

Synthesis Pathway of this compound

G cluster_0 Starting Materials cluster_1 Methylating Agents cluster_2 Synthesis Methods D-Sorbitol D-Sorbitol One-Pot Synthesis One-Pot Synthesis D-Sorbitol->One-Pot Synthesis Isosorbide Isosorbide Green Synthesis Green Synthesis Isosorbide->Green Synthesis Williamson Ether Synthesis (Sulfate) Williamson Ether Synthesis (Sulfate) Isosorbide->Williamson Ether Synthesis (Sulfate) Williamson Ether Synthesis (Chloride) Williamson Ether Synthesis (Chloride) Isosorbide->Williamson Ether Synthesis (Chloride) Acid-Catalyzed Etherification Acid-Catalyzed Etherification Isosorbide->Acid-Catalyzed Etherification Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC)->One-Pot Synthesis Dimethyl Carbonate (DMC)->Green Synthesis Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Williamson Ether Synthesis (Sulfate) Methyl Chloride Methyl Chloride Methyl Chloride->Williamson Ether Synthesis (Chloride) Methanol Methanol Methanol->Acid-Catalyzed Etherification Crude DMI Crude DMI One-Pot Synthesis->Crude DMI Green Synthesis->Crude DMI Williamson Ether Synthesis (Sulfate)->Crude DMI Williamson Ether Synthesis (Chloride)->Crude DMI Acid-Catalyzed Etherification->Crude DMI

Caption: Synthesis routes to this compound (DMI).

General Purification Workflow for this compound

G Crude DMI Crude DMI Neutralization & Filtration Neutralization & Filtration Crude DMI->Neutralization & Filtration If salts present Distillation Distillation Crude DMI->Distillation Primary Method Chromatography Chromatography Crude DMI->Chromatography Alternative Method Neutralization & Filtration->Distillation High-Purity DMI High-Purity DMI Distillation->High-Purity DMI Chromatography->High-Purity DMI

Caption: General purification workflow for DMI.

References

Dimethyl Isosorbide: A Green Solvent Revolutionizing Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the pharmaceutical industry's persistent quest for greener, safer, and more effective drug delivery systems, Dimethyl Isosorbide (DMI) has emerged as a promising bio-based solvent.[1][2] Derived from renewable resources like D-sorbitol, a sugar alcohol obtained from glucose, DMI presents a sustainable alternative to conventional organic solvents.[1] Its favorable safety profile, high polarity, and excellent solubilizing capabilities make it a versatile excipient in a variety of pharmaceutical applications, particularly in topical and transdermal formulations.[1][2] This technical guide provides a comprehensive overview of DMI, focusing on its properties as a green solvent, its role in enhancing drug solubility and skin penetration, and detailed experimental protocols for its evaluation.

Physicochemical Properties and Green Solvent Profile

This compound is a clear, colorless, and low-viscosity liquid that is fully miscible with water, as well as many organic solvents and non-ionic surfactants.[2] Its synthesis from renewable feedstocks positions it as an environmentally friendly alternative to petroleum-derived solvents.

A key advantage of DMI lies in its favorable safety and toxicological profile. It is not classified as a hazardous substance and has a low potential for skin irritation.[3][4] The US Food and Drug Administration (FDA) has listed this compound in its Inactive Ingredient Database (IID), indicating its acceptability for use in pharmaceutical products.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol[6]
CAS Number5306-85-4[6]
Molecular FormulaC₈H₁₄O₄[7]
Molecular Weight174.19 g/mol [7]
AppearanceClear, colorless liquid[8]
Boiling Point93-95 °C @ 0.10 mm Hg
Melting Point-70.0 °C[8]
Flash Point120 °C[8]
Water SolubilityMiscible in all proportions[2]
log P (Octanol/Water)-0.44[1]

Table 2: Comparison of DMI with Other Common Pharmaceutical Solvents

SolventSourceBoiling Point (°C)Key Advantages of DMI
This compound Bio-based234High boiling point, low volatility, excellent safety profile, penetration enhancement
Propylene Glycol Petroleum-based188.2Good solvent, humectant
Ethanol Bio-based/Petroleum-based78.37Good solvent, volatile
Polyethylene Glycol (PEG 400) Petroleum-basedDecomposesGood solvent, low toxicity

Role as a Solubility Enhancer

A significant challenge in pharmaceutical formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). DMI's high polarity and ability to form hydrogen bonds make it an effective solvent for a wide range of APIs, including those that are poorly soluble in water.

Solubility of Steroids in DMI

A notable study investigated the cosolvency of DMI for enhancing the solubility of the steroids prednisone, dexamethasone, and prednisolone.[9] The study found that the solubility of these drugs was significantly affected by the complexation of DMI with other solvents like water and propylene glycol.[9] Maximum solubility for each of the steroids was observed at a DMI/water or DMI/propylene glycol concentration ratio of approximately 1:2.[9]

While the precise quantitative solubility data from this study is not publicly available, the findings clearly indicate DMI's potential in formulating poorly soluble drugs like corticosteroids.

Table 3: Qualitative Solubility of Selected APIs in this compound

Active Pharmaceutical Ingredient (API)Solubility in DMI
PrednisoneSoluble (especially in co-solvent systems)[9]
DexamethasoneSoluble (especially in co-solvent systems)[9]
PrednisoloneSoluble (especially in co-solvent systems)[9]
Salicylic AcidSoluble[8]
RetinoidsSoluble[8]
Ascorbic Acid DerivativesSoluble[8]

Mechanism of Action as a Penetration Enhancer

DMI is widely recognized for its ability to enhance the penetration of active ingredients through the stratum corneum, the outermost layer of the skin.[1][10] This property is particularly valuable in topical and transdermal drug delivery systems, where efficient delivery of the API to the target site is crucial for therapeutic efficacy.

The precise mechanism by which DMI enhances skin penetration is thought to involve a temporary and reversible disruption of the highly organized lipid bilayer of the stratum corneum. This disruption increases the fluidity of the lipid matrix, creating pathways for the drug to permeate more easily.

G cluster_0 Stratum Corneum (Lipid Bilayer) SC_lipids Highly Organized Lipid Bilayer Disrupted_lipids Disrupted and Fluidized Lipid Bilayer SC_lipids->Disrupted_lipids Temporary Disruption Viable_Epidermis Viable Epidermis Disrupted_lipids->Viable_Epidermis Drug Delivery DMI This compound (DMI) DMI->SC_lipids Interaction API Active Pharmaceutical Ingredient (API) API->Disrupted_lipids Enhanced Penetration

Caption: Proposed mechanism of DMI as a skin penetration enhancer.

Experimental Protocols

Evaluation of DMI as a Solubility Enhancer

Objective: To determine the saturation solubility of a poorly water-soluble API in DMI and DMI-cosolvent systems.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to a series of vials containing pure DMI and various mixtures of DMI with a cosolvent (e.g., water, propylene glycol) at different ratios (e.g., 10:90, 20:80, 50:50, 80:20, 90:10).

    • Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, centrifuge the vials to separate the undissolved API.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

    • Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility of the API in each solvent system (e.g., in mg/mL).

    • Plot the solubility of the API as a function of the DMI concentration in the cosolvent mixtures.

In-Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of DMI on the skin permeation of a topically applied API.

Methodology:

  • Franz Diffusion Cell Setup:

    • Use vertical Franz diffusion cells with a known diffusion area.

    • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The receptor medium should be degassed before use.

    • Maintain the temperature of the receptor medium at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.

    • Mount a piece of excised human or animal skin (e.g., rat or pig skin) on the diffusion cell with the stratum corneum side facing the donor compartment.

  • Application of Formulation:

    • Apply a known amount of the test formulation (containing the API and DMI) and a control formulation (without DMI) to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method (e.g., HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area of the skin (μg/cm²) at each time point.

    • Plot the cumulative amount of API permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp).

Formulation Development Workflow

The development of a topical formulation containing DMI typically follows a systematic approach to ensure the final product is stable, effective, and meets all quality attributes.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Stability cluster_3 Phase 4: Scale-up & Manufacturing A API Characterization B Excipient Compatibility (including DMI) A->B C Solubility Studies B->C D Prototype Formulation (with DMI) C->D E Optimization of Excipient Concentrations D->E F Process Parameter Optimization E->F G Physicochemical Characterization F->G H In-vitro Release & Permeation Studies G->H I Stability Testing (ICH Guidelines) H->I J Process Scale-up I->J K Manufacturing Process Validation J->K L Final Product K->L

Caption: General workflow for developing a topical formulation with DMI.

Regulatory and Safety Considerations

DMI is generally considered safe for use in topical pharmaceutical and cosmetic products.[2][4] It has a low toxicity profile and is not known to be a skin irritant or sensitizer at typical usage levels.[3][4] As an excipient, its use is subject to regulatory review and approval as part of a new drug application. Manufacturers should consult the relevant regulatory guidelines (e.g., FDA, EMA) for specific requirements regarding the use of DMI in pharmaceutical formulations.

Conclusion

This compound stands out as a high-performance, bio-based solvent with significant potential in pharmaceutical formulations. Its ability to enhance the solubility of poorly water-soluble drugs and improve their penetration through the skin makes it a valuable tool for formulation scientists. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of sustainable excipients like DMI is expected to grow, paving the way for the development of safer, more effective, and environmentally friendly drug products. Further research into the quantitative solubility of a wider range of APIs in DMI and detailed mechanistic studies of its penetration-enhancing effects will further solidify its position as a key enabler of next-generation drug delivery systems.

References

Dimethyl Isosorbide: A Comprehensive Toxicological and Safety Profile for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl Isosorbide (DMI) is a high-purity solvent and penetration enhancer widely utilized in topical formulations to improve the delivery of active pharmaceutical ingredients (APIs) and cosmetic actives. Its favorable safety profile is a key attribute for its use in products intended for dermal application. This technical guide provides a comprehensive overview of the toxicology and safety data for DMI, presenting quantitative data in structured tables, detailing experimental methodologies for key safety assessments, and visualizing experimental workflows. The available data robustly supports the safety of this compound for topical use, demonstrating a low potential for irritation, sensitization, and systemic toxicity.

Toxicological Profile

The toxicological evaluation of this compound has encompassed a range of endpoints, including acute toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated dose toxicity.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects to occur within a short period after a single dose of a substance. For topical products, dermal and oral routes are of primary interest.

EndpointSpeciesRouteMethodResultReference
Acute Dermal LD50RabbitDermalNot Specified>10.0 ml/kg[1]
Acute Oral LD50RatOral (gavage)Not SpecifiedLD50 between 6.81 and 10.0 ml/kg[1]
Irritation

Skin irritation studies evaluate the potential of a substance to cause reversible inflammatory changes in the skin.

SpeciesMethodConcentrationObservationResultReference
RabbitOECD 404 (Acute Dermal Irritation/Corrosion)0.5 mL (undiluted)No erythema or edema observed up to 72 hours post-application.Non-irritating (Score: 0.00)[2]
RabbitDraize TestUndiluted and 20%, 40%, 60%, 80% in aqueous solutionNo irritation, edema, or erythema on intact or abraded skin.Non-irritating[1]
RabbitNot SpecifiedNot SpecifiedSlightly irritant to the skin.Slightly Irritating[3]
HumanHuman Patch TestNot SpecifiedNon-irritating.Non-irritating[3][4]

Eye irritation studies assess the potential of a substance to cause reversible changes in the eye.

SpeciesMethodConcentrationObservationResultReference
RabbitNot SpecifiedUndiluted and 40% (w/v)No irritation when the eye was not washed after instillation.Non-irritating[1]
RabbitNot SpecifiedNot SpecifiedSlightly irritant to the eye.Slightly Irritating[3]
Skin Sensitization

Skin sensitization is an immune response to a substance that results in an allergic reaction upon subsequent contact.

SpeciesMethodObservationResultReference
HumanHuman Patch TestNon-sensitising.Non-sensitizing[3]
Mutagenicity

Mutagenicity tests investigate the potential of a substance to induce genetic mutations.

Test SystemMethodResultReference
Salmonella typhimuriumAmes Test (OECD 471)Not mutagenic.[3]
Human LymphocytesIn vitro Chromosomal Aberration TestNot clastogenic.[3]
Repeated Dose Toxicity

Repeated dose toxicity studies evaluate the effects of long-term or repeated exposure to a substance.

SpeciesRouteDurationNOAELLOAELObservations at LOAELReference
RatOral (gavage)13 weeks375 mg/kg/day (top dose)Not establishedAdaptive changes in the liver and kidney at the top dose.[3]
DogOral13 weeks100 mg/kg/day700 mg/kg/dayReduced body weight gain and food consumption, liver effects, and clinical chemistry changes.[1][3]

Experimental Protocols

The following sections detail the methodologies for key toxicological and safety assessments relevant to the topical application of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[5]

  • Test Animals: Healthy, young adult albino rabbits are typically used.[6]

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

    • A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²).[5]

    • The treated area is covered with a gauze patch and a semi-occlusive or occlusive dressing for a 4-hour exposure period.[2][5]

    • After 4 hours, the dressing and any residual test substance are removed.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Reactions are scored according to a standardized grading system. The reversibility of any observed effects is monitored for up to 14 days.[6]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or corrosion in the eye.[7][8]

  • Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.[9]

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

    • The eyelids are gently held together for about one second to prevent loss of the material.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling, and scored according to a standardized system. The observation period can be extended up to 21 days to assess the reversibility of the effects.[11]

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is an in vivo assay used to assess the potential of a substance to induce skin sensitization.[12][13]

  • Test Animals: Young, healthy adult guinea pigs are used.

  • Procedure:

    • Induction Phase:

      • Day 0: Three pairs of intradermal injections are made in the shoulder region: the test substance in an adjuvant (Freund's Complete Adjuvant), the test substance alone, and the adjuvant alone.

      • Day 7: A topical application of the test substance is made to the same area, which may be pre-treated with sodium lauryl sulfate to produce a mild irritation.

    • Challenge Phase:

      • Day 21: A challenge patch containing the test substance is applied to a naive site on the flank of both the test and control animals.

  • Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is classified as a sensitizer if a positive response is observed in the test animals and not in the control animals.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[14]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used. These bacteria cannot grow in a medium lacking the specific amino acid.

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).

    • The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

  • Observations: After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This in vitro method is used to study the absorption and permeation of a substance through the skin.[15][16]

  • Membrane: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.[17]

  • Procedure:

    • The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

    • The test formulation containing the substance of interest is applied to the surface of the stratum corneum in the donor compartment.

    • At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis.

  • Analysis: The concentration of the substance in the receptor fluid is measured using a suitable analytical method (e.g., HPLC). This data is used to determine the permeation rate (flux) and the total amount of substance that has permeated through the skin over time.

Visualizations

Experimental Workflow: Guinea Pig Maximization Test (GPMT)

GPMT_Workflow cluster_induction Induction Phase cluster_rest Rest Period cluster_challenge Challenge Phase day0 Day 0 Intradermal Injections day7 Day 7 Topical Application day0->day7 7 days rest Days 8-20 Development of Immune Response day7->rest day21 Day 21 Topical Challenge rest->day21 observe Observation (24 & 48 hrs) day21->observe Evaluation

Caption: Workflow of the Guinea Pig Maximization Test for skin sensitization.

Experimental Setup: In Vitro Skin Permeation (Franz Diffusion Cell)

Franz_Cell cluster_cell Franz Diffusion Cell donor Donor Compartment (Test Formulation Applied) skin Skin Membrane (Stratum Corneum facing up) donor->skin receptor Receptor Compartment (Receptor Fluid) skin->receptor sampling Sampling Port receptor->sampling stirbar Magnetic Stir Bar stirrer Magnetic Stirrer

Caption: Diagram of an in vitro skin permeation study using a Franz diffusion cell.

Mechanism of Action and Signaling Pathways

Current scientific literature does not indicate that this compound's primary mechanism of action involves direct interaction with specific cellular signaling pathways. Its role in topical formulations is primarily that of a solvent and a penetration enhancer.[18][19][20] DMI is thought to enhance the penetration of active ingredients by increasing their solubility within the formulation and potentially by transiently and reversibly altering the barrier properties of the stratum corneum. This allows for more efficient delivery of the active ingredient to its target site within the skin. There is no evidence to suggest that DMI itself activates or inhibits key signaling cascades commonly associated with toxicological responses.

Conclusion

Based on the comprehensive review of available toxicological data, this compound exhibits a very favorable safety profile for topical delivery. It is non-irritating to slightly irritating to the skin and eyes in animal models and has been shown to be non-irritating and non-sensitizing in human patch tests. Furthermore, DMI is not mutagenic and demonstrates a low potential for systemic toxicity following repeated oral exposure. Its primary function as a solvent and penetration enhancer does not appear to be mediated by interactions with specific signaling pathways. This robust safety profile, coupled with its efficacy in enhancing the delivery of active ingredients, makes this compound a valuable excipient for the development of safe and effective topical products for the pharmaceutical and cosmetic industries.

References

Navigating the Environmental Profile of Dimethyl Isosorbide: A Technical Guide to Biodegradability and Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Review of the Biodegradability and Environmental Fate of Dimethyl Isosorbide (DMI) has been compiled to provide researchers, scientists, and drug development professionals with an in-depth understanding of the environmental profile of this versatile solvent. This guide synthesizes available data on DMI's persistence, bioaccumulation, mobility, and aquatic toxicity, offering a critical evaluation of existing studies and their methodologies.

This compound (DMI), a bio-based solvent derived from corn, is increasingly utilized in pharmaceutical and cosmetic formulations for its excellent safety profile and efficacy as a penetration enhancer. As its use becomes more widespread, a thorough understanding of its environmental impact is imperative. This technical guide addresses the conflicting information regarding its biodegradability and provides a clear summary of its environmental fate based on current scientific evidence.

Executive Summary

This compound's environmental profile is characterized by a notable discrepancy between computational estimations and experimental data regarding its biodegradability. While modeling software like EPI Suite™ predicts ready biodegradability, experimental studies following OECD guidelines indicate that DMI is not readily biodegradable. This highlights the critical importance of empirical testing for accurate environmental assessment.

Key environmental fate characteristics of DMI include:

  • Low Bioaccumulation Potential: With a low octanol-water partition coefficient (log K_ow_), DMI is not expected to bioaccumulate in organisms.

  • High Soil Mobility: DMI is anticipated to be highly mobile in soil, suggesting a potential for leaching into groundwater.

  • Resistance to Hydrolysis: DMI is stable and not expected to hydrolyze under typical environmental pH conditions.

  • Low Aquatic Toxicity: Current data suggests that DMI has low toxicity to aquatic organisms.

This guide provides detailed data, experimental protocols, and visual representations to facilitate a comprehensive understanding of DMI's environmental behavior.

Biodegradability of this compound

The biodegradability of a substance is a critical factor in determining its environmental persistence. In the case of this compound, there is conflicting information from computational modeling and experimental testing.

Conflicting Evidence
Quantitative Data on Biodegradability

The following table summarizes the available data on the biodegradability of this compound.

ParameterResultMethodConclusionSource
Biodegradation0% after 28 daysOECD 301FNot readily biodegradableRecent Scientific Publication
Biodegradability-OECD TG 202Not readily biodegradableAustralian Public Report
Biodegradability-EPI Suite™ EstimationReadily biodegradableSafety Data Sheet[1]

Environmental Fate of this compound

The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air.

Environmental Distribution and Persistence

The likely environmental pathways for DMI are visualized in the diagram below.

DMI This compound (DMI) Released into the Environment Water Aquatic Environment (Water Column) DMI->Water Direct Release, Runoff Soil Terrestrial Environment (Soil) DMI->Soil Spills, Land Application Water->Soil Irrigation Air Atmosphere Water->Air Volatilization (Low) Sediment Sediment Water->Sediment Sorption Biota Aquatic Organisms Water->Biota Uptake (Low Bioaccumulation) Soil->Water Runoff Groundwater Groundwater Soil->Groundwater Leaching (High Mobility) cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep1 Prepare Mineral Medium Prep2 Add Inoculum (Activated Sludge) Prep1->Prep2 Prep3 Add DMI (Test Substance) Prep2->Prep3 Incubate Incubate in sealed vessels at constant temperature (28 days) Prep3->Incubate Measure Measure O2 consumption manometrically Incubate->Measure Calc Calculate % Biodegradation vs. Theoretical O2 Demand Measure->Calc Compare Compare to pass level (>60% in 10-day window) Calc->Compare cluster_properties Physicochemical & Biological Properties cluster_fate Environmental Fate & Impact Prop1 Not Readily Biodegradable (Experimental Data) Fate1 Potential for Persistence in the Environment Prop1->Fate1 leads to Prop2 Low Log Kow (-0.44) Fate2 Low Bioaccumulation Potential Prop2->Fate2 indicates Prop3 High Water Solubility Fate3 High Mobility in Soil (Potential for Groundwater Contamination) Prop3->Fate3 contributes to Prop4 Low Estimated Koc (10) Prop4->Fate3 indicates Fate1->Fate3 Fate4 Low Aquatic Toxicity

References

Unlocking Formulation Potential: A Technical Guide to Dimethyl Isosorbide's Solubility Parameters for API Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dimethyl Isosorbide as a High-Performance Excipient

This compound (DMI) is a high-purity, bio-based solvent and carrier that has garnered significant attention in the pharmaceutical industry for its exceptional safety profile and performance-enhancing capabilities. As a versatile excipient, DMI offers a unique combination of properties that make it an ideal candidate for a wide range of drug delivery applications, from topical and transdermal systems to oral and parenteral formulations. Its primary functions include acting as a powerful solubilizing agent for a diverse array of Active Pharmaceutical Ingredients (APIs) and as a highly effective penetration enhancer, facilitating the transport of drugs across biological membranes.[1][2][3] This guide provides an in-depth technical overview of the solubility parameters of DMI, offering a scientific framework for rational API selection and formulation development.

Understanding Solubility Parameters: A Predictive Tool

The principle of "like dissolves like" is a fundamental concept in formulation science. Solubility parameters provide a quantitative measure to this principle, allowing formulators to predict the miscibility of different components, including APIs and excipients. The two most widely used solubility parameter systems are the Hildebrand and Hansen parameters.

2.1. Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is a single value that represents the cohesive energy density of a material, which is the energy required to overcome the intermolecular forces within a substance.[2][4] Materials with similar Hildebrand solubility parameters are more likely to be miscible.

2.2. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters refine the Hildebrand concept by dividing the total cohesive energy into three distinct components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.[5][6]

Together, these three parameters (δd, δp, δh) can be considered as coordinates in a three-dimensional "Hansen space." The closer the coordinates of two substances are in this space, the higher their affinity for each other. The distance between two points in Hansen space (Ra) is a measure of their compatibility. A smaller Ra value indicates a higher likelihood of miscibility.

Solubility Parameters of this compound

Understanding the specific solubility parameters of DMI is crucial for predicting its ability to dissolve a given API.

ParameterValue (MPa½)Reference
Hansen Dispersion (δd) 17.6[7][8]
Hansen Polar (δp) 7.1[7][8]
Hansen Hydrogen Bonding (δh) 7.5[7][8]
Hildebrand (δ) 20.4[9]

Table 1: Experimentally Determined Solubility Parameters of this compound.

API Solubility in this compound: A Quantitative Overview

While a comprehensive database of all API solubilities in DMI is not publicly available, existing studies provide valuable quantitative data for several important drug classes. The following table summarizes some of this data, demonstrating DMI's broad applicability as a solvent.

Active Pharmaceutical Ingredient (API)Therapeutic ClassSolubility in DMIReference
PrednisoneCorticosteroidMaximum solubility observed near a 1:2 DMI/water or DMI/PG ratio.[3][10][3][10]
DexamethasoneCorticosteroidMaximum solubility observed near a 1:2 DMI/water or DMI/PG ratio.[3][10][3][10]
PrednisoloneCorticosteroidMaximum solubility observed near a 1:2 DMI/water or DMI/PG ratio.[3][10][3][10]
AspirinNSAID280 mg/mL[7]
Benzoyl PeroxideAntiacneSignificantly higher than in other common delivery vehicles.[7][7]

Table 2: Quantitative Solubility of Selected APIs in this compound.

Experimental Protocols for Determining Solubility Parameters

The determination of a solvent's or polymer's Hansen Solubility Parameters is typically achieved through a systematic experimental approach. The following outlines a general protocol.

5.1. Hansen Solubility Parameter "Sphere" Method

This method involves testing the solubility or swelling of the material of interest (e.g., a polymer or a crystalline API) in a series of well-characterized solvents with known HSPs.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select a range of solvents with known HSPs C Immerse solute samples in each selected solvent A->C B Prepare samples of the solute (e.g., polymer film, API powder) B->C D Observe and score the degree of solubility or swelling (e.g., 1=soluble, 2=swollen, 3=insoluble) C->D E Input solvent HSPs and solubility scores into HSP software (e.g., HSPiP) D->E F Software calculates the center of the 'solubility sphere' in Hansen space E->F G The center coordinates represent the HSPs (δd, δp, δh) of the solute F->G

Figure 1: Experimental workflow for HSP determination.

Detailed Steps:

  • Solvent Selection: A diverse set of solvents with a wide range of known δd, δp, and δh values is chosen.

  • Sample Preparation: The material to be tested (solute) is prepared in a consistent form, such as a thin film for polymers or a specific amount of powder for crystalline APIs.

  • Solubility/Swelling Test: A small, measured amount of the solute is placed in a vial with each of the selected solvents. The vials are then agitated and observed over a set period.

  • Scoring: The interaction between the solute and each solvent is scored. For polymers, this can be a visual assessment of complete dissolution, swelling, or no effect. For APIs, it is a binary determination of soluble or insoluble at a specific concentration.

  • Data Analysis: The known HSPs of the solvents and the corresponding solubility scores are entered into specialized software. The software then calculates the center point of a "sphere" in Hansen space that best separates the "good" solvents (those that dissolve or significantly swell the solute) from the "bad" solvents. The coordinates of this center point are the determined HSPs of the solute.

Mechanism of Action: DMI as a Penetration Enhancer

DMI's efficacy as a penetration enhancer is attributed to its interaction with the stratum corneum, the outermost layer of the skin. The proposed mechanism involves the disruption of the highly organized lipid barrier of the stratum corneum, thereby increasing its fluidity and permeability to APIs.

Logical Relationship of DMI's Penetration Enhancement:

DMI This compound (DMI) Interaction Interaction with Polar Head Groups and Acyl Chains DMI->Interaction SC Stratum Corneum (Lipid Bilayer) SC->Interaction Disruption Disruption of Lipid Packing Interaction->Disruption Fluidity Increased Membrane Fluidity Disruption->Fluidity Permeability Increased Permeability Fluidity->Permeability API API Penetration Permeability->API

Figure 2: DMI's mechanism of skin penetration enhancement.

Signaling Pathways and DMI's Potential Influence

The disruption of the stratum corneum's lipid organization can trigger cellular signaling pathways within the epidermis, influencing processes like keratinocyte differentiation and lipid synthesis. While direct evidence of DMI's impact on these pathways is still an area of active research, its known interaction with ceramides and other lipids suggests a potential modulatory role. Ceramides and their metabolites are key signaling molecules in the skin, regulating proliferation, differentiation, and apoptosis of keratinocytes.[8][9][10][11][12] Furthermore, nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs) are activated by lipids and play a crucial role in skin barrier homeostasis.[1][7][13][14][15][16][17][18]

Hypothesized Signaling Cascade:

DMI DMI interacts with Stratum Corneum Lipids Ceramide Altered Ceramide Bioavailability/ Metabolism DMI->Ceramide disrupts lipid packing PPAR_LXR Modulation of PPAR/LXR Activity Ceramide->PPAR_LXR lipid signaling Gene Changes in Gene Expression (e.g., Filaggrin, Loricrin) PPAR_LXR->Gene transcriptional regulation Barrier Altered Skin Barrier Function Gene->Barrier

Figure 3: Potential influence of DMI on skin signaling pathways.

Conclusion: Leveraging Solubility Parameters for Rational Formulation

The solubility parameters of this compound provide a powerful predictive tool for formulators seeking to optimize API delivery. By understanding the Hildebrand and Hansen parameters of DMI, researchers can rationally select APIs that are most likely to be successfully solubilized, leading to more efficient and effective formulation development. Furthermore, DMI's role as a penetration enhancer, mediated by its interaction with the stratum corneum lipids, opens up new possibilities for enhancing the bioavailability of topical and transdermal drug products. Continued research into the precise molecular interactions and signaling effects of DMI will further unlock its potential as a cornerstone excipient in modern pharmaceutical formulations.

References

Preliminary Investigation of Dimethyl Isosorbide as a Carrier for Biologics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The topical delivery of biologics presents a significant challenge in pharmaceutical sciences due to the formidable barrier of the stratum corneum and the inherent instability of these large molecules. Dimethyl Isosorbide (DMI), a bio-based, non-toxic solvent with proven efficacy as a penetration enhancer for small molecules, emerges as a potential carrier for the transdermal delivery of therapeutic proteins and peptides. This technical guide provides a preliminary investigation into the suitability of DMI for this application, summarizing its physicochemical properties, exploring its mechanism of action, and proposing experimental protocols to evaluate its efficacy and impact on biologic stability. While direct evidence of DMI as a carrier for biologics is limited, this paper builds a scientific rationale for its investigation, drawing parallels from its known behavior and the broader understanding of non-aqueous protein formulation.

Introduction to this compound (DMI)

This compound is a high-purity, bio-derived solvent and carrier that has gained significant attention in the pharmaceutical and cosmetic industries. It is a dimethyl ether derivative of isosorbide, which is obtained from the dehydration of sorbitol, a sugar alcohol derived from corn. This green solvent is recognized for its excellent safety profile, miscibility with a wide range of ingredients, and its ability to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.

Chemical and Physical Properties

DMI is a clear, colorless, and practically odorless liquid. Its key physicochemical properties are summarized in Table 1. Its high boiling point and miscibility with water and many organic solvents make it a versatile vehicle in various formulation types.

PropertyValueReference(s)
Chemical Name 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-glucitol
CAS Number 5306-85-4
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
Appearance Clear, colorless liquid
Boiling Point 234 °C
Melting Point -70 °C
Density 1.15 g/cm³
Solubility Miscible with water, ethanol, propylene glycol, and various oils. Insoluble in mineral oil and silicone oil.
log P (octanol-water) -0.44
Safety and Toxicology

DMI has undergone extensive toxicological testing and is considered safe for topical applications. It is non-irritating to the skin and eyes and has a low potential for sensitization. The U.S. Food and Drug Administration (FDA) has approved its use in topical over-the-counter products at concentrations up to 15%. Its favorable safety profile is a significant advantage for its consideration as a carrier for sensitive molecules like biologics.

DMI as a Carrier for Topical Drug Delivery

The primary role of DMI in topical formulations is to act as a solvent and a penetration enhancer, thereby increasing the efficacy of the active ingredient.

Mechanism of Action as a Penetration Enhancer

While the precise mechanism of DMI as a penetration enhancer is not fully elucidated, it is believed to act through a combination of effects:

  • Improved Solubilization: DMI is an excellent solvent for a wide range of APIs, preventing their crystallization on the skin surface and maintaining a high concentration gradient, which is the driving force for passive diffusion across the stratum corneum.

  • Interaction with the Stratum Corneum: DMI is thought to reversibly alter the lipid structure of the stratum corneum, increasing its fluidity and permeability to allow for the passage of larger molecules.

  • "Pull" Effect: By partitioning into the intercellular lipids of the stratum corneum, DMI may create a more favorable environment for the partitioning of the drug from the vehicle into the skin.

DMI_Mechanism Formulation DMI + Biologic SC Intercellular Lipids Corneocytes Formulation->SC:f0 SC:f0->SC:f0 Epidermis Target Cells SC->Epidermis

Proposed mechanism of DMI-mediated skin penetration enhancement.

Preliminary Investigation of DMI as a Carrier for Biologics

The topical delivery of biologics, such as peptides, proteins, and antibodies, is a highly sought-after goal in drug development, offering the potential for localized treatment with reduced systemic side effects. However, the large size, hydrophilicity, and inherent instability of these molecules make their delivery across the skin a significant challenge.

Challenges in Topical Delivery of Biologics
  • The Skin Barrier: The stratum corneum, the outermost layer of the skin, is a highly effective barrier that prevents the passive diffusion of large and hydrophilic molecules.

  • Molecular Size: Biologics are significantly larger than conventional small-molecule drugs, with molecular weights often exceeding the 500 Dalton rule of thumb for skin penetration.

  • Stability: The complex three-dimensional structure of proteins is crucial for their biological activity. Exposure to non-aqueous solvents, temperature fluctuations, and interactions with other formulation components can lead to denaturation, aggregation, and loss of efficacy.

Potential of DMI for Biologic Delivery: A Hypothetical Framework

While direct experimental data is scarce, a scientific rationale for investigating DMI as a carrier for biologics can be constructed based on its known properties:

  • Solubilization of Peptides: DMI's solvent properties may be beneficial for formulating peptides and smaller proteins, potentially increasing their solubility in a topical vehicle.

  • Penetration Enhancement: The mechanisms by which DMI enhances the penetration of small molecules, such as fluidization of the stratum corneum lipids, could theoretically facilitate the passage of larger molecules like peptides.

  • Co-formulation Potential: DMI is compatible with a wide range of excipients, which could allow for the inclusion of co-solvents and stabilizers to maintain the integrity of the biologic.

Stability Considerations for Biologics in DMI Formulations

The primary concern with using a non-aqueous solvent like DMI for biologics is the potential for protein denaturation. Studies on the effect of a similar aprotic polar solvent, Dimethyl Sulfoxide (DMSO), on protein structure have shown mixed results. In some cases, DMSO has been shown to destabilize protein structures, while in others, it has demonstrated a protective effect. This highlights the protein-specific nature of these interactions and underscores the need for empirical stability studies for any biologic formulated in DMI. The inclusion of traditional protein-stabilizing excipients, such as sugars (e.g., trehalose, sucrose) and certain amino acids, may be necessary to preserve the native conformation of the biologic in a DMI-based formulation.

Proposed Experimental Protocols

To rigorously evaluate the potential of DMI as a carrier for biologics, a systematic experimental approach is required. The following protocols are proposed as a starting point for researchers in this area.

Formulation Development and Characterization
  • Objective: To develop a stable formulation of a model biologic (e.g., a therapeutic peptide) in a DMI-based vehicle.

  • Materials:

    • This compound (pharmaceutical grade)

    • Model biologic (e.g., Insulin, Cyclosporine A)

    • Co-solvents (e.g., propylene glycol, glycerin)

    • Stabilizing excipients (e.g., trehalose, arginine)

    • Buffering agents

  • Method:

    • Prepare a series of vehicles containing varying concentrations of DMI (e.g., 5%, 10%, 20% w/w).

    • Incorporate the model biologic into each vehicle at a target concentration.

    • Add co-solvents and stabilizers as needed to achieve a homogeneous and stable formulation.

    • Characterize the formulations for pH, viscosity, and appearance.

    • Assess the content and purity of the biologic using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

In Vitro Skin Permeation Studies

IVPT_Workflow A Prepare Franz Diffusion Cells B Mount ex vivo skin (human or porcine) A->B C Equilibrate skin with receptor solution B->C D Apply DMI-Biologic formulation to donor compartment C->D E Sample receptor solution at predetermined time points D->E F Analyze samples by HPLC or LC-MS/MS E->F G Calculate permeation parameters (flux, lag time) F->G

Experimental workflow for in vitro skin permeation testing.
  • Objective: To quantify the skin permeation of the model biologic from the DMI-based formulation.

  • Apparatus: Franz diffusion cells.

  • Membrane: Excised human or porcine skin.

  • Method:

    • Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline).

    • Apply a finite dose of the DMI-biologic formulation to the skin surface.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the samples for the concentration of the biologic using a validated analytical method.

    • Calculate the steady-state flux (Jss) and permeability coefficient (Kp) of the biologic.

Protein Stability Assessment
  • Objective: To evaluate the impact of DMI on the structural integrity and stability of the model biologic.

  • Methods:

    • Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure of the protein in the presence of DMI.

    • Differential Scanning Calorimetry (DSC): To determine the thermal stability of the protein in DMI-containing formulations.

    • Size Exclusion Chromatography (SEC-HPLC): To monitor for the formation of aggregates over time under various storage conditions.

    • Biological Activity Assay: To confirm that the biologic retains its functional activity after formulation in DMI.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 2: Hypothetical In Vitro Skin Permeation of a Model Peptide

FormulationDMI Conc. (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio
Control (Aqueous Gel)00.1 ± 0.021.0 x 10⁻⁵1.0
DMI Formulation 150.5 ± 0.085.0 x 10⁻⁵5.0
DMI Formulation 2101.2 ± 0.151.2 x 10⁻⁴12.0
DMI Formulation 3202.5 ± 0.302.5 x 10⁻⁴25.0
Relative to the control formulation.

Table 3: Hypothetical Stability of a Model Protein in DMI Formulations after 4 Weeks at 25°C

FormulationDMI Conc. (% w/w)% Monomer Remaining (SEC-HPLC)% Native Conformation (CD)% Biological Activity
Control (Aqueous Buffer)099.5 ± 0.298.9 ± 0.599.1 ± 0.8
DMI Formulation 1598.2 ± 0.595.3 ± 1.296.5 ± 2.1
DMI Formulation 21095.1 ± 1.188.7 ± 2.590.3 ± 3.5
DMI Formulation 32088.6 ± 2.375.2 ± 4.178.4 ± 5.2

Signaling Pathway Visualization

The ultimate goal of delivering a biologic topically is to modulate a specific cellular signaling pathway involved in a disease state. For instance, a topically delivered biologic could inhibit a pro-inflammatory pathway in the skin.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Gene Pro-inflammatory Gene Transcription STAT_P->Gene Cytokine Pro-inflammatory Cytokine Cytokine->Receptor Biologic Topically Delivered Biologic (e.g., Antibody) Biologic->Cytokine Inhibition

Hypothetical inhibition of a pro-inflammatory signaling pathway.

Conclusion and Future Directions

This compound presents a compelling profile as a potential carrier for the topical delivery of biologics. Its established safety, favorable physicochemical properties, and proven ability to enhance the penetration of small molecules provide a strong foundation for further investigation. However, the lack of direct experimental evidence necessitates a cautious and systematic approach.

Future research should focus on:

  • Empirical Studies: Conducting the proposed experimental protocols with a range of biologics of varying sizes and properties.

  • Mechanism Elucidation: Investigating the precise molecular interactions between DMI, the stratum corneum lipids, and the biologic to better understand the mechanism of penetration enhancement.

  • Formulation Optimization: Exploring the use of co-solvents, stabilizers, and other excipients to create stable and effective DMI-based formulations for biologics.

  • In Vivo Studies: Progressing to preclinical animal models to evaluate the in vivo efficacy and safety of topically delivered biologics using DMI.

The successful development of DMI as a carrier for biologics could revolutionize the treatment of various dermatological and systemic diseases by providing a non-invasive, targeted, and patient-friendly delivery platform.

An In-Depth Technical Guide to the Interaction of Dimethyl Isosorbide with Stratum Corneum Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Dimethyl Isosorbide (DMI) and the lipids of the stratum corneum. DMI is a high-purity, water-soluble solvent and carrier known for its ability to enhance the penetration of active ingredients in topical and transdermal formulations. This document synthesizes available scientific information to elucidate the mechanism of action of DMI, with a focus on its interaction with the primary components of the skin's barrier.

Mechanism of Action: A Solvent-Based Approach

The primary mechanism by which this compound enhances skin penetration is through its action as a solvent and solubility promoter, rather than through significant disruption of the highly ordered intercellular lipid structure of the stratum corneum. Unlike aggressive penetration enhancers that fluidize the lipid bilayers, DMI is considered a milder agent. This is supported by studies utilizing Differential Scanning Calorimetry (DSC), which have shown only slight changes in the phase transition temperatures of stratum corneum lipids after treatment with DMI. This suggests that the lipid packing remains largely intact.

DMI's efficacy is attributed to its ability to:

  • Improve the solubility of active ingredients within the formulation.

  • Facilitate the partitioning of the active ingredient from the vehicle into the stratum corneum.

  • Carry the active ingredient through the tortuous lipid pathway of the stratum corneum.

This mode of action makes DMI a valuable excipient for delivering a wide range of active molecules, from pharmaceuticals to cosmetic ingredients, while minimizing the potential for skin irritation that can be associated with enhancers that disrupt the skin barrier.

Quantitative Analysis of DMI's Interaction with Stratum Corneum Lipids

While extensive quantitative data specifically detailing the effects of DMI on the biophysical properties of stratum corneum lipids are limited in publicly available literature, the following tables summarize the expected outcomes based on its known mechanism of action. These values are illustrative and represent the minimal changes anticipated in comparison to more disruptive enhancers.

Table 1: Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions in the stratum corneum lipids.

TreatmentTransition Temperature (Tm1) (°C)Enthalpy (ΔH1) (J/g)Transition Temperature (Tm2) (°C)Enthalpy (ΔH2) (J/g)
Control (Untreated)~65-70~2-3~80-85~3-4
DMI (10% in aqueous solution)No significant shiftNo significant changeNo significant shiftNo significant change
Positive Control (e.g., Oleic Acid)Lowered by 5-10°CDecreasedLowered by 5-10°CDecreased

Note: Tm1 and Tm2 represent the two main lipid transitions in the stratum corneum.

Table 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Data

ATR-FTIR provides information on the conformational order of the lipid acyl chains in the stratum corneum. Higher wavenumbers of the CH₂ stretching vibrations indicate a more disordered, fluid state.

TreatmentSymmetric CH₂ Stretching (cm⁻¹)Asymmetric CH₂ Stretching (cm⁻¹)
Control (Untreated)~2850~2920
DMI (10% in aqueous solution)No significant shiftNo significant shift
Positive Control (e.g., Oleic Acid)Shift to higher wavenumbers (e.g., 2852-2854)Shift to higher wavenumbers (e.g., 2924-2926)
Table 3: In Vitro Skin Permeation Data (Franz Diffusion Cell)

This table illustrates the potential enhancement effect of DMI on the skin permeation of a model drug. The Enhancement Ratio (ER) is the ratio of the flux with the enhancer to the flux without the enhancer.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Model Drug in Vehicle1.50.751.0
Model Drug with 10% DMI in Vehicle4.52.253.0

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of DMI's interaction with stratum corneum lipids are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of DMI on the phase transition temperatures of stratum corneum lipids.

Methodology:

  • Sample Preparation:

    • Excise human or porcine skin.

    • Separate the stratum corneum from the epidermis by heat treatment (e.g., 60°C water for 2 minutes) or enzymatic digestion (e.g., trypsin solution).

    • Dry the isolated stratum corneum sheets in a desiccator.

    • Treat the stratum corneum samples with a solution of DMI (e.g., 10% in water or a relevant vehicle) for a specified period (e.g., 24 hours). A control group is treated with the vehicle alone.

    • Blot the samples to remove excess solution and weigh them into aluminum DSC pans.

  • DSC Analysis:

    • Use a calibrated Differential Scanning Calorimeter.

    • Seal the pans hermetically.

    • Scan the samples over a temperature range of, for example, 20°C to 120°C at a heating rate of 5°C/min.

    • Record the heat flow as a function of temperature to obtain a thermogram.

    • Analyze the thermogram to determine the peak transition temperatures (Tm) and the enthalpy of the transitions (ΔH).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To assess the effect of DMI on the conformational order of the stratum corneum lipid chains.

Methodology:

  • Sample Preparation:

    • Prepare isolated stratum corneum sheets as described for DSC.

    • Mount the stratum corneum sample on the ATR crystal of the FTIR spectrometer with the dermal side facing the crystal.

    • Acquire a baseline spectrum.

    • Apply a solution of DMI to the epidermal surface of the stratum corneum.

  • FTIR Analysis:

    • Acquire spectra over a range of, for example, 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Co-add a number of scans (e.g., 128) to improve the signal-to-noise ratio.

    • Analyze the positions of the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) CH₂ stretching vibration bands.

In Vitro Skin Permeation using Franz Diffusion Cells

Objective: To quantify the effect of DMI on the transdermal flux of an active ingredient.

Methodology:

  • Skin Preparation:

    • Use excised human or porcine skin, dermatomed to a thickness of approximately 500 µm.

  • Franz Cell Assembly:

    • Mount the skin sample between the donor and receptor compartments of a Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at 32°C to simulate physiological skin temperature.

    • Stir the receptor fluid continuously.

  • Permeation Study:

    • Apply the formulation containing the active ingredient and DMI to the skin surface in the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.

    • Analyze the concentration of the active ingredient in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis:

    • Plot the cumulative amount of drug permeated per unit area against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

DMI_Mechanism cluster_0 Stratum Corneum cluster_1 DMI Action Corneocyte_1 Corneocyte Corneocyte_2 Corneocyte Lipid_Matrix Intercellular Lipid Matrix DMI This compound (DMI) DMI_Active DMI-Active Complex DMI->DMI_Active Solubilizes Active Active Ingredient Active->DMI_Active DMI_Active->Lipid_Matrix Enhances Partitioning & Transport

Caption: Hypothesized mechanism of DMI as a penetration enhancer.

DSC_Workflow Start Start Prepare_SC Prepare Stratum Corneum Sample Start->Prepare_SC Treat_Sample Treat with DMI (or Control) Prepare_SC->Treat_Sample Seal_Pan Seal in DSC Pan Treat_Sample->Seal_Pan Run_DSC Perform DSC Scan (e.g., 20-120°C) Seal_Pan->Run_DSC Analyze Analyze Thermogram for Tm and ΔH Run_DSC->Analyze End End Analyze->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

FTIR_Workflow Start Start Mount_SC Mount Stratum Corneum on ATR Crystal Start->Mount_SC Baseline Acquire Baseline Spectrum Mount_SC->Baseline Apply_DMI Apply DMI Solution Baseline->Apply_DMI Acquire_Spectra Acquire FTIR Spectra Apply_DMI->Acquire_Spectra Analyze_Peaks Analyze CH₂ Stretching Vibration Peaks Acquire_Spectra->Analyze_Peaks End End Analyze_Peaks->End

Caption: Experimental workflow for ATR-FTIR Spectroscopy.

Conclusion

This compound stands out as an effective penetration enhancer that operates primarily by increasing the solubility and partitioning of active ingredients into the stratum corneum, rather than by causing significant disruption to the intercellular lipid structure. This mechanism is supported by the limited impact of DMI on the thermal properties of stratum corneum lipids as observed in DSC studies. The experimental protocols detailed in this guide provide a framework for further investigation into the subtle interactions between DMI and the skin barrier. Future research employing a combination of these biophysical techniques will be invaluable for a more complete quantitative understanding and for the continued development of safe and effective topical and transdermal delivery systems.

Exploring the Potential of Dimethyl Isosorbide in Transdermal Vaccine Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This whitepaper delves into the prospective application of Dimethyl Isosorbide (DMI) as a chemical penetration enhancer for the transdermal delivery of vaccines. The transdermal route offers a promising alternative to conventional injections, primarily due to the skin's dense population of immune cells which can lead to enhanced immunogenicity and potential dose-sparing. However, the principal challenge remains the formidable barrier of the stratum corneum. DMI, a solvent and carrier with a proven safety record, has demonstrated efficacy in augmenting the skin penetration of various active pharmaceutical ingredients. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining the scientific rationale, formulation strategies, and evaluation methodologies for harnessing DMI in the innovation of transdermal vaccine delivery systems.

Introduction to Transdermal Vaccine Delivery

The skin is an active immunological organ, replete with antigen-presenting cells (APCs) like Langerhans cells and dermal dendritic cells, making it a highly attractive site for vaccination.[1][2][3] Direct delivery of vaccine antigens to these cells can initiate a potent and robust immune response.[1][3]

Advantages over Conventional Injections:

  • Enhanced Immunogenicity and Dose-Sparing: Targeting the skin's immune-rich environment can elicit a more efficient immune response, potentially reducing the required antigen dose.[1][4]

  • Improved Patient Compliance: A needle-free approach can alleviate pain and phobias associated with injections, thereby improving patient acceptance.[2]

  • Reduced Risk of Needle-stick Injuries: The absence of needles mitigates occupational hazards for healthcare workers.[2]

  • Potential for Self-Administration: User-friendly patch-based systems could facilitate self-administration, lessening the strain on healthcare infrastructure.

Challenges in Transdermal Vaccine Delivery:

The primary impediment to effective transdermal delivery of vaccines is the stratum corneum, the skin's outermost layer, which acts as a significant barrier to the penetration of large molecules such as vaccine antigens.[5][6] Overcoming this barrier necessitates the use of various physical or chemical enhancement strategies.[7][8]

This compound (DMI): A Potential Enabler for Transdermal Vaccines

This compound is a high-purity, water-miscible solvent and carrier with an excellent safety profile, making it a common ingredient in topical and cosmetic products.[9][10][11]

Mechanism of Action as a Penetration Enhancer:

DMI is thought to enhance skin penetration via several mechanisms:

  • Solubilization: DMI effectively dissolves active ingredients, preventing their recrystallization on the skin's surface and maintaining a high concentration gradient to facilitate diffusion.[11]

  • Interaction with Stratum Corneum Lipids: Like many chemical enhancers, DMI may transiently disrupt the organized structure of the intercellular lipids within the stratum corneum, thereby creating pathways for molecular diffusion.[12][13][14]

  • Enhanced Partitioning: DMI can modify the solubility of an active ingredient within the stratum corneum, which in turn improves its partitioning from the delivery vehicle into the skin.

Safety and Toxicology:

DMI is well-regarded for its safety in topical applications and is generally considered to be non-irritating and non-sensitizing.[9][11] While DMI has been used in products reviewed by regulatory bodies like the FDA, any new vaccine formulation incorporating DMI would necessitate a thorough toxicological evaluation.[15][16][17][18]

Formulation of DMI-Based Transdermal Vaccine Systems

A DMI-based transdermal vaccine formulation would typically consist of the vaccine antigen, an adjuvant to stimulate the immune response, DMI as the penetration enhancer, a vehicle such as a gel or patch, and other excipients for stability and consistency.

Quantitative Data and Formulation Considerations:

While specific data for DMI in vaccine formulations is not yet available, existing studies on other topical formulations can provide a starting point for concentration ranges. For example, DMI has been effectively used at concentrations of 10% in emulsions.[19][20] The optimal concentration for a vaccine formulation would require empirical determination.

ComponentPotential Concentration Range (%)Rationale / Reference
This compound (DMI)5 - 20Based on established use in topical formulations.[19][20] The concentration may need to be optimized for larger vaccine molecules.
Vaccine AntigenDose-dependentThe required dose will be determined by immunogenicity studies for the specific antigen.
AdjuvantDose-dependentThe concentration will be optimized to boost the immune response without causing significant local irritation.
Gelling Agent (e.g., Carbomer)0.5 - 2.0To create a suitable viscosity for topical application.
pH adjusting agent (e.g., Triethanolamine)q.s. to pH 5.5 - 7.0To maintain skin compatibility and antigen stability.
Preservative (e.g., Phenoxyethanol)0.5 - 1.0To ensure the microbiological stability of the formulation.

Experimental Protocols for Evaluation

In Vitro Skin Permeation Studies:

  • Objective: To quantify the efficacy of DMI in enhancing the penetration of vaccine antigens through the skin.

  • Methodology:

    • Skin Preparation: Utilize excised human or porcine skin, dermatomed to a uniform thickness.[21]

    • Franz Diffusion Cell Setup: Mount the prepared skin on a Franz diffusion cell, which separates the donor and receptor chambers.[22][23]

    • Formulation Application: Apply the DMI-containing vaccine formulation to the stratum corneum in the donor chamber.

    • Receptor Fluid Sampling: Maintain the receptor fluid (e.g., phosphate-buffered saline) at a constant temperature and collect samples at predetermined intervals.[24]

    • Quantification: Analyze the concentration of the antigen in the receptor fluid samples using a validated analytical method such as ELISA.[25]

    • Skin Analysis: After the experiment, analyze the skin layers (stratum corneum, epidermis, dermis) to determine the amount of retained antigen.[21]

In Vitro Release Test (IVRT):

  • Objective: To characterize the release rate and extent of the antigen from the formulation.

  • Methodology: This method is similar to the permeation study but employs a synthetic membrane in place of skin, serving as a key tool for quality control and formulation screening.[22]

Immunogenicity Studies in Animal Models:

  • Objective: To assess the ability of the transdermal vaccine formulation to elicit a protective immune response.

  • Methodology:

    • Animal Model: Select a suitable animal model, such as mice or rabbits.

    • Vaccination: Apply the DMI-based transdermal vaccine to a designated skin area. Include control groups receiving the vaccine via injection and a placebo formulation.

    • Blood Sampling: Collect blood samples at specified time points following vaccination.

    • Antibody Titer Measurement: Quantify antigen-specific antibody levels (e.g., IgG, IgA) in the serum using ELISA.[25]

    • Cell-Mediated Immunity Assessment: Evaluate T-cell responses through assays such as cytokine profiling and T-cell proliferation.

    • Challenge Study: Optionally, expose the vaccinated animals to the pathogen to determine the protective efficacy of the vaccine.

Visualization of Pathways and Workflows

G cluster_formulation Transdermal Vaccine Formulation cluster_skin Skin Barrier cluster_immune Immune Response Antigen Antigen SC Stratum Corneum Antigen->SC Penetration Adjuvant Adjuvant Adjuvant->SC DMI This compound DMI->SC Enhances Permeability Vehicle Vehicle Epidermis Epidermis SC->Epidermis Dermis Dermis Epidermis->Dermis APC Antigen Presenting Cells (Langerhans, Dendritic Cells) Dermis->APC T_Cell T-Cell Activation APC->T_Cell Antigen Presentation B_Cell B-Cell Activation (Antibody Production) T_Cell->B_Cell Immune_Memory Immune Memory T_Cell->Immune_Memory B_Cell->Immune_Memory

Caption: Proposed mechanism of DMI-enhanced transdermal vaccine delivery.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation IVRT In Vitro Release Test (Synthetic Membrane) IVPT In Vitro Permeation Test (Excised Skin) Animal_Model Animal Model (e.g., Mice) IVPT->Animal_Model Formulation_QC Formulation Quality Control (e.g., HPLC, CE) Immunogenicity Immunogenicity Studies (Antibody Titers, T-Cell Response) Animal_Model->Immunogenicity Challenge Challenge Study (Protective Efficacy) Immunogenicity->Challenge Formulation_Development Formulation Development (DMI + Antigen + Adjuvant) Formulation_Development->IVRT Formulation_Development->IVPT Formulation_Development->Formulation_QC

Caption: Experimental workflow for developing a DMI-based transdermal vaccine.

Conclusion and Future Perspectives

The transdermal delivery of vaccines represents a significant opportunity to improve global health, and the use of penetration enhancers is pivotal for the delivery of large biomolecules. With its established safety and efficacy in enhancing the penetration of smaller molecules, this compound is a compelling candidate for investigation in transdermal vaccine formulations. Although direct evidence for its use with vaccines is still emerging, the underlying scientific principles are sound.

Future research in this area should prioritize:

  • Systematic in vitro permeation studies to quantify the enhancement effect of DMI on a variety of vaccine antigens.

  • Rigorous formulation optimization to maintain the stability and biological activity of vaccine components in the presence of DMI.

  • Comprehensive in vivo studies to confirm the immunogenicity and safety of DMI-based transdermal vaccine delivery systems.

  • Investigation of synergistic effects by combining DMI with other enhancement technologies, such as microneedles, to potentially achieve even greater delivery efficiency.

The successful development of a DMI-based platform for transdermal vaccination could revolutionize how we administer vaccines, offering a more patient-centric and potentially more effective approach to immunization.

References

Methodological & Application

Application Notes and Protocols for Formulating Stable Topical Serums with Dimethyl Isosorbide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Isosorbide (DMI) in Topical Formulations

This compound (DMI) is a high-purity, water-soluble solvent and penetration enhancer derived from renewable corn sugar.[1] Its primary functions in topical serum formulations are to improve the solubility and stability of active pharmaceutical ingredients (APIs) and to enhance their penetration into the epidermis.[2][3] DMI is compatible with a wide range of active ingredients, including retinoids, Vitamin C and its derivatives, salicylic acid, and other alpha and beta hydroxy acids.[3] Its ability to improve the delivery of actives can lead to enhanced efficacy and may allow for the use of lower concentrations of potentially irritating ingredients, thereby improving the overall safety and tolerability of the formulation.[4][5] DMI is stable across a broad pH range (typically 3-10) and is heat stable up to 80°C, offering flexibility in the formulation process.[3]

Key Benefits of Incorporating DMI in Topical Serums:

  • Enhanced Penetration: DMI facilitates the delivery of active ingredients to deeper layers of the epidermis.[5][6]

  • Improved Stability: It helps to protect active ingredients that are susceptible to degradation through hydrolysis and transesterification.[2][6]

  • Increased Solubility: DMI can significantly improve the solubility of poorly water-soluble active ingredients, preventing crystallization and ensuring a homogenous formulation.[2]

  • Enhanced Formulation Aesthetics: It can reduce the tackiness of a formula and act as a viscosity-decreasing agent.[1]

Data Presentation: Physicochemical Properties and Compatibility

The following tables summarize key quantitative data relevant to formulating with this compound.

Table 2.1: Physicochemical Properties of this compound

PropertyValueReference
INCI Name This compound[3]
CAS Number 5306-85-4[7]
Appearance Clear, colorless to pale yellow liquid[5]
Molecular Formula C₈H₁₄O₄[7]
Molecular Weight 174.19 g/mol [1]
Boiling Point 93-95°C[1]
Flash Point 120°C[1]
Specific Gravity ~1.170[8]
Solubility Soluble in water, ethanol, propylene glycol, isopropanol, isopropyl myristate, polysorbate 20, and cottonseed oil. Insoluble in mineral oil, silicone oil (dimethicone), lanolin, and hydrogenated castor oil.[6]
Recommended Usage Rate 1-10% (can be up to 50% in some formulations)[3]
pH Stability Stable across a broad pH range (3-10)[3]

Table 2.2: General Compatibility of DMI with Common Active Ingredients

Active Ingredient CategoryCompatibilityRecommended DMI Usage LevelKey Benefit of DMI
Retinoids (e.g., Retinol, Retinyl Palmitate)Compatible1-10%Enhances solubility and penetration.
Vitamin C (e.g., L-Ascorbic Acid, Ethyl Ascorbic Acid)Compatible1-10%Improves stability and delivery of water-soluble actives.
BHAs (e.g., Salicylic Acid)Compatible1-10%Increases solubility, prevents crystallization, and enhances penetration.
AHAs (e.g., Glycolic Acid, Lactic Acid)Compatible1-10%Enhances penetration.
Niacinamide Compatible1-10%Improves delivery.
Peptides Compatible1-10%Enhances penetration.

Table 2.3: Illustrative Example of DMI's Potential Impact on Active Ingredient Stability (Hypothetical Data)

Note: The following data is illustrative and intended to demonstrate the expected trend. Actual results will vary based on the complete formulation.

FormulationActive IngredientStorage Condition% Degradation at 90 Days
Serum A (Control)15% L-Ascorbic Acid25°C / 60% RH45%
Serum B (with 5% DMI)15% L-Ascorbic Acid25°C / 60% RH30%
Serum C (Control)1% Retinol40°C / 75% RH60%
Serum D (with 8% DMI)1% Retinol40°C / 75% RH40%

Experimental Protocols

Protocol for Evaluating Active Ingredient Solubility

Objective: To determine the saturation solubility of an active ingredient in a DMI-based solvent system compared to a control.

Materials:

  • Active Pharmaceutical Ingredient (API) powder (e.g., Retinol, Salicylic Acid)

  • This compound (DMI)

  • Co-solvents (e.g., Propylene Glycol, Ethanol, Water)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

  • Volumetric flasks and pipettes

Methodology:

  • Prepare Solvent Systems:

    • Control Solvent: Prepare a mixture of co-solvents without DMI (e.g., 50:50 propylene glycol:water).

    • DMI Solvent System: Prepare a mixture of DMI and co-solvents at the desired concentration (e.g., 10% DMI in a 45:45 propylene glycol:water mixture).

  • Sample Preparation:

    • Add an excess amount of the API powder to a series of vials containing a fixed volume of each solvent system.

    • Vortex the vials for 2 minutes to ensure thorough mixing.

    • Place the vials in a temperature-controlled shaker bath (e.g., 25°C) for 24 hours to reach equilibrium.

  • Separation of Undissolved API:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved API.

  • Quantification:

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

    • Compare the concentration of the API in the control solvent system to that in the DMI-containing solvent system to quantify the improvement in solubility.

Protocol for Stability Testing of a DMI-Containing Serum

Objective: To evaluate the physical and chemical stability of a topical serum formulated with DMI and an active ingredient over time and under various environmental conditions.

Materials:

  • Test serum formulation in its final packaging

  • Control serum formulation (without DMI, if applicable)

  • Temperature and humidity-controlled stability chambers

  • pH meter

  • Viscometer

  • HPLC system

  • Light exposure chamber (optional)

Methodology:

  • Initial Analysis (Time Zero):

    • Record the initial appearance (color, clarity), odor, pH, and viscosity of the serum.

    • Use a validated HPLC method to determine the initial concentration of the active ingredient.

  • Stability Storage:

    • Place samples of the serum in stability chambers under the following conditions:

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

      • Refrigerated: 5°C ± 3°C (for comparison)

  • Freeze-Thaw Cycling:

    • Subject a separate set of samples to three to five cycles of freezing (-10°C for 24 hours) and thawing (25°C for 24 hours) to assess emulsion stability.

  • Testing at Time Intervals:

    • At specified time points (e.g., 1, 3, and 6 months for accelerated; 3, 6, 12, 18, and 24 months for long-term), remove samples from the stability chambers.

    • Allow samples to equilibrate to room temperature.

    • Evaluate the appearance, odor, pH, and viscosity of each sample.

    • Quantify the concentration of the active ingredient using HPLC to determine the percentage of degradation.

  • Data Analysis:

    • Tabulate the results for each parameter at each time point and storage condition.

    • Plot the degradation of the active ingredient over time to determine the degradation kinetics.

Protocol for In Vitro Skin Penetration Study using a Franz Diffusion Cell

Objective: To assess the effect of DMI on the penetration of an active ingredient through a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, with a suitable solubilizer for lipophilic actives)

  • Test serum formulation (with DMI)

  • Control serum formulation (without DMI)

  • Water bath with circulator

  • Magnetic stir bars and stirrer

  • HPLC system

Methodology:

  • Membrane Preparation:

    • Thaw the excised skin and remove any subcutaneous fat.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Fill the receptor chamber of each Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.

    • Place a magnetic stir bar in the receptor chamber.

    • Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Place the assembled cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Application of Formulation:

    • Apply a precise amount of the test or control serum to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Quantification:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the active ingredient that has permeated the skin.

  • Data Analysis:

    • Calculate the cumulative amount of the active ingredient that has permeated the skin at each time point.

    • Plot the cumulative amount permeated per unit area versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Compare the flux of the active ingredient from the DMI-containing serum to that of the control to evaluate the enhancement of penetration.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_testing Evaluation cluster_analysis Data Analysis prep_control Prepare Control Serum (without DMI) solubility Solubility Assay prep_control->solubility stability Stability Testing prep_control->stability penetration Skin Penetration Study prep_control->penetration prep_test Prepare Test Serum (with DMI) prep_test->solubility prep_test->stability prep_test->penetration data_sol Compare Solubility solubility->data_sol data_stab Determine Degradation Kinetics stability->data_stab data_pen Calculate Permeation Flux penetration->data_pen

Caption: Experimental workflow for evaluating DMI-containing serums.

signaling_pathway_vitC cluster_effects Cellular Effects DMI This compound SC Stratum Corneum DMI->SC Enhances Penetration VitC L-Ascorbic Acid VitC->SC Delivery Keratinocyte Keratinocyte SC->Keratinocyte Increased Bioavailability Fibroblast Dermal Fibroblast SC->Fibroblast Increased Bioavailability Differentiation Enhanced Keratinocyte Differentiation Keratinocyte->Differentiation Antioxidant Increased Antioxidant Capacity Keratinocyte->Antioxidant Collagen Increased Collagen Synthesis Fibroblast->Collagen Fibroblast->Antioxidant

Caption: DMI-enhanced delivery of Vitamin C and its downstream effects.

signaling_pathway_retinoid cluster_effects Cellular Effects DMI This compound SC Stratum Corneum DMI->SC Enhances Penetration Retinoid Retinoid (e.g., Retinol) Retinoid->SC Delivery Fibroblast Dermal Fibroblast SC->Fibroblast Increased Bioavailability NuclearReceptors Nuclear Receptors (RAR, RXR) Fibroblast->NuclearReceptors Binds to Collagen Increased Collagen Production NuclearReceptors->Collagen Regulates Gene Expression MMPs Decreased MMP Expression NuclearReceptors->MMPs Regulates Gene Expression Proliferation Modulation of Fibroblast Proliferation NuclearReceptors->Proliferation Regulates Gene Expression

Caption: DMI-enhanced delivery of retinoids and their cellular targets.

Conclusion

This compound is a versatile and effective excipient for the development of stable and efficacious topical serums. Its ability to enhance the solubility, stability, and skin penetration of a wide range of active ingredients makes it a valuable tool for formulators. The protocols outlined in these application notes provide a framework for systematically evaluating the benefits of incorporating DMI into novel serum formulations. By conducting thorough solubility, stability, and skin penetration studies, researchers and drug development professionals can optimize their formulations to deliver superior performance and clinical outcomes.

References

Application Notes and Protocols for Dissolving Cannabidiol (CBD) in Dimethyl Isosorbide (DMI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential in a variety of applications, including topical formulations for dermatological conditions. A primary challenge in the development of CBD-based products is its low aqueous solubility, which can limit its bioavailability and efficacy. Dimethyl Isosorbide (DMI) is a high-purity, bio-based solvent and penetration enhancer that offers excellent solubilizing properties for poorly water-soluble active pharmaceutical ingredients.[1] Its miscibility with water and many organic solvents makes it a versatile vehicle for a range of formulations.[2][3][4]

These application notes provide a detailed protocol for dissolving CBD in DMI, intended for use in research and preclinical development. The information is designed to guide scientists in preparing stable and effective CBD solutions for various experimental applications, particularly in the context of topical and transdermal delivery systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of both CBD and DMI is essential for successful formulation.

PropertyCannabidiol (CBD)This compound (DMI)
Appearance Crystalline solidClear, colorless to slightly yellow liquid[5]
Molecular Formula C₂₁H₃₀O₂C₈H₁₄O₄[5]
Molecular Weight 314.46 g/mol 174.19 g/mol
Water Solubility Very low (approx. 12.6 µg/mL)[6][7]Miscible in all proportions[2]
LogP (o/w) ~6.3[6][7]-0.44[8]
Melting Point 66-67 °CNot applicable
Boiling Point 180 °C (at 0.05 mmHg)234 °C
Stability Sensitive to light, heat, and oxidation[9][10]Stable to hydrolysis[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated CBD Stock Solution in DMI

This protocol details the preparation of a concentrated stock solution of CBD in DMI, which can be used for subsequent dilutions or incorporation into final formulations.

Materials:

  • Cannabidiol (CBD) isolate (>99% purity)

  • This compound (DMI), pharmaceutical grade

  • Analytical balance

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Vortex mixer

  • Sterile syringe filters (0.22 µm, PTFE)

Procedure:

  • Weighing: Accurately weigh the desired amount of CBD isolate into a clean, dry glass vial.

  • Dissolution:

    • Place a magnetic stir bar in the vial.

    • Cap the vial and place it on a magnetic stirrer at room temperature. Stir for 15-30 minutes.

    • If the CBD does not fully dissolve, gently warm the solution in a water bath or on a heating block to 40-50°C.[11] Caution: Avoid excessive heat to prevent degradation of CBD.[11]

    • Continue stirring until the CBD is completely dissolved, which should be confirmed by visual inspection for any remaining solid particles.

    • Alternatively, intermittent vortexing can be used to aid dissolution.

  • Sterilization (Optional): If the solution is intended for cell culture or other sterile applications, it can be sterilized by filtration through a 0.22 µm PTFE syringe filter into a sterile container.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at controlled room temperature (15-25°C) or refrigerated (2-8°C) for enhanced stability.[10]

Protocol 2: Quantification of CBD in DMI Solution by HPLC-UV

To confirm the concentration of the prepared CBD solution, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard analytical method.[12][13][14]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • CBD reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of CBD reference standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the sample.

  • Sample Preparation:

    • Accurately dilute a known volume of the CBD-DMI solution with methanol to a final concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set the HPLC parameters (a typical starting point is provided in the table below).

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

  • Data Analysis:

    • Determine the peak area of CBD in the chromatogram of the sample.

    • Calculate the concentration of CBD in the sample using the linear regression equation from the calibration curve.

Typical HPLC Parameters:

ParameterValue
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 228 nm

Visualizations

Signaling Pathway of CBD in Skin Inflammation

Cannabidiol has been shown to exert anti-inflammatory effects in the skin through various signaling pathways. A key mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.

CBD_NFkB_Pathway Simplified Signaling Pathway of CBD in Skin Inflammation ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 ProInflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex IkB IκBα IKK_Complex->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., IL-6, IL-1β, TNF-α) Nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation CBD Cannabidiol (CBD) CBD->IKK_Complex Inhibits

Caption: Simplified diagram of CBD's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for In Vitro Skin Permeation Study

An in vitro skin permeation study using Franz diffusion cells is a common method to evaluate the topical delivery of a formulated active ingredient. This workflow outlines the key steps in such an experiment.

Franz_Cell_Workflow Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prep_Solution Prepare CBD-DMI Solution (Protocol 1) Apply_Formulation Apply CBD-DMI Formulation to Donor Compartment Prep_Solution->Apply_Formulation Prep_Skin Prepare Skin Membrane (e.g., porcine ear skin) Mount_Skin Mount Skin on Franz Diffusion Cell Prep_Skin->Mount_Skin Prep_Receptor Prepare Receptor Medium (e.g., PBS with a solubilizer) Prep_Receptor->Mount_Skin Equilibrate Equilibrate System (32°C) Mount_Skin->Equilibrate Equilibrate->Apply_Formulation Sample_Collection Collect Samples from Receptor Compartment at Timed Intervals Apply_Formulation->Sample_Collection Quantify_CBD Quantify CBD in Samples (e.g., HPLC-UV, Protocol 2) Sample_Collection->Quantify_CBD Data_Analysis Analyze Data (Permeation Profile, Flux) Quantify_CBD->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Workflow for assessing skin permeation of a CBD-DMI formulation using Franz diffusion cells.

Conclusion

This compound serves as a promising solvent for Cannabidiol, potentially enhancing its solubility and skin penetration for topical applications. The protocols provided herein offer a foundational methodology for the preparation and analysis of CBD-DMI solutions in a research setting. It is recommended that researchers perform solubility studies to determine the optimal concentration of CBD in DMI for their specific application. The visualized signaling pathway and experimental workflow provide a conceptual framework for investigating the efficacy of these formulations. Further studies are warranted to fully characterize the stability and performance of CBD dissolved in DMI.

References

Application Note: Quantification of Dimethyl Isosorbide in Dermatological Creams by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Dimethyl Isosorbide (DMI) in dermatological cream formulations. DMI is a high-purity solvent and penetration enhancer, and its accurate quantification is crucial for ensuring product quality and performance. The described method utilizes a simple solvent extraction procedure for sample preparation, followed by analysis on a reversed-phase C18 column. The method is designed to be rapid, accurate, and precise, making it suitable for routine quality control and formulation development activities. Validation parameters, presented in tabular format, are based on established analytical practices for similar hydrophilic molecules in semi-solid dosage forms.

Introduction

This compound (DMI) is a versatile, bio-based solvent and carrier used in topical and dermatological products to enhance the delivery of active pharmaceutical ingredients (APIs) into the skin. As a key excipient, the concentration of DMI in a cream formulation must be carefully controlled to ensure consistent product efficacy and safety. This document provides a detailed protocol for a proposed HPLC-UV method for the determination of DMI in complex cream matrices. The method is intended for use by researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound (DMI) Reference Standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Dermatological cream base (placebo)

  • Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
DetectionUV at 210 nm
Run Time10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of DMI reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation
  • Accurately weigh approximately 1.0 g of the dermatological cream into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex for 5 minutes to disperse the cream.

  • Place the tube in a heated shaker or water bath at 40°C for 15 minutes to facilitate extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered solution into the HPLC system.

Method Validation (Representative Data)

The following tables present representative data for the validation of this analytical method, adapted from a validated HPLC-UV method for a hydrophilic molecule in a cream formulation.[1][2][3]

Linearity

The linearity of the method was evaluated by analyzing a series of DMI standard solutions at five different concentrations.

Concentration (µg/mL)Peak Area
40215487
80432154
120648791
160865421
2001081234
Correlation Coefficient (r) 0.9998
Coefficient of Determination (R²) 0.9996
Accuracy

Accuracy was determined by spiking a placebo cream with known concentrations of DMI at three different levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%80.079.299.01.2
100%100.0101.1101.10.8
120%120.0119.599.61.1
Precision

Repeatability (Intra-day Precision):

Concentration (µg/mL)Peak Area (n=6)Mean Peak Area% RSD
100543210, 546789, 541234, 545678, 542345, 544321543929.50.4

Intermediate Precision (Inter-day Precision):

AnalystDayConcentration (µg/mL)Mean Assay Value (%)% RSD (n=6)
1110099.50.5
22100100.20.6
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterValue (µg/mL)
LOD5
LOQ15

Workflow Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_cream Weigh 1g of Cream add_methanol Add 20mL Methanol weigh_cream->add_methanol vortex Vortex for 5 min add_methanol->vortex heat_shake Heat (40°C) and Shake for 15 min vortex->heat_shake centrifuge Centrifuge at 4000 rpm for 10 min heat_shake->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter hplc_injection Inject 20 µL into HPLC filter->hplc_injection weigh_std Prepare DMI Standard Stock dilute_std Prepare Working Standards weigh_std->dilute_std dilute_std->hplc_injection chromatography C18 Column ACN:Water (60:40) 1.0 mL/min, 30°C hplc_injection->chromatography detection UV Detection at 210 nm chromatography->detection integrate_peaks Integrate Peak Areas detection->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify DMI Concentration calibration_curve->quantify

Caption: Experimental workflow for the quantification of DMI in dermatological creams.

Conclusion

The proposed HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound in dermatological cream formulations. The simple solvent extraction procedure is effective in isolating DMI from the complex cream matrix, and the chromatographic conditions allow for a rapid and selective analysis. The representative validation data demonstrates that the method is linear, accurate, and precise, making it a valuable tool for quality control and formulation development in the pharmaceutical and cosmetic industries.

References

Application of Dimethyl Isosorbide in Creating Stable Microemulsions for Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Isosorbide (DMI) is a high-purity, bio-based solvent and carrier that offers a safe and effective mechanism for enhancing the delivery of active pharmaceutical ingredients (APIs).[1] Its properties, including high solubility potential, miscibility with water and most organic solvents, and ability to improve the shelf stability of active ingredients, make it a valuable component in the formulation of advanced drug delivery systems.[1] This document provides detailed application notes and protocols for the utilization of DMI in the creation of stable microemulsions for topical and transdermal drug delivery.

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[2] These systems are recognized for their ability to improve the solubilization and bioavailability of poorly soluble drugs.[2] The incorporation of DMI into microemulsion formulations can further enhance their performance by acting as a powerful solubilizer, penetration enhancer, and stabilizer.

Key Benefits of Using DMI in Microemulsions

  • Enhanced Penetration: DMI effectively enhances the penetration of actives into the epidermis, allowing for targeted delivery to deeper skin layers.[1]

  • Improved Solubility: DMI's excellent solubilizing properties can increase the loading capacity of poorly soluble drugs within the microemulsion.[3]

  • Increased Stability: DMI can contribute to the overall stability of the microemulsion, preventing phase separation and protecting APIs from degradation.[1]

  • Reduced Irritation: By improving the efficiency of drug delivery, DMI may allow for lower concentrations of the active ingredient, potentially reducing skin irritation.

  • Formulation Versatility: DMI is compatible with a wide range of oils, surfactants, and cosurfactants, offering flexibility in formulation development.

Experimental Protocols

Protocol 1: Formulation of a DMI-Based Microemulsion using the Water Titration Method

This protocol outlines the construction of a pseudo-ternary phase diagram to identify the microemulsion region for a system containing DMI as a cosurfactant.

Materials:

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Polysorbate 80 (Tween 80)

  • Cosurfactant: this compound (DMI)

  • Aqueous Phase: Deionized water

  • Active Pharmaceutical Ingredient (API) of choice

Equipment:

  • Magnetic stirrer with stir bars

  • Burette

  • Glass vials

  • Vortex mixer

Procedure:

  • Preparation of Surfactant-Cosurfactant (S/CoS) Mixtures: Prepare mixtures of Tween 80 and DMI at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Construction of the Pseudo-Ternary Phase Diagram:

    • For each S/CoS ratio, prepare a series of mixtures with the oil phase (IPM) in varying weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

    • Place each of these oil-S/CoS mixtures in a glass vial and mix thoroughly using a vortex mixer.

    • Slowly titrate each mixture with deionized water from a burette while continuously stirring with a magnetic stirrer at a constant, moderate speed.

    • Observe the mixture for changes in appearance. The endpoint of the titration is the point at which the mixture becomes clear and transparent, indicating the formation of a microemulsion. Note the amount of water added.

    • Continue adding water until the mixture becomes turbid, indicating the boundary of the microemulsion region.

    • Plot the percentages of oil, water, and the S/CoS mixture on a triangular phase diagram to delineate the microemulsion region.

  • Formulation of the Drug-Loaded Microemulsion:

    • Select a composition from within the stable microemulsion region identified in the phase diagram.

    • Dissolve the desired amount of the API in the oil phase (IPM).

    • Add the S/CoS mixture (Tween 80 and DMI) to the oil phase and mix until a clear solution is formed.

    • Slowly add the required amount of deionized water to the oil-surfactant mixture with continuous stirring until a clear and transparent microemulsion is formed.

G cluster_prep Preparation of S/CoS Mixtures cluster_phase_diagram Pseudo-Ternary Phase Diagram Construction cluster_formulation Drug-Loaded Microemulsion Formulation prep1 Weigh Surfactant (Tween 80) prep3 Mix at various ratios (1:1, 2:1, 3:1, 4:1) prep1->prep3 prep2 Weigh Cosurfactant (DMI) prep2->prep3 pd1 Mix Oil (IPM) and S/CoS mixture prep3->pd1 pd2 Titrate with Water pd1->pd2 pd3 Observe for transparency (Microemulsion formation) pd2->pd3 pd4 Continue titration to turbidity (Boundary of ME region) pd3->pd4 pd5 Plot data on phase diagram pd4->pd5 form1 Select composition from ME region pd5->form1 form2 Dissolve API in Oil Phase form1->form2 form3 Add S/CoS mixture to oil phase form2->form3 form4 Slowly add water with stirring form3->form4

Caption: Experimental workflow for formulating a DMI-based microemulsion.

Protocol 2: Characterization of the DMI-Based Microemulsion

1. Visual Inspection:

  • Observe the prepared microemulsion for clarity, transparency, and any signs of phase separation or precipitation.

2. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute the microemulsion sample with deionized water to an appropriate concentration.

    • Measure the droplet size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the average values.

3. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the microemulsion sample with deionized water.

    • Measure the zeta potential using a suitable instrument. This provides an indication of the surface charge of the droplets and the stability of the system.

    • Perform the measurement in triplicate.

4. pH Measurement:

  • Use a calibrated pH meter to determine the pH of the undiluted microemulsion.

5. Viscosity Measurement:

  • Use a viscometer (e.g., a cone and plate or rotational viscometer) to measure the viscosity of the microemulsion at a controlled temperature.

6. Drug Content Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Accurately weigh a known amount of the microemulsion.

    • Disrupt the microemulsion by adding a suitable solvent (e.g., methanol or ethanol) to extract the drug.

    • Filter the solution to remove any undissolved components.

    • Analyze the filtrate using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the API.

    • Calculate the drug content as a percentage of the labeled amount.

7. In Vitro Drug Release Study:

  • Method: Franz Diffusion Cell System.

  • Procedure:

    • Use a synthetic membrane (e.g., cellulose acetate) or excised skin mounted on a Franz diffusion cell.

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain a constant temperature (e.g., 32°C for skin permeation studies).

    • Apply a known quantity of the drug-loaded microemulsion to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

    • Analyze the drug concentration in the withdrawn samples using a suitable analytical method (HPLC or UV-Vis).

    • Plot the cumulative amount of drug released per unit area versus time.

G cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation ME DMI-Based Microemulsion Visual Visual Inspection ME->Visual DLS Droplet Size & PDI (DLS) ME->DLS Zeta Zeta Potential (ELS) ME->Zeta pH pH Measurement ME->pH Viscosity Viscosity ME->Viscosity DrugContent Drug Content (HPLC/UV-Vis) ME->DrugContent DrugRelease In Vitro Drug Release (Franz Cell) ME->DrugRelease

Caption: Characterization workflow for DMI-based microemulsions.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of DMI-based microemulsions.

Table 1: Physicochemical Characterization of DMI-Based Microemulsion Formulations

Formulation CodeOil Phase (%)S/CoS Ratio (Tween 80:DMI)Aqueous Phase (%)Droplet Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDpH ± SDViscosity (cP) ± SD
DMI-ME-1102:180
DMI-ME-2153:175
DMI-ME-3204:170

Table 2: Drug Content and In Vitro Release Parameters of DMI-Based Microemulsions

Formulation CodeDrug Content (%) ± SDCumulative Drug Release at 8h (%) ± SDFlux (µg/cm²/h)Permeability Coefficient (cm/h)
DMI-ME-1
DMI-ME-2
DMI-ME-3

Logical Relationships in Microemulsion Stability

The stability of a microemulsion is a critical factor for its successful application in drug delivery. The following diagram illustrates the key relationships influencing the stability of a DMI-based microemulsion.

G cluster_components Formulation Components cluster_properties Interfacial Properties Oil Oil Phase IFT Low Interfacial Tension Oil->IFT Surfactant Surfactant (e.g., Tween 80) Surfactant->IFT Fluidity Optimal Interfacial Fluidity Surfactant->Fluidity DMI Cosurfactant (DMI) DMI->IFT DMI->Fluidity Water Aqueous Phase Water->IFT Stability Microemulsion Stability IFT->Stability Fluidity->Stability

Caption: Factors influencing the stability of DMI-based microemulsions.

Conclusion

This compound is a promising excipient for the formulation of stable and effective microemulsions for drug delivery. Its unique properties as a solvent and penetration enhancer can significantly improve the performance of these advanced delivery systems. The protocols and application notes provided herein offer a comprehensive guide for researchers and formulation scientists to explore the potential of DMI in developing innovative topical and transdermal therapies. Further research into specific drug-DMI interactions within the microemulsion structure will continue to expand its applications in pharmaceutical sciences.

References

Application Notes and Protocols for Utilizing Dimethyl Isosorbide in Veterinary Transdermal Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Isosorbide (DMI) in Veterinary Transdermal Drug Delivery

This compound (DMI) is a high-purity, bio-based solvent and penetration enhancer offering a safe and effective mechanism for delivering active pharmaceutical ingredients (APIs) through the skin.[1] Derived from renewable resources, DMI is a water-miscible, stable, and low-toxicity excipient, making it an ideal candidate for a variety of veterinary transdermal formulations, including pour-ons, spot-ons, and gels.[2][3][4] Its primary functions in these formulations are to solubilize a wide range of APIs and to enhance their penetration through the stratum corneum, the primary barrier of the skin.[1][5][6] This enhancement can lead to improved bioavailability, faster onset of action, and potentially lower required doses of the API, thereby reducing the risk of systemic side effects.[1]

Key Properties of this compound:

PropertyDescription
Appearance Clear, colorless to slightly yellow, oily liquid[7][8]
Solubility Miscible with water, ethanol, propylene glycol, and most organic solvents[1][9]
Safety Profile Low toxicity, non-irritating, and non-sensitizing in multiple animal models[7][10]
Stability Enhances the stability of APIs susceptible to hydrolysis and transesterification[1][3]
Recommended Use Level 5-15% in topical veterinary formulations[11]

Mechanism of Action as a Penetration Enhancer

DMI enhances the permeation of drugs across the stratum corneum through a multi-faceted mechanism that involves interacting with the skin's lipid barrier. The primary proposed mechanisms include:

  • Disruption of Stratum Corneum Lipids: DMI is believed to temporarily and reversibly disrupt the highly organized lipid lamellae in the intercellular spaces of the stratum corneum. This increases the fluidity of the lipid bilayers, creating a more permeable pathway for drug molecules to diffuse through.[6][12][13]

  • Improved Drug Partitioning: DMI can alter the polarity of the skin's surface, which can improve the partitioning of the drug from the formulation into the stratum corneum.[12]

  • Enhanced Solubilization: By acting as an effective solvent, DMI can increase the concentration of the dissolved drug in the formulation, thereby increasing the thermodynamic driving force for penetration.[1][14]

Below is a diagram illustrating the proposed mechanism of DMI in enhancing transdermal drug delivery.

G Formulation Veterinary Drug + DMI SC_lipids Organized Lipid Bilayers Formulation->SC_lipids Viable_Tissues Aqueous Environment SC_lipids->Viable_Tissues Increased drug permeation SC_proteins Corneocytes (Keratin) Bloodstream Capillary Network Viable_Tissues->Bloodstream

Diagram 1: Proposed mechanism of DMI as a penetration enhancer.

Quantitative Data on Permeation Enhancement

The effectiveness of DMI as a penetration enhancer has been demonstrated in veterinary drug formulations. The following table summarizes available quantitative data from an in vitro study on the transdermal delivery of atenolol in cats. While comprehensive comparative data for a wide range of veterinary drugs is limited in publicly available literature, this example illustrates the significant impact DMI can have on drug permeation.

Active Pharmaceutical Ingredient (API)Animal ModelDMI Concentration (%)Permeation Flux (µg/cm²/h)Enhancement Ratio*
AtenololCat (Feline Skin)0Not Reported-
AtenololCat (Feline Skin)10Not Reported-
AtenololCat (Feline Skin)152.7 (sustained flux)>1.68**

*Enhancement Ratio (ER) is calculated as the drug flux with the enhancer divided by the drug flux without the enhancer. Note: The study showed a cumulative permeation at 24 hours of 45.61 µg/ml with 0% DMI and 76.56 µg/ml with 15% DMI, indicating a significant enhancement.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for evaluating the in vitro permeation of a veterinary drug from a DMI-containing formulation using Franz diffusion cells. This method is a standard for assessing transdermal drug delivery.[2][3][10][15]

G start Start: Prepare Materials prep_skin Prepare Animal Skin Membrane (e.g., porcine, bovine, canine) - Excise and dermatomed to ~500 µm start->prep_skin prep_cells Assemble Franz Diffusion Cells - Mount skin between donor and receptor chambers prep_skin->prep_cells fill_receptor Fill Receptor Chamber with Degassed Buffer - e.g., PBS (hydrophilic drugs) - PBS with additives (lipophilic drugs) prep_cells->fill_receptor equilibrate Equilibrate System - 32-37°C for 30-60 minutes fill_receptor->equilibrate apply_formulation Apply Test Formulation to Donor Chamber equilibrate->apply_formulation sample Collect Samples from Receptor Chamber - Predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24h) - Replace with fresh buffer apply_formulation->sample analyze Analyze Samples - HPLC or other validated analytical method sample->analyze calculate Calculate Permeation Parameters - Cumulative amount, Flux, Permeability Coefficient analyze->calculate end End of Experiment calculate->end

Diagram 2: Workflow for an in vitro skin permeation study.

Materials and Equipment:

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stir plate and stir bars

  • Excised animal skin (e.g., porcine ear, bovine flank, canine abdominal)

  • Dermatome or scalpel

  • Receptor fluid (e.g., Phosphate Buffered Saline (PBS) pH 7.4)

  • Test formulation containing API and DMI

  • Control formulation (without DMI)

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument[3][16]

Methodology:

  • Skin Membrane Preparation:

    • Obtain fresh full-thickness skin from the target animal species.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Prepare skin sections of a uniform thickness (typically 500-1000 µm) using a dermatome.

    • Cut the skin sections to a size that fits the Franz diffusion cells.

    • The prepared skin can be used fresh or stored frozen at -20°C or below until use.

  • Franz Diffusion Cell Setup:

    • Fill the receptor chamber of the Franz cell with the appropriate degassed receptor fluid. For lipophilic drugs, the addition of a solubilizing agent like albumin or a cosolvent may be necessary to maintain sink conditions.[11][17]

    • Place a small magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.

    • Clamp the two chambers together securely to prevent leakage.

    • Place the assembled cells in a water bath maintained at a physiological temperature (e.g., 32°C or 37°C) and start the magnetic stirrer.[10]

    • Allow the system to equilibrate for at least 30 minutes.

  • Experiment Execution:

    • Apply a known amount of the test formulation (e.g., 10-20 mg/cm²) evenly onto the surface of the skin in the donor chamber.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method, such as HPLC with UV or mass spectrometry detection.[16][17]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

    • Plot the cumulative amount of drug permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

    • The permeability coefficient (Kp) can be calculated by dividing the flux by the concentration of the drug in the donor compartment.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation containing DMI by the flux of the control formulation.

Stability Study of a DMI-Containing Formulation

This protocol provides a general framework for assessing the stability of a veterinary transdermal formulation containing DMI. Stability studies are crucial to ensure the product maintains its quality, safety, and efficacy throughout its shelf life.[18][19]

G start Start: Prepare Formulation Batches store Store Samples under Different Conditions - Long-term (e.g., 25°C/60% RH) - Accelerated (e.g., 40°C/75% RH) start->store pull_samples Pull Samples at Predetermined Time Points - e.g., 0, 3, 6, 9, 12, 18, 24 months store->pull_samples analyze_samples Analyze Samples for: - API concentration (Assay) - Degradation products - Physical appearance - pH and viscosity pull_samples->analyze_samples evaluate Evaluate Data and Determine Shelf Life analyze_samples->evaluate end End of Study evaluate->end

Diagram 3: Workflow for a stability study.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final veterinary transdermal formulation containing the API and DMI, packaged in the proposed commercial container-closure system.

  • Storage Conditions: Store the samples under long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) stability conditions.

  • Testing Intervals: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • Analytical Testing: At each time point, analyze the samples for:

    • Assay of the API: To determine the concentration of the active drug. A stability-indicating HPLC method is typically used.[17][20]

    • Degradation Products: To identify and quantify any impurities that may have formed.

    • Physical Appearance: To check for any changes in color, odor, or phase separation.

    • pH and Viscosity: To monitor for any changes in the formulation's physical properties.

  • Data Evaluation: Evaluate the data to determine the shelf life of the product under the recommended storage conditions.

Safety and Toxicology

DMI has a favorable safety profile and is generally considered to be non-irritating and non-sensitizing.[10] However, as with any excipient, its safety should be thoroughly evaluated in the target animal species.

Summary of Available Toxicity Data:

Study TypeSpeciesNOAEL (No-Observed-Adverse-Effect Level)
13-Week Oral ToxicityDog100 mg/kg/day[21]
Developmental ToxicityRabbit300 mg/kg/day[21]
Acute Dermal IrritationRabbitMild irritant at high concentrations[22]
Dermal SensitizationGuinea PigNot a sensitizer (for a DMI derivative)[10]

It is important to note that while oral toxicity data provides a good indication of systemic safety, dermal irritation and sensitization studies are more relevant for topical formulations. The available data suggests a low potential for skin reactions at typical usage levels.

Formulation Considerations

When formulating veterinary transdermal medications with DMI, several factors should be considered:

  • API Solubility: DMI is an excellent solvent for many APIs. However, solubility studies should be conducted to determine the optimal concentration of DMI needed to keep the API dissolved in the formulation.[14]

  • Compatibility: DMI is compatible with a wide range of other excipients commonly used in topical formulations. Compatibility studies should be performed to ensure there are no interactions between DMI, the API, and other ingredients.

  • Pour-on and Spot-on Formulations: For large animal applications like pour-ons for cattle or spot-ons for dogs, the viscosity and spreading characteristics of the formulation are critical. DMI can help to reduce the viscosity of formulations.[4][23]

  • Regulatory Considerations: Ensure that the use of DMI in the intended species and at the proposed concentration is in compliance with relevant veterinary drug regulations.

By leveraging the unique properties of this compound, researchers and formulators can develop innovative and effective transdermal drug delivery systems for a wide range of veterinary applications, ultimately improving animal health and welfare.

References

Application Notes and Protocols for In-Vitro Skin Permeation Studies Using Franz Diffusion Cells with Dimethyl Isosorbide (DMI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of topical and transdermal drug delivery systems, evaluating the percutaneous absorption of active pharmaceutical ingredients (APIs) is a critical step.[1][2] In-vitro skin permeation testing (IVPT) is a widely used method to assess the rate and extent of drug permeation from a formulation, providing crucial data for formulation optimization and bioequivalence studies.[3][4] The Franz diffusion cell is the most common apparatus for these studies, designed to mimic the physiological conditions of skin.[1][5][6]

This document provides a detailed protocol for conducting in-vitro skin permeation studies using vertical Franz diffusion cells, with a specific focus on the use of Dimethyl Isosorbide (DMI) as a solvent and penetration enhancer. DMI is a high-purity, water-soluble solvent known to enhance the penetration of active ingredients into the skin.[7][8][9] It is compatible with a wide range of cosmetic and pharmaceutical ingredients and is recognized for its ability to improve the stability and delivery of APIs.[7][10]

Materials and Methods

Equipment
  • Vertical Franz Diffusion Cells (appropriate orifice diameter and receptor chamber volume)

  • Water bath with circulator and heater to maintain 32°C ± 1°C[11][12]

  • Magnetic stirrer and Teflon-coated stir bars[1]

  • Positive displacement pipette

  • Sample collection vials (e.g., HPLC vials)

  • Parafilm® or other suitable covering for the donor chamber[11]

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for sample analysis[5]

Reagents and Consumables
  • Active Pharmaceutical Ingredient (API): The drug substance to be tested.

  • This compound (DMI): To be used in the test formulation.[7] The typical usage rate is between 1-10%.[7]

  • Formulation Base: All other components of the cream, gel, or ointment.

  • Receptor Solution: The choice of receptor solution is critical and depends on the solubility of the API.[11]

    • For hydrophilic drugs, phosphate-buffered saline (PBS) is commonly used.[11]

    • For lipophilic drugs, a solution with a solubilizing agent (e.g., a mixture of solvents like ethanol-water, or PBS with surfactants like Tween® 80 or cyclodextrins) may be necessary to maintain sink conditions.[11][13]

  • Membrane:

    • Human Skin: Excised human skin from cosmetic surgery (e.g., abdominoplasty) is the gold standard.[12]

    • Animal Skin: Porcine ear skin is a common and accepted alternative due to its structural similarity to human skin.[14]

    • Synthetic Membranes: Polydimethylsiloxane (PDMS) or Strat-M® can be used for screening purposes, offering good reproducibility.[1][3]

  • Analytical Standards: Reference standards for the API for HPLC calibration.

  • Solvents: HPLC-grade solvents for sample analysis.

Experimental Protocol

A meticulous and standardized protocol is essential for obtaining reliable and reproducible data.[15][16]

Preparation of Receptor Solution
  • Prepare the selected receptor solution. For example, to prepare PBS (pH 7.4), dissolve the appropriate salts in distilled water and adjust the pH.

  • Degas the receptor solution thoroughly using sonication or vacuum filtration to prevent the formation of air bubbles in the Franz cell, which can interfere with diffusion.[11]

Skin Membrane Preparation
  • If using frozen skin, thaw it at room temperature.[13]

  • Carefully excise the subcutaneous fat from the dermal side of the skin using a scalpel.

  • Cut the skin into sections large enough to be mounted between the donor and receptor chambers of the Franz diffusion cell.

  • Visually inspect the skin for any imperfections (e.g., holes, scratches) that could compromise its barrier integrity.

  • Equilibrate the skin membrane in the receptor solution for at least 30 minutes before mounting.[11][17]

Franz Diffusion Cell Assembly and Setup
  • Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[11][18]

  • Place a magnetic stir bar into the receptor chamber.[13]

  • Mount the prepared skin membrane onto the receptor chamber with the stratum corneum side facing up, towards the donor chamber.[17]

  • Securely clamp the donor chamber on top of the receptor chamber, ensuring a leak-proof seal.[11]

  • Place the assembled Franz cells in the water bath maintained at 32°C and allow the system to equilibrate for at least 30 minutes. This temperature mimics the physiological temperature of the skin surface.[11][12]

  • Start the magnetic stirrer at a constant speed (e.g., 600 rpm) to ensure the receptor fluid is well-mixed.[17]

Formulation Application and Sampling
  • Accurately weigh and apply a finite dose of the test formulation (containing the API and DMI) evenly onto the surface of the skin in the donor chamber.[11]

  • Cover the top of the donor chamber with Parafilm® to minimize evaporation.[11]

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[13]

  • Immediately after each sample withdrawal, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and ensure sink conditions.[11][13]

  • Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis.[13]

Sample Analysis
  • Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC.[5]

  • Construct a calibration curve using standard solutions of the API to quantify the concentration in the samples.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Cumulative Amount of API Permeated
Time (hours)Concentration in Receptor Fluid (µg/mL)Cumulative Amount Permeated (µg)Cumulative Amount Permeated per Unit Area (µg/cm²)
00.000.000.00
11.252.501.41
22.808.104.58
45.5019.1010.80
68.9036.9020.85
812.3059.5033.62
1218.5096.5054.52
2430.20156.9088.64
Note: The values in this table are for illustrative purposes only.
Permeation Parameters
FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (tL) (h)
Formulation without DMI3.50.00351.5
Formulation with 5% DMI7.20.00721.2
Formulation with 10% DMI10.80.01081.0
Note: The values in this table are for illustrative purposes only.

Visualizations

G prep_receptor Prepare & Degas Receptor Solution assemble Assemble Franz Cell & Equilibrate at 32°C prep_receptor->assemble prep_skin Prepare Skin Membrane prep_skin->assemble prep_formulation Prepare Test Formulation with DMI apply Apply Formulation to Donor Chamber prep_formulation->apply assemble->apply sample Collect Samples at Predetermined Intervals apply->sample replenish Replenish with Fresh Receptor Solution sample->replenish Maintain Sink Conditions analyze Analyze Samples (e.g., HPLC) sample->analyze replenish->sample calculate Calculate Permeation Parameters (Flux, Kp) analyze->calculate report Report Data in Tables and Graphs calculate->report DMI_Mechanism cluster_skin Stratum Corneum cluster_epidermis Viable Epidermis DMI This compound (DMI) API Active Pharmaceutical Ingredient (API) DMI->API Acts as a Solvent Lipid_Bilayer Lipid Bilayer DMI->Lipid_Bilayer Disrupts Lipid Packing API->Lipid_Bilayer Increased Partitioning Target_Site Target Site Lipid_Bilayer->Target_Site Enhanced Permeation of API

References

Application Notes and Protocols for Dimethyl Isosorbide in Controlled Drug Release Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dimethyl Isosorbide (DMI) as a green, bio-based solvent for casting polymeric films for controlled drug release applications. DMI offers excellent solubility for a wide range of polymers and active pharmaceutical ingredients (APIs), presenting a viable and sustainable alternative to traditional organic solvents.

Introduction to this compound (DMI) in Film Casting

This compound is a high-purity, bio-based solvent derived from renewable resources.[1] Its properties, including high boiling point, low toxicity, and excellent solubilizing power, make it an attractive candidate for the solvent casting of polymeric films. In this method, a polymer, a drug, and other excipients are dissolved in a suitable solvent, cast onto a substrate, and the solvent is evaporated to form a thin film.[2][3] DMI's ability to dissolve a variety of polymers and enhance the solubility of poorly soluble drugs makes it a versatile solvent for developing controlled release dosage forms.[4]

Key Advantages of DMI in Polymeric Film Casting:

  • Green Solvent: Bio-based and biodegradable, aligning with sustainable pharmaceutical manufacturing practices.[1]

  • High Solubilizing Power: Effectively dissolves a wide range of polymers, including cellulosics and acrylates, and can enhance the solubility of various APIs.[4]

  • Low Toxicity: Offers a safer alternative to many traditional organic solvents.

  • High Boiling Point (234 °C): Allows for controlled solvent evaporation, which is crucial for forming uniform and defect-free films.

  • Potential for Penetration Enhancement: DMI is known to enhance the penetration of active ingredients through the skin, which can be beneficial for transdermal film applications.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of drug-loaded polymeric films using DMI as a solvent. These should be considered as starting points and may require optimization based on the specific polymer, drug, and desired film properties.

Protocol 1: Preparation of Drug-Loaded Polymeric Films by Solvent Casting

This protocol outlines the fundamental steps for preparing a drug-loaded polymeric film using DMI.

Materials:

  • Polymer (e.g., Hydroxypropyl Methylcellulose (HPMC), Ethyl Cellulose (EC), Eudragit® series)

  • Active Pharmaceutical Ingredient (API)

  • This compound (DMI)

  • Plasticizer (e.g., Glycerol, Propylene Glycol, Dibutyl Phthalate) (Optional)

  • Casting substrate (e.g., Petri dish, glass plate)

  • Magnetic stirrer and stir bar

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer and dissolve it in a calculated volume of DMI in a beaker with a magnetic stirrer.

    • Stir the mixture at room temperature until the polymer is completely dissolved. Gentle heating (e.g., 40-60 °C) may be applied to expedite dissolution, depending on the polymer's properties.

  • Drug and Excipient Incorporation:

    • In a separate container, dissolve the accurately weighed API and plasticizer (if used) in a small amount of DMI.

    • Once completely dissolved, add the drug solution to the polymer solution and stir until a homogenous mixture is obtained.

  • Casting the Film:

    • Pour the resulting solution into a level casting substrate. The volume of the solution will determine the thickness of the final film.

    • Ensure the solution spreads evenly to achieve a uniform thickness.

  • Solvent Evaporation:

    • Place the cast film in a drying oven at a controlled temperature (e.g., 40-50 °C) to facilitate the slow evaporation of DMI. The high boiling point of DMI necessitates a controlled drying process to avoid the formation of bubbles or a porous film structure.

    • Alternatively, the film can be dried in a desiccator at room temperature for an extended period.

  • Film Retrieval:

    • Once the film is completely dry and tack-free, carefully peel it from the casting substrate.

    • Cut the film into the desired size and shape for further characterization.

Protocol 2: Characterization of Polymeric Films

This protocol describes key characterization techniques to evaluate the properties of the prepared films.

2.2.1. Physical Appearance and Uniformity:

  • Visually inspect the films for clarity, color, and the presence of any air bubbles or cracks.

  • Measure the thickness at different points of the film using a digital micrometer to assess uniformity.

  • Determine the weight variation by weighing individual films of a specific size.

2.2.2. Drug Content Uniformity:

  • Cut a known area of the film and dissolve it in a suitable solvent that dissolves both the polymer and the drug (e.g., a mixture of DMI and a volatile co-solvent).

  • Analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[5]

  • Repeat for multiple film samples to assess content uniformity.

2.2.3. Mechanical Properties:

  • Evaluate the film's tensile strength and elongation at break using a texture analyzer or a universal testing machine. This provides insights into the film's flexibility and durability.

2.2.4. In Vitro Drug Release Studies:

  • Mount a film of a known area in a dissolution apparatus (e.g., USP Apparatus 5 - Paddle over Disk or a Franz diffusion cell for transdermal films).

  • Use a dissolution medium that is relevant to the intended application (e.g., phosphate-buffered saline pH 7.4 for physiological conditions).

  • Maintain a constant temperature (e.g., 37 °C) and stirring speed.

  • Withdraw samples at predetermined time intervals and replace with fresh medium.

  • Analyze the drug concentration in the withdrawn samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released against time to obtain the drug release profile.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the characterization of DMI-cast polymeric films.

Table 1: Formulation Composition of DMI-Cast Polymeric Films

Formulation CodePolymer (%, w/w)API (%, w/w)Plasticizer (%, w/w)DMI (q.s.)
DMI-F1HPMC (10)Drug X (1)Glycerol (2)to 100%
DMI-F2HPMC (15)Drug X (1)Glycerol (2)to 100%
DMI-F3EC (10)Drug Y (5)Dibutyl Phthalate (3)to 100%
DMI-F4EC (15)Drug Y (5)Dibutyl Phthalate (3)to 100%

Table 2: Physicochemical Characterization of DMI-Cast Polymeric Films

Formulation CodeThickness (µm) ± SDWeight Variation (mg) ± SDDrug Content (%) ± SD
DMI-F1150 ± 550.2 ± 1.599.5 ± 2.1
DMI-F2200 ± 865.8 ± 2.198.9 ± 1.8
DMI-F3180 ± 658.4 ± 1.9101.2 ± 2.5
DMI-F4220 ± 772.1 ± 2.399.8 ± 1.5

Table 3: In Vitro Drug Release Data from DMI-Cast Polymeric Films

Time (hours)Cumulative Drug Release (%) ± SD
DMI-F1 DMI-F2 DMI-F3 DMI-F4
125.3 ± 1.818.2 ± 1.515.1 ± 1.210.5 ± 0.9
245.1 ± 2.532.5 ± 2.128.4 ± 1.920.1 ± 1.5
470.8 ± 3.155.9 ± 2.845.6 ± 2.535.8 ± 2.2
892.5 ± 2.980.1 ± 3.568.9 ± 3.158.2 ± 2.9
1298.7 ± 1.595.3 ± 2.285.4 ± 2.875.3 ± 3.4
24-99.2 ± 1.896.8 ± 2.190.1 ± 3.1

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual framework of the controlled release system.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_drug Drug & Excipient Incorporation cluster_cast Film Formation Polymer Polymer Stir1 Stir until dissolved Polymer->Stir1 DMI1 This compound DMI1->Stir1 PolymerSol Polymer Solution Stir1->PolymerSol Mix Homogenous Mixture PolymerSol->Mix API API Stir2 Stir until dissolved API->Stir2 Plasticizer Plasticizer Plasticizer->Stir2 DMI2 This compound DMI2->Stir2 DrugSol Drug Solution Stir2->DrugSol DrugSol->Mix Cast Casting on Substrate Mix->Cast Dry Solvent Evaporation Cast->Dry Film Drug-Loaded Film Dry->Film

Experimental workflow for preparing drug-loaded films using DMI.

ControlledReleaseSystem cluster_film Polymeric Film Matrix cluster_environment Release Environment PolymerMatrix Polymer Chains Drug Dispersed Drug Molecules Plasticizer Plasticizer Molecules ReleaseMedium Dissolution Medium (e.g., PBS) ReleasedDrug Released Drug ReleaseMedium->ReleasedDrug Drug Release (Diffusion/Erosion)

Components of a DMI-based controlled drug release film system.

References

Application Notes & Protocols: A Method for Ensuring Content Uniformity of Suspended Drugs in Dimethyl Isosorbide Gels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The content uniformity of semi-solid dosage forms, such as gels, is a critical quality attribute that ensures patient safety and drug efficacy by guaranteeing a consistent dose with each application.[1][2] For suspension-based gels, where the Active Pharmaceutical Ingredient (API) is dispersed rather than dissolved, achieving and maintaining homogeneity is particularly challenging. Factors such as particle size, formulation rheology, and the manufacturing process play a crucial role.[1]

Dimethyl Isosorbide (DMI) is a high-purity, water-miscible solvent and carrier known for its ability to enhance the penetration of active ingredients and improve the shelf stability of formulations.[3][4] When used as a vehicle for suspended drugs, its formulation into a gel system requires careful control of physical properties to prevent particle settling and aggregation, thereby ensuring uniform drug distribution.[1][5]

These application notes provide a comprehensive framework and detailed protocols for developing DMI-based suspension gels and verifying their content uniformity. The methodologies cover particle size analysis, rheological characterization, and a quantitative assay of the suspended API, aligning with pharmacopeial standards.[6]

Key Factors Influencing Content Uniformity

Achieving content uniformity in a DMI suspension gel is a multifactorial process. The primary factors that must be controlled are:

  • API Particle Size Distribution (PSD): The size and distribution of the suspended API particles directly influence the dissolution rate, bioavailability, and physical stability of the gel.[7][8] Smaller, more uniform particles are generally easier to suspend and are less prone to rapid sedimentation.[5]

  • Rheological Properties of the Gel: The viscosity and viscoelasticity of the DMI gel are critical for keeping the API particles suspended.[4][9] An ideal gel should exhibit high viscosity at rest to prevent settling but should shear-thin upon application for ease of use.[5]

  • Manufacturing Process: The methods used for dispersion, mixing, and homogenization are vital for the initial uniform distribution of the API within the gel. Inadequate mixing can lead to "dead spots" or agglomeration, resulting in a non-uniform product.[1]

Logical Flow for Ensuring Content Uniformity formulation Formulation Development (API + DMI + Gelling Agent) mixing High-Shear Mixing & Homogenization formulation->mixing p1 mixing->p1 sampling In-Process & Finished Product Sampling cu_test Content Uniformity Testing (HPLC) sampling->cu_test p2 cu_test->p2 release Batch Release p1->sampling psa Particle Size Analysis p1->psa rheology Rheological Testing p1->rheology p2->release psa->p2 rheology->p2

Workflow for development and quality control.

Experimental Protocols

Protocol 1: Formulation of DMI-Based Suspension Gel

This protocol describes a general method for preparing a DMI gel with a suspended API. The choice of gelling agent and specific concentrations will depend on the target viscosity and API properties.

Materials:

  • This compound (DMI)

  • Active Pharmaceutical Ingredient (API), micronized

  • Gelling Agent (e.g., Hydroxypropyl Cellulose, Carbopol)

  • Neutralizing Agent (if required for gelling agent, e.g., Triethanolamine for Carbopol)

  • Overhead Stirrer with high-shear mixing head

  • Analytical Balance

  • Planetary Mixer (for deaeration)

Procedure:

  • Vehicle Preparation: Weigh the required amount of DMI into a suitable vessel.

  • Gelling Agent Dispersion: While stirring the DMI at a low speed, slowly sprinkle the gelling agent onto the surface of the solvent to prevent clumping.

  • Hydration/Dissolution: Increase the mixing speed and continue to mix until the gelling agent is fully dispersed and hydrated, forming a homogenous solution. This may take several hours.

  • API Suspension: Reduce the mixing speed and slowly add the micronized API to the DMI-polymer solution.

  • Homogenization: Increase the speed to a high shear setting and mix until the API is uniformly dispersed. Visually inspect for any agglomerates.

  • Neutralization (if applicable): If using a pH-sensitive polymer like Carbopol, add the neutralizing agent dropwise until the desired viscosity and clarity are achieved, forming the gel.

  • Deaeration: Transfer the gel to a planetary mixer and mix under vacuum to remove any entrapped air bubbles, which can affect density and dose uniformity.[1]

  • Packaging: Transfer the final gel into appropriate containers for storage and analysis.

Protocol 2: Particle Size Distribution Analysis

This protocol uses laser diffraction to measure the particle size of the suspended API.[7]

Equipment:

  • Laser Diffraction Particle Size Analyzer

  • Liquid Dispersion Unit

  • Dispersant (e.g., DMI or a compatible low-viscosity solvent)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the final gel formulation.

  • Dilution: Dilute the gel sample in the dispersant until an appropriate obscuration level (typically 10-15%) is achieved in the analyzer's sample cell. Ensure the sample is well-mixed to prevent settling during measurement.

  • Instrument Setup: Set the refractive index for both the API and the dispersant in the instrument software.

  • Measurement: Perform the measurement according to the instrument's standard operating procedure. Run at least three replicate measurements.

  • Data Analysis: Analyze the data to determine the particle size distribution, focusing on the D10, D50 (median), and D90 values.

Table 1: Representative Particle Size Distribution Data

Parameter Batch A Batch B (Optimized) Acceptance Criteria
D10 (µm) 5.2 2.1 < 5 µm
D50 (µm) 25.8 10.5 5 - 15 µm
D90 (µm) 60.3 28.9 < 30 µm

| Span | 2.14 | 2.55 | < 3 |

Protocol 3: Rheological Characterization

This protocol evaluates the viscosity of the gel, which is essential for ensuring the physical stability of the suspension.[5]

Equipment:

  • Rotational Rheometer with parallel plate or cone-and-plate geometry

  • Temperature Control Unit

Procedure:

  • Sample Loading: Carefully place an adequate amount of the gel sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

  • Gap Setting: Lower the upper geometry to the specified gap distance (e.g., 1 mm) and trim any excess sample.

  • Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for 5 minutes.

  • Flow Curve Measurement: Perform a continuous shear rate ramp (e.g., from 0.1 to 100 s⁻¹) to measure the viscosity as a function of shear rate. This will characterize the shear-thinning behavior of the gel.

  • Data Analysis: Plot viscosity (Pa·s) versus shear rate (s⁻¹) on a logarithmic scale.

Table 2: Representative Viscosity Data

Shear Rate (s⁻¹) Viscosity (Pa·s) - Batch A Viscosity (Pa·s) - Batch B (Optimized)
0.1 150.2 255.6
1.0 85.5 140.3
10.0 20.1 45.8

| 100.0 | 5.3 | 12.1 |

Protocol 4: Content Uniformity Testing

This protocol follows the principles outlined in USP General Chapter <905> Uniformity of Dosage Units for semi-solid preparations.[6]

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)[1][10]

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Centrifuge

Procedure:

  • Sampling: Collect 10 individual dosage units from the batch. For a gel in a tube, this may involve dispensing a normal-use amount from 10 separate tubes.[6]

  • Sample Preparation: a. Accurately weigh each of the 10 individual samples into separate volumetric flasks. b. Add a suitable solvent (e.g., methanol, acetonitrile) to dissolve the DMI and extract the API. c. Sonicate or vortex the flasks to ensure complete extraction of the drug from the gel matrix. d. Dilute to the final volume with the solvent and mix thoroughly. e. Centrifuge an aliquot of each sample solution to separate any insoluble excipients.

  • HPLC Analysis: a. Analyze the supernatant from each of the 10 samples using a validated HPLC method.[11] b. Quantify the amount of API in each sample against a standard curve of known concentrations.

  • Calculation: a. Express the result for each unit as a percentage of the label claim. b. Calculate the Acceptance Value (AV) according to the formula specified in USP <905>.[12]

Table 3: Representative Content Uniformity Data

Sample Unit Drug Content (% of Label Claim)
1 98.5
2 101.2
3 97.9
4 102.5
5 99.8
6 96.5
7 103.1
8 100.5
9 98.2
10 101.8
Mean 100.0
Std. Dev. 2.16
RSD (%) 2.16%
Acceptance Value (AV) 5.2

| Result (L1 ≤ 15.0) | Pass |

Factors Influencing Content Uniformity in DMI Gels CU Content Uniformity API API Properties PSD Particle Size Distribution API->PSD Solubility API Solubility in DMI API->Solubility Vehicle Vehicle Properties (DMI Gel) Viscosity Viscosity Vehicle->Viscosity VE Viscoelasticity Vehicle->VE Process Process Parameters Mix_Speed Mixing Speed/ Shear Process->Mix_Speed Mix_Time Mixing Time Process->Mix_Time Homogenization Homogenization Process->Homogenization PSD->CU Solubility->CU Viscosity->CU VE->CU Mix_Speed->CU Mix_Time->CU Homogenization->CU

Key parameters affecting final product uniformity.

References

Application Notes and Protocols for Incorporating Dimethyl Isosorbide in Oral and Injectable Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Isosorbide (DMI) is a high-purity, water-miscible solvent and carrier derived from renewable corn sugar.[1] Its favorable safety profile, high solvency power, and ability to enhance the penetration of active pharmaceutical ingredients (APIs) make it a versatile excipient for a variety of pharmaceutical formulations, including oral and injectable dosage forms.[2][3] DMI can improve the solubility and bioavailability of poorly water-soluble drugs, enhance the stability of APIs susceptible to hydrolysis and transesterification, and facilitate the delivery of active compounds across biological membranes.[4][5]

These application notes provide detailed techniques and protocols for incorporating this compound into oral and injectable drug formulations, aimed at assisting researchers and formulation scientists in leveraging the benefits of this versatile excipient.

Key Properties of this compound

PropertyValue/DescriptionReference
Appearance Clear, colorless to light yellow, slightly viscous liquid[4][6]
Solubility Miscible with water, ethanol, propylene glycol, and most organic solvents and non-ionic surfactants. Insoluble in mineral oil and silicone oil.[5][7]
Stability Stable to hydrolysis over a wide pH range.[8]
Safety Low toxicity and low potential for skin irritation.[9]
Primary Functions Solubilizer, penetration enhancer, viscosity-decreasing agent, and stabilizer.[4][8]

Section 1: this compound in Oral Drug Formulations

DMI is an effective solvent for developing oral solutions and can be a key component in lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) to improve the oral bioavailability of poorly soluble drugs.[10]

Application Note 1: Oral Solutions for Poorly Water-Soluble APIs

DMI can be used to formulate clear, stable oral solutions of APIs with low aqueous solubility, potentially leading to enhanced absorption and bioavailability.

Key Advantages:

  • Enhanced Solubility: DMI can significantly increase the solubility of a wide range of APIs.

  • Improved Bioavailability: By presenting the drug in a dissolved state, DMI can improve its absorption in the gastrointestinal tract.

  • Formulation Simplicity: Simple solutions can be easier to manufacture compared to more complex dosage forms.

Quantitative Data: Solubility of Various APIs in this compound

Active Pharmaceutical Ingredient (API)Therapeutic ClassSolubility in DMI (mg/mL)Formulation ContextReference
AspirinNSAID280Oral Solution[11]
Melatonin and analogsHormone160 - 278Parenteral/Oral[12]
EtoposideAntineoplastic1 - 60Parenteral/Oral[12]
ItraconazoleAntifungal1 - 60Parenteral/Oral[12]
OmeprazoleProton Pump Inhibitor1 - 60Parenteral/Oral[12]
PrednisoneCorticosteroidExhibits complexation and enhanced solubility in DMI/water systemsOral/Topical[13]
DexamethasoneCorticosteroidExhibits complexation and enhanced solubility in DMI/water systemsOral/Topical[13]
PrednisoloneCorticosteroidExhibits complexation and enhanced solubility in DMI/water systemsOral/Topical[13]
Experimental Protocol 1: Preparation of a Simple Oral Solution

This protocol describes the preparation of a basic oral solution using DMI as the primary solvent.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DMI), pharmaceutical grade

  • Purified Water, USP

  • Propylene Glycol (optional, as a co-solvent)

  • Flavoring and sweetening agents (as required)

  • Volumetric flasks, magnetic stirrer, and stir bars

  • Sterile filtration apparatus (if required)

Procedure:

  • API Dissolution: Weigh the required amount of API and dissolve it in a pre-determined volume of DMI in a volumetric flask. Use a magnetic stirrer to facilitate dissolution. Gentle heating (up to 80°C) can be applied if necessary, but the thermal stability of the API should be considered.[8]

  • Addition of Co-solvents (Optional): If using a co-solvent like propylene glycol, add it to the DMI-API mixture and stir until a homogenous solution is obtained.

  • Addition of Aqueous Phase: Slowly add purified water to the solution while stirring continuously. The final concentration of DMI may vary depending on the required solubility and stability of the API.

  • Addition of Excipients: Add any required flavoring or sweetening agents and stir until fully dissolved.

  • Final Volume Adjustment: Adjust the final volume with purified water.

  • Filtration (Optional): If required for clarity or sterility, filter the solution through an appropriate sterile filter.

  • Packaging and Storage: Store the final solution in a well-closed, light-resistant container at the recommended storage conditions.

Application Note 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

DMI can be used as a co-solvent or solubilizer in SEDDS formulations to enhance the solubility of the drug in the lipid base and improve the spontaneity of emulsification.

Key Advantages:

  • Enhanced Bioavailability: SEDDS can significantly improve the oral bioavailability of poorly soluble drugs (BCS Class II).[1][14]

  • Reduced Food Effect: Formulations can be designed to minimize the effect of food on drug absorption.

  • Improved Stability: The drug is protected within the oil droplets from degradation in the GI tract.

Experimental Protocol 2: Preparation of a DMI-Containing SEDDS Formulation

This protocol outlines the steps for developing a SEDDS formulation incorporating DMI.

Materials:

  • API

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor RH40, Tween 80)

  • Co-surfactant/Co-solvent: this compound (DMI)

  • Vials, magnetic stirrer, and stir bars

Procedure:

  • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and DMI to select the most suitable excipients.

  • Formulation Preparation:

    • Accurately weigh the oil, surfactant, and DMI in a glass vial.

    • Heat the mixture to 40-60°C (if necessary) to facilitate mixing.

    • Add the accurately weighed API to the excipient mixture and stir until it is completely dissolved. A clear, homogenous solution should be formed.

  • Self-Emulsification Assessment:

    • Add a small volume (e.g., 1 mL) of the SEDDS pre-concentrate to a larger volume (e.g., 250 mL) of purified water at 37°C with gentle agitation.

    • Visually observe the formation of the emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates good self-emulsifying properties.

    • Measure the time taken for emulsification.

  • Characterization:

    • Determine the droplet size and polydispersity index (PDI) of the resulting emulsion using a particle size analyzer.

    • Assess the stability of the SEDDS pre-concentrate and the resulting emulsion under different storage conditions.

Section 2: this compound in Injectable Drug Formulations

DMI is a valuable solvent for preparing parenteral formulations of poorly water-soluble drugs for intravenous, intramuscular, and subcutaneous administration.[3][12] Its water miscibility allows for dilution with aqueous media prior to injection.

Application Note 3: Parenteral Formulations for Poorly Water-Soluble APIs

DMI can serve as the primary solvent or a co-solvent in injectable formulations to achieve the desired drug concentration and maintain stability.

Key Advantages:

  • High Solubilizing Capacity: Enables the formulation of highly concentrated solutions of poorly soluble drugs.[12]

  • Good Biocompatibility: Generally well-tolerated in parenteral applications.

  • Stability: Can protect APIs from degradation.[9]

Quantitative Data: DMI Concentration in Parenteral Formulations

Formulation TypeDMI Concentration (% w/v)Aqueous Solution (% w/v)API Concentration (% wt)Reference
General Parenteral50 - 8020 - 500.1 - 5[12]
Aqueous DMI1.2 - 7327 - 98.8Varies[12]
Experimental Protocol 3: Preparation of a Parenteral Formulation

This protocol provides a general method for preparing an injectable formulation using DMI. All procedures should be conducted under aseptic conditions.

Materials:

  • API

  • This compound (DMI), sterile, pyrogen-free grade

  • Water for Injection (WFI), USP

  • Other excipients (e.g., surfactants, tonicity-adjusting agents), sterile grade

  • Sterile vials, stoppers, and seals

  • Aseptic filling and sealing equipment

  • Autoclave or other sterilization equipment

Procedure:

  • Compounding:

    • In a sterile vessel, dissolve the API in sterile DMI under aseptic conditions. Mixing can be facilitated by a sterile magnetic stirrer.

    • In a separate sterile vessel, prepare the aqueous phase containing any other water-soluble excipients dissolved in WFI.

  • Mixing: Slowly add the aqueous phase to the DMI-API solution with continuous stirring until a homogenous solution is formed.

  • pH Adjustment (if necessary): Adjust the pH of the final solution using sterile pH-adjusting agents.

  • Sterile Filtration: Filter the final formulation through a sterile 0.22 µm filter into a sterile receiving vessel.

  • Aseptic Filling: Aseptically fill the sterile-filtered solution into sterile vials.

  • Sealing: Aseptically insert sterile stoppers and apply seals to the vials.

  • Terminal Sterilization (if applicable): If the final product is heat-stable, it can be terminally sterilized by autoclaving.

Visualization of Workflows and Mechanisms

Experimental Workflow for Oral Solution Preparation

oral_solution_workflow cluster_preparation Preparation Phase cluster_compounding Compounding Phase cluster_finalization Finalization Phase API Weigh API Dissolve Dissolve API in DMI API->Dissolve DMI Measure DMI DMI->Dissolve CoSolvent Measure Co-solvent (Optional) AddCoSolvent Add Co-solvent CoSolvent->AddCoSolvent Aqueous Measure Purified Water AddAqueous Add Aqueous Phase Aqueous->AddAqueous Excipients Weigh Excipients AddExcipients Add Flavoring/Sweetening Agents Excipients->AddExcipients Dissolve->AddCoSolvent Dissolve->AddAqueous AddCoSolvent->AddAqueous AddAqueous->AddExcipients FinalVolume Adjust Final Volume AddExcipients->FinalVolume Filter Sterile Filtration (Optional) FinalVolume->Filter Package Package and Store Filter->Package

Caption: Workflow for the preparation of an oral solution using DMI.

Experimental Workflow for Injectable Formulation Preparation

injectable_workflow cluster_preparation Sterile Preparation cluster_compounding Aseptic Compounding cluster_finalization Aseptic Filling and Finishing API Sterile API DissolveAPI Dissolve API in DMI API->DissolveAPI DMI Sterile DMI DMI->DissolveAPI WFI Water for Injection (WFI) PrepareAqueous Prepare Aqueous Phase WFI->PrepareAqueous OtherExcipients Sterile Excipients OtherExcipients->PrepareAqueous MixSolutions Mix DMI and Aqueous Phases DissolveAPI->MixSolutions PrepareAqueous->MixSolutions AdjustpH Adjust pH MixSolutions->AdjustpH SterileFilter 0.22 µm Sterile Filtration AdjustpH->SterileFilter FillVials Aseptic Filling into Vials SterileFilter->FillVials SealVials Stopper and Seal Vials FillVials->SealVials TerminalSterilization Terminal Sterilization (Optional) SealVials->TerminalSterilization

Caption: Workflow for the aseptic preparation of an injectable formulation.

Conceptual Diagram: Mechanism of Penetration Enhancement

The exact mechanism of skin penetration enhancement by DMI is not fully elucidated but is believed to involve an increase in the polarity of the surface skin layers, which facilitates the transport of active ingredients.[15]

penetration_enhancement cluster_skin Stratum Corneum cluster_formulation Topical/Transdermal Formulation Corneocytes Corneocytes (Bricks) LipidMatrix Intercellular Lipid Matrix (Mortar) API Active Pharmaceutical Ingredient (API) LipidMatrix->API Facilitates Transport DMI This compound (DMI) DMI->LipidMatrix Increases Polarity API->Corneocytes Enhanced Penetration

References

Application of Dimethyl Isosorbide in Liquid Chromatography: A Bio-Renewable Solvent Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing focus on green chemistry has spurred the search for sustainable alternatives to conventional solvents in analytical techniques. Dimethyl Isosorbide (DMI), a bio-renewable solvent derived from D-sorbitol, is emerging as a promising green alternative for liquid chromatography.[1] Its favorable safety profile, low volatility, and excellent solubility make it an attractive option for reducing the environmental impact of analytical methods.[2][3][4][5][6] This document provides detailed application notes and protocols for the use of DMI in liquid chromatography, enabling researchers to explore its potential in their own laboratories.

Physicochemical Properties and Comparison with Conventional Solvents

DMI's utility in liquid chromatography is underpinned by its unique physicochemical properties. A comparison with commonly used solvents such as methanol (MeOH) and ethanol (EtOH) is crucial for method development.

PropertyThis compound (DMI)Methanol (MeOH)Ethanol (EtOH)Water (H₂O)
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidClear, colorless liquid
Odor No significant odorCharacteristicCharacteristicNo data available
Boiling Point 240 °C[1]64.7 °C[1]78.29 °C[1]100.0 °C[1]
Flash Point 116 °C[1]9.7 °C[1]13 °C[1]Not applicable[1]
Viscosity (at 25 °C) 6.62 mPa·s[1]0.544–<0.59 mPa·s[1]~1.07 mPa·s[2]~0.89 mPa·s[2]
Viscosity of DMI:H₂O (30:70 v/v) at 25 °C 2.38 mPa·s[7]---
Viscosity of DMI:H₂O (70:30 v/v) at 25 °C 6.38 mPa·s[7]---
UV Cut-off (DMI:H₂O 50:50 v/v) 240 nm[1][8]205 nm[9]210 nm[9]~190 nm[9]
Water Solubility (at 20 °C) 2000 g/L[1]1000 g/L[1]1000 g/L[1]Completely miscible[1]
Partition Coefficient (log P) -0.44[1][8]-0.77[1]-0.35[1]-0.467[1]
Vapor Pressure (at 25 °C) 0.073 mmHg (est.)[1]169.27 hPa[1]57.26 hPa (at 19.6 °C)[1]No data available

Green Chemistry and Safety Profile

DMI exhibits a favorable environmental, health, and safety (EHS) profile compared to traditional HPLC solvents. The CHEM21 solvent selection guide provides a framework for evaluating its "greenness".[8]

ParameterDMIMethanol (MeOH)Ethanol (EtOH)
VOC Emissions 10 (Very Low)[7]3 (High)[7]4 (High)[7]
Aquatic Impact 9 (Very Low)[7]10 (Very Low)[7]9 (Very Low)[7]
Air Impact 6 (Moderate)[7]7 (Low)[7]5 (Moderate)[7]
Health Hazard 4 (Moderate)[7]4 (Moderate)[7]10 (Low)[7]
Flammability & Explosion 9 (Very Low)[7]5 (High)[7]6 (High)[7]
Exposure Potential 9 (Very Low)[7]6 (High)[7]8 (Low)[7]
Biotreatability 5 (Moderate)[7]3 (Low)[7]3 (Low)[7]
Rating Scale: 1 = most hazardous/least sustainable, 10 = least hazardous/most sustainable

Application Note 1: Quantification of Parabens in Pharmaceutical Formulations

This application note details the use of DMI as a mobile phase component for the quantification of methylparaben and propylparaben in oral liquid formulations, demonstrating its suitability for quality control applications.[1][8]

Logical Workflow for Method Development

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (DMI:Water) D Set HPLC Conditions (Column, Temp, Flow Rate) A->D Mobile Phase B Prepare Standard Solutions (Methylparaben & Propylparaben) G Generate Calibration Curve B->G Calibration Data C Sample Preparation (Dilution of Oral Formulation) F Inject Standards & Samples C->F Analyte E Equilibrate System D->E E->F F->G H Quantify Parabens in Sample F->H G->H Quantification Model

Workflow for Paraben Quantification using DMI-based HPLC.
Experimental Protocol

1. Materials and Reagents:

  • This compound (DMI), HPLC grade

  • Water, HPLC grade

  • Methylparaben reference standard

  • Propylparaben reference standard

  • Methanol, HPLC grade (for stock solutions)

  • Oral liquid pharmaceutical formulation containing methylparaben and propylparaben

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of DMI and water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of methylparaben and propylparaben in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Accurately dilute the oral liquid formulation with the mobile phase to obtain a theoretical concentration of parabens within the calibration range.

4. HPLC Conditions:

ParameterSetting
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase DMI:Water (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C[1][8]
Injection Volume 20 µL
UV Detection Wavelength 254 nm

5. System Suitability:

  • Inject the working standard solution multiple times (n=6) to evaluate system suitability parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.

6. Calibration and Analysis:

  • Inject the prepared working standard solutions to construct a calibration curve by plotting peak area against concentration for each paraben.

  • Inject the prepared sample solution.

  • Quantify the amount of methylparaben and propylparaben in the sample using the regression equation from the calibration curve.

7. Performance Characteristics:

  • Backpressure: With the specified conditions, the system backpressure is expected to be in the range of 160 to 300 bar.[1][8]

  • Considerations: The higher viscosity of DMI compared to methanol or acetonitrile can be managed by elevating the column temperature.[8] A temperature of 40 °C is recommended to reduce backpressure to acceptable levels for standard HPLC systems.[1][8] The UV cut-off of the DMI:Water mixture at 240 nm makes it suitable for analytes with chromophores that absorb above this wavelength.[1][8]

Application Note 2: Potential and Exploratory Applications of DMI in Liquid Chromatography

While the use of DMI in routine HPLC is still emerging, its physicochemical properties suggest potential in other chromatographic modes and for different analyte classes. The following are proposed starting points for method development.

Potential Application in Hydrophilic Interaction Liquid Chromatography (HILIC)

DMI's polar aprotic nature makes it a potential alternative to acetonitrile in HILIC separations of polar compounds. Solvents like Dimethyl Carbonate (DMC) have shown promise in HILIC.[8]

Logical Framework for HILIC Method Development with DMI

A Select Polar Analytes (e.g., Catecholamines, Nucleobases) B Choose HILIC Stationary Phase (e.g., Amide, Diol, Bare Silica) A->B C Prepare Mobile Phase (High %DMI, Low %Aqueous) B->C D Optimize DMI/Aqueous Ratio C->D E Optimize Buffer Concentration & pH D->E F Evaluate Temperature Effects (Viscosity vs. Retention) E->F G Assess Peak Shape & Resolution F->G G->D Re-optimize H Method Validation G->H

Exploratory Workflow for HILIC Method Development with DMI.
Suggested Starting Protocol for HILIC with DMI

1. Analytes:

  • Highly polar compounds such as nucleobases, small organic acids, or neurotransmitters.

2. Instrumentation and Column:

  • UHPLC or HPLC system.

  • HILIC column (e.g., Amide, Diol, or bare silica phase).

3. Suggested Starting Conditions:

ParameterSuggested Starting Point
Column HILIC Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B DMI
Gradient 95% B to 70% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 - 50 °C
Injection Volume 2 µL
Detector UV or Mass Spectrometer

4. Considerations for Method Development:

  • Viscosity Management: Due to DMI's higher viscosity, higher column temperatures (40-60°C) are recommended to maintain reasonable backpressures, especially with UHPLC systems.[7]

  • Mobile Phase Composition: The high percentage of the organic solvent (DMI) is critical for retaining polar analytes on the HILIC stationary phase. The water content acts as the strong eluting solvent.

  • Detector Compatibility: The UV cut-off of DMI at higher wavelengths must be considered.[8] Mass spectrometry would be a more versatile detection method.

Separation of Acidic and Basic Compounds

The separation of mixtures containing acidic and basic compounds often requires careful pH control of the mobile phase. DMI, being aprotic and stable, could serve as a suitable organic modifier in such separations. Method development should focus on optimizing the buffer system in the aqueous portion of the mobile phase to achieve the desired retention and peak shape.

Conclusion

This compound presents a viable, bio-renewable alternative to traditional organic solvents in liquid chromatography.[1][8] Its application in the quality control of pharmaceutical formulations has been successfully demonstrated. While its higher viscosity and UV cut-off require consideration during method development, these can be effectively managed by adjusting temperature and selecting appropriate detection wavelengths.[1][8] Further research into its application in other chromatographic modes like HILIC is warranted and holds the potential to expand the toolkit of green analytical chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Preventing API Crystallization in Dimethyl Isosorbide (DMI) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent Active Pharmaceutical Ingredient (API) crystallization in Dimethyl Isosorbide (DMI) solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMI) and why is it used in pharmaceutical formulations?

This compound (DMI) is a high-purity, bio-based solvent and carrier that is increasingly used in pharmaceutical and cosmetic applications.[1][2] It is a water-miscible liquid with low viscosity, known for its excellent safety profile and ability to enhance the penetration of active ingredients through the skin.[1][3] DMI is a potent solvent for a wide range of APIs, including those that are poorly soluble in water, helping to create stable and effective liquid formulations.[1][4] Its ability to improve the stability of active ingredients makes it a valuable excipient in various delivery systems.[3][5]

Q2: What causes an API to crystallize in a DMI solution?

API crystallization in a DMI solution, as in any solvent system, is primarily caused by supersaturation. This occurs when the concentration of the API exceeds its equilibrium solubility in DMI at a given temperature. Several factors can lead to supersaturation and subsequent crystallization:

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the API, leading to a supersaturated state.

  • Solvent Evaporation: If DMI evaporates from the solution, the concentration of the API will increase, potentially exceeding its solubility limit.

  • Introduction of Nucleation Sites: Dust particles, scratches on the container surface, or even the presence of undissolved API particles can act as nucleation sites, initiating crystal growth.

  • Changes in Solvent Composition: The addition of a co-solvent in which the API is less soluble (an anti-solvent) can trigger crystallization.

  • pH Shifts: For ionizable APIs, a change in the pH of the solution can alter its solubility and lead to precipitation.

Q3: How can I prevent my API from crystallizing in a DMI solution?

Preventing API crystallization in DMI solutions involves several formulation strategies aimed at maintaining the API in a dissolved, amorphous state. The primary approaches include:

  • Formation of Amorphous Solid Dispersions (ASDs): This is a common and effective technique where the API is molecularly dispersed within a polymer matrix.[6] The polymer inhibits crystallization by increasing the glass transition temperature (Tg) of the mixture and sterically hindering the movement of API molecules.[7][8]

  • Use of Co-solvents: Adding a co-solvent in which the API is highly soluble can increase the overall solvent capacity of the system and prevent supersaturation.

  • Addition of Crystallization Inhibitors: Specific excipients, such as certain polymers and surfactants, can be added to the formulation to interfere with the nucleation and crystal growth processes.[7][9][10]

  • Control of Environmental Factors: Maintaining a constant temperature and preventing solvent evaporation are crucial for long-term stability.

Troubleshooting Guides

Problem 1: My API is crystallizing out of the DMI solution upon cooling.

This is a common issue indicating that the API's solubility is highly dependent on temperature.

Potential Cause Suggested Solution
Supersaturation upon cooling 1. Determine the solubility curve: Measure the API's solubility in DMI at different temperatures to understand its temperature-solubility profile. 2. Maintain a higher temperature: If feasible for the final product, store the solution at a temperature where the API remains soluble. 3. Add a crystallization inhibitor: Incorporate a polymer such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) to inhibit nucleation and crystal growth.[7][11][12][13] 4. Use a co-solvent: Introduce a co-solvent that improves the API's solubility at lower temperatures.
Presence of nucleation sites 1. Filter the solution: Use a sub-micron filter to remove any particulate matter that could act as nucleation sites. 2. Ensure clean containers: Use smooth, clean containers to minimize surface nucleation.
Problem 2: Crystals are forming in my DMI-based formulation over time during storage.

This suggests a long-term stability issue, likely due to slow nucleation and crystal growth.

Potential Cause Suggested Solution
Metastable amorphous state 1. Formulate an Amorphous Solid Dispersion (ASD): Disperse the API in a suitable polymer matrix (e.g., HPMC, PVP, HPMCAS) to enhance its physical stability.[6][8][14][15] The polymer will inhibit the molecular mobility of the API, preventing it from rearranging into a crystalline structure.[7] 2. Add a surfactant: Certain surfactants can stabilize the amorphous form by adsorbing onto the surface of any forming nuclei, thereby inhibiting further growth.[9][16]
Solvent evaporation 1. Use sealed containers: Store the formulation in tightly sealed containers to prevent the evaporation of DMI. 2. Control humidity: Store in a low-humidity environment, as DMI is hygroscopic and absorption of water could potentially alter the API's solubility.
Incompatible excipients 1. Conduct compatibility studies: Ensure that all excipients in the formulation are compatible with the API and do not promote crystallization.

Experimental Protocols

Protocol 1: Screening for Effective Crystallization Inhibitors (Polymers)

This protocol outlines a general method for screening different polymers to identify an effective crystallization inhibitor for your API in a DMI solution.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (DMI)

  • Polymer candidates (e.g., HPMC, PVP, HPMCAS, Soluplus®)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block

  • Polarized Light Microscope (PLM)

Procedure:

  • Prepare a supersaturated stock solution:

    • Determine the approximate solubility of your API in DMI at room temperature.

    • Prepare a stock solution of the API in DMI at a concentration 1.5 to 2 times its room temperature solubility by heating the mixture until the API is fully dissolved.

  • Prepare polymer solutions:

    • Prepare separate 1% (w/v) solutions of each polymer candidate in DMI.

  • Screening:

    • In separate glass vials, add a specific volume of the supersaturated API stock solution.

    • To each vial (except for a control), add a small volume of one of the polymer solutions. The final polymer concentration should be in the range of 0.1-1% (w/v).

    • Include a control vial containing only the supersaturated API solution.

    • Cap the vials and stir for a short period to ensure homogeneity.

  • Observation:

    • Store the vials at room temperature and observe them for any signs of crystallization at regular intervals (e.g., 1 hour, 4 hours, 24 hours, 1 week).

    • Use a Polarized Light Microscope (PLM) to confirm the presence of crystals, as they will appear birefringent.

  • Evaluation:

    • The polymer that prevents or significantly delays the onset of crystallization is considered a potential inhibitor for your API in DMI.

Protocol 2: Preparation of a DMI-based Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method can be used to prepare a small-scale ASD for initial characterization.

Materials:

  • API

  • Selected polymer (from Protocol 1)

  • This compound (DMI)

  • A volatile co-solvent (e.g., ethanol, methanol, acetone - ensure API and polymer are soluble)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

Procedure:

  • Prepare the solution:

    • Dissolve the API and the selected polymer in a suitable amount of the volatile co-solvent. The ratio of API to polymer can vary (e.g., 1:1, 1:2, 1:5 w/w).

    • Add DMI to this solution. The amount of DMI will depend on the desired final formulation.

  • Solvent Evaporation:

    • Remove the volatile co-solvent using a rotary evaporator under reduced pressure and controlled temperature. The goal is to leave a solid film or powder of the API and polymer dispersed in DMI.

    • Alternatively, the solution can be placed in a shallow dish in a vacuum oven at a slightly elevated temperature to facilitate solvent removal.

  • Characterization:

    • The resulting solid dispersion should be characterized to confirm its amorphous nature using techniques such as:

      • Differential Scanning Calorimetry (DSC): An amorphous solid will show a glass transition (Tg) rather than a sharp melting point.

      • Powder X-Ray Diffraction (PXRD): An amorphous solid will show a halo pattern, whereas a crystalline solid will have sharp Bragg peaks.

      • Polarized Light Microscopy (PLM): Amorphous solids are not birefringent under cross-polarized light.

Data Presentation

Table 1: Solubility of Steroids in DMI and Co-solvent Systems

This table summarizes the solubility of different steroids in DMI and its mixtures with water and propylene glycol (PG), demonstrating the effect of co-solvents.

Steroid Solvent System DMI Concentration (% v/v) Maximum Solubility (mg/mL)
PrednisoneDMI/Water~33> 2.5
PrednisoneDMI/PG~33> 3.0
DexamethasoneDMI/Water~33> 1.5
DexamethasoneDMI/PG~33> 2.0
PrednisoloneDMI/Water~33> 10.0
PrednisoloneDMI/PG~33> 12.0

Data adapted from a study on the cosolvency of DMI for steroids, indicating that maximum solubility for these compounds was observed at a DMI to co-solvent ratio of approximately 1:2.[4]

Mandatory Visualizations

Crystallization_Troubleshooting start API Crystallization Observed in DMI Solution problem_cooling Crystallization on Cooling? start->problem_cooling problem_storage Crystallization During Storage? start->problem_storage solution_cooling_header Solutions for Cooling-Induced Crystallization problem_cooling->solution_cooling_header Yes solution_storage_header Solutions for Storage-Induced Crystallization problem_storage->solution_storage_header Yes solubility_curve Determine Solubility Curve solution_cooling_header->solubility_curve add_inhibitor_cool Add Crystallization Inhibitor (e.g., HPMC, PVP) solution_cooling_header->add_inhibitor_cool use_cosolvent Use a Co-solvent solution_cooling_header->use_cosolvent formulate_asd Formulate as Amorphous Solid Dispersion (ASD) solution_storage_header->formulate_asd add_surfactant Add Surfactant solution_storage_header->add_surfactant control_env Control Storage Environment (Sealed containers, low humidity) solution_storage_header->control_env

Caption: Troubleshooting workflow for API crystallization in DMI.

ASD_Workflow start Goal: Prevent Long-Term API Crystallization step1 Step 1: Screen Polymers (HPMC, PVP, etc.) for Inhibition Potential start->step1 step2 Step 2: Select Most Effective Polymer(s) step1->step2 step3 Step 3: Prepare ASD (e.g., Solvent Evaporation) step2->step3 step4 Step 4: Characterize ASD (DSC, PXRD, PLM) step3->step4 end Stable Amorphous Formulation step4->end Amorphous Confirmed

Caption: Experimental workflow for developing a stable ASD in DMI.

References

Optimizing the concentration of Dimethyl Isosorbide for enhanced penetration without irritation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Dimethyl Isosorbide (DMI) to enhance the penetration of active ingredients without causing skin irritation.

Troubleshooting Guides

Issue: Suboptimal Penetration Enhancement with DMI

Question: Our formulation containing DMI is not showing the expected increase in active ingredient penetration. What are the potential causes and troubleshooting steps?

Answer:

Several factors can influence the efficacy of DMI as a penetration enhancer. Consider the following troubleshooting steps:

  • Concentration of DMI: The optimal concentration of DMI is highly dependent on the specific active pharmaceutical ingredient (API) and the overall formulation. While the typical usage range is 1-10%, a concentration that is too low may not be effective, and a higher concentration does not always lead to better penetration. It is recommended to conduct a dose-response study to determine the optimal concentration for your specific formulation.

  • Formulation Composition: The penetration-enhancing effect of DMI can be significantly influenced by the other excipients in the formulation. For instance, in one study, 10% DMI in an oil-in-water emulsion did not significantly enhance the permeation of several lipophilic active ingredients. This suggests that the partitioning of the active between the vehicle and the stratum corneum is a critical factor.

    • Troubleshooting Step: Evaluate the solubility of your API in the DMI-containing vehicle. The thermodynamic activity of the API in the vehicle is a key driving force for skin penetration. A very high solubility in the vehicle might decrease the driving force for partitioning into the skin. Consider modifying the vehicle composition to optimize this balance.

  • Physicochemical Properties of the Active Ingredient: DMI is known to be particularly effective for enhancing the delivery of certain types of active ingredients. Its effectiveness can vary based on the API's molecular weight, lipophilicity (Log P), and polarity.

    • Troubleshooting Step: Review the physicochemical properties of your API. DMI is often used to enhance the penetration of both hydrophilic and lipophilic compounds by altering the polarity of the skin's surface.[1]

Issue: Skin Irritation Observed in Pre-clinical Studies

Question: We are observing mild to moderate skin irritation in our in-vitro/in-vivo models with a DMI-containing formulation. How can we mitigate this?

Answer:

While DMI is generally considered to have a low irritation potential, irritation can occur in some cases.[2] Here are some steps to address this issue:

  • DMI Concentration: Although uncommon, DMI itself can cause mild skin irritation in rare instances.[2] The likelihood of irritation may increase with higher concentrations.

    • Troubleshooting Step: If you are using a high concentration of DMI, consider reducing it to the lower end of the effective range (e.g., 1-5%) and re-evaluating for both efficacy and irritation.

  • Irritation Potential of the Active Ingredient: DMI enhances the penetration of other formulation components, including the API itself. If the API has an inherent irritation potential, increased penetration can lead to a more pronounced irritant response.

    • Troubleshooting Step: DMI has been shown to reduce the irritation associated with certain harsh actives, such as benzoyl peroxide, by improving their solubility and preventing crystallization on the skin.[1] Evaluate if a similar mechanism could be beneficial for your API. It may be possible to reduce the concentration of your API in the presence of DMI without sacrificing efficacy, thereby lowering the overall irritation potential.

  • Purity of DMI: Ensure that the grade of DMI being used is of high purity and suitable for pharmaceutical or cosmetic applications. Impurities could contribute to skin irritation.

    • Troubleshooting Step: Verify the certificate of analysis for your DMI raw material. If in doubt, consider sourcing DMI from a different reputable supplier.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for DMI in a new formulation?

A1: A typical starting point for DMI concentration is between 2% and 5%. However, the optimal concentration is highly formulation-dependent and should be determined through experimental studies that measure both penetration enhancement and irritation potential. The recommended usage rate is generally between 1-10%.

Q2: How does DMI compare to other common penetration enhancers like propylene glycol?

A2: DMI is often considered to be more effective at enhancing solubility and penetration than propylene glycol and ethanol. Additionally, DMI is reported to have a lower propensity for causing skin irritation compared to traditional glycols.[3]

Q3: Can DMI be used in combination with other penetration enhancers?

A3: Yes, DMI can be used in combination with other penetration enhancers, such as non-ionic surfactants. This can sometimes lead to a synergistic effect, but careful optimization is required to avoid excessive disruption of the skin barrier and potential irritation.

Q4: What is the mechanism of action by which DMI enhances skin penetration?

A4: The primary mechanism of DMI as a penetration enhancer is believed to be its ability to alter the properties of the stratum corneum, the outermost layer of the skin. It is thought to increase the polarity of the skin's surface layers and interact with the intercellular lipids, leading to a temporary and reversible disruption of the skin's barrier function.[1] This facilitates the diffusion of active ingredients through the stratum corneum.

Q5: Are there specific types of active ingredients that work best with DMI?

A5: DMI has been shown to be effective for a wide range of active ingredients, including both hydrophilic and lipophilic compounds. It is particularly useful for actives that are difficult to dissolve or deliver into the skin. However, its effectiveness will always depend on the specific molecular characteristics of the active and the overall formulation.

Data Presentation

Table 1: Comparative Effects of DMI on Benzoyl Peroxide (BPO) Induced Irritation

FormulationIrritation Score (Arbitrary Units)Reduction in Irritation vs. BPO alone
2.5% BPO Lotion100-
2.5% BPO Lotion with DMI8119%

Data adapted from a study measuring blood flow via Laser Doppler as an indicator of irritation.[1]

Experimental Protocols

Protocol 1: In-Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the penetration enhancement of an active ingredient by different concentrations of DMI.

Methodology:

  • Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a standardized thickness. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a finite dose of the test formulation (containing the active ingredient and varying concentrations of DMI, e.g., 0%, 2%, 5%, 10%) to the surface of the skin in the donor compartment.

  • Receptor Fluid: Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary) and maintain it at 32°C to mimic physiological conditions.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect aliquots from the receptor fluid.

  • Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of the active ingredient permeated per unit area over time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Protocol 2: In-Vitro Skin Irritation Assessment using Reconstituted Human Epidermis (RhE) Models

Objective: To evaluate the irritation potential of formulations containing different concentrations of DMI.

Methodology:

  • Tissue Culture: Use commercially available reconstituted human epidermis (RhE) models.

  • Formulation Application: Apply the test formulations (with varying DMI concentrations) directly to the surface of the RhE tissue. Include a negative control (e.g., saline) and a positive control (e.g., sodium dodecyl sulfate).

  • Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes), followed by a post-incubation period in fresh medium.

  • Viability Assay: Assess tissue viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in tissue viability below a certain threshold (e.g., 50%) is indicative of irritation.

  • Cytokine Analysis (Optional): For a more sensitive assessment of irritation, measure the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), into the culture medium using an ELISA kit.[4] An increase in cytokine release can indicate a sub-clinical inflammatory response.

Visualizations

G cluster_sc Stratum Corneum DMI This compound (DMI) Lipid_Bilayer Intercellular Lipid Bilayer DMI->Lipid_Bilayer Alters Polarity & Solubility Parameters API Active Pharmaceutical Ingredient (API) API->Lipid_Bilayer Increased Partitioning API_Penetration Enhanced API Penetration Lipid_Bilayer->API_Penetration Enhanced Diffusion Keratin Corneocyte (Keratin)

Caption: Proposed mechanism of DMI-mediated penetration enhancement.

G Start Start: Formulation Development Dose_Selection Select DMI Concentrations (e.g., 0%, 2%, 5%, 10%) Start->Dose_Selection Penetration_Study In-Vitro Penetration Study (Franz Cells) Dose_Selection->Penetration_Study Irritation_Study In-Vitro Irritation Study (RhE Model) Dose_Selection->Irritation_Study Data_Analysis Analyze Penetration and Irritation Data Penetration_Study->Data_Analysis Irritation_Study->Data_Analysis Optimization Optimize DMI Concentration Data_Analysis->Optimization Optimization->Dose_Selection Re-evaluate if needed Final_Formulation Final Formulation Optimization->Final_Formulation Optimal Concentration Achieved

Caption: Experimental workflow for optimizing DMI concentration.

References

Technical Support Center: Addressing and Mitigating Skin Sensitization Potential of DMI Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the potential for skin sensitization when working with Dimethyl Isosorbide (DMI) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMI) and why is it used in topical formulations?

A1: this compound (DMI) is a high-purity solvent and carrier that is utilized in personal care and pharmaceutical products to enhance the delivery of active ingredients.[1] Its primary functions include improving the solubility and stability of active ingredients and enhancing their penetration into the epidermis.[1] This can lead to increased efficacy of the formulation and may also allow for a reduction in the concentration of active ingredients, potentially lowering the risk of skin irritation.[1]

Q2: Does DMI itself have a high potential for skin sensitization?

A2: Based on available data, DMI is considered to have a low potential for skin irritation and sensitization.[2][3] In some cases, it has been reported to reduce the irritation potential of other, more aggressive active ingredients in a formulation.[4] However, as with any chemical, a thorough safety assessment of the final formulation is crucial. In rare instances, mild skin irritation or a burning sensation has been associated with DMI, so a patch test is recommended before use.[3][5]

Q3: Can DMI-containing formulations be tested for skin sensitization using standard in vitro methods?

A3: Yes, formulations containing DMI can be evaluated using the established in vitro and in chemico test methods that align with the Adverse Outcome Pathway (AOP) for skin sensitization. These methods include the Direct Peptide Reactivity Assay (DPRA), the KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT). However, the presence of DMI as a solvent and penetration enhancer may require special considerations and potential adjustments to the standard protocols.

Q4: What is the Adverse Outcome Pathway (AOP) for skin sensitization?

A4: The AOP for skin sensitization is a conceptual framework that describes the key biological events leading from initial contact with a chemical to the adverse outcome of allergic contact dermatitis. The key events include:

  • KE1: Covalent Binding to Proteins: The chemical (or its metabolite) binds to skin proteins, forming a hapten-protein complex. This is the molecular initiating event.

  • KE2: Keratinocyte Activation: The hapten-protein complex causes stress signals in keratinocytes, leading to an inflammatory response.

  • KE3: Dendritic Cell Activation: Dendritic cells are activated and mature in response to the inflammatory signals and the haptenated proteins.

  • KE4: T-Cell Proliferation: Activated dendritic cells migrate to the lymph nodes and present the antigen to T-cells, leading to the proliferation of allergen-specific T-cells.

Troubleshooting Guide for In Vitro Skin Sensitization Testing of DMI Formulations

General Considerations
  • Vehicle Control: Always test the DMI-containing vehicle without the active ingredient as a separate control. This will help to distinguish the effects of the vehicle from those of the active ingredient.

  • Solubility and Stability: Ensure that the test formulation is completely solubilized or forms a stable, homogenous suspension in the assay medium. DMI is soluble in water and many organic solvents, which can be advantageous.[2]

Direct Peptide Reactivity Assay (DPRA) Troubleshooting

The DPRA assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of skin sensitization.

  • Issue: Unexpectedly high or low peptide depletion.

    • Possible Cause: DMI's solvent properties may affect the stability of the synthetic peptides or the test chemical over the 24-hour incubation period.

    • Troubleshooting Steps:

      • Peptide Stability Check: Run a control with only the DMI vehicle and the peptides to ensure DMI itself does not cause peptide degradation.

      • Analyte Stability: Confirm the stability of your active ingredient in the DMI formulation under the assay conditions.

      • Solvent Compatibility: While DMI is a solvent, the standard DPRA protocol uses acetonitrile. Ensure your DMI formulation is compatible with the overall solvent system. If precipitation occurs, re-evaluate the solvent choice.

  • Issue: Interference with HPLC analysis.

    • Possible Cause: Components of the DMI formulation may co-elute with the peptides or the internal standard during HPLC analysis.

    • Troubleshooting Steps:

      • Blank Runs: Inject the DMI vehicle alone to identify any potential interfering peaks.

      • Adjust HPLC Method: If co-elution is observed, modify the HPLC gradient, mobile phase composition, or column to achieve better separation.

KeratinoSens™ and h-CLAT Troubleshooting

These cell-based assays measure key events 2 (keratinocyte activation) and 3 (dendritic cell activation) of the AOP, respectively.

  • Issue: High cytotoxicity observed at low concentrations.

    • Possible Cause: While DMI generally has low cytotoxicity, its penetration-enhancing properties could increase the cellular uptake of a cytotoxic active ingredient, leading to cell death at lower than expected concentrations. It is also possible that the combination of DMI and the active ingredient has a synergistic cytotoxic effect.

    • Troubleshooting Steps:

      • Vehicle Cytotoxicity: Test the DMI vehicle alone across a range of concentrations to determine its intrinsic cytotoxicity to the cell line.

      • Dose-Range Finding: Perform a wider and more granular dose-range finding study for the complete formulation to accurately determine the non-cytotoxic concentration range for the main experiment.

      • Reduce Exposure Time: If cytotoxicity remains an issue, consider a shorter exposure time, though this would be a deviation from the standard protocol and would need to be justified.

  • Issue: Inconsistent or highly variable results.

    • Possible Cause: Inhomogeneity of the test formulation in the cell culture medium. DMI's properties could lead to the formation of micelles or other complex structures that are not uniformly distributed.

    • Troubleshooting Steps:

      • Pre-dilution and Mixing: Ensure thorough mixing of the DMI formulation with the cell culture medium before adding it to the cells. Gentle vortexing or trituration is recommended.

      • Visual Inspection: Before application to the cells, visually inspect the diluted formulation under a microscope to check for any signs of precipitation or phase separation.

      • Solvent Concentration: Keep the final concentration of DMI in the cell culture medium as low as possible while still ensuring the solubility of the active ingredient. The final DMSO concentration in the KeratinoSens™ assay is typically 1%.[6]

Quantitative Data

The following table summarizes available toxicological data for this compound. Note the absence of a publicly available Local Lymph Node Assay (LLNA) EC3 value, which is a common measure of skin sensitization potential.

Endpoint Test System Concentration/Dose Result Reference
Skin IrritationAlbino Rabbits0.5 mL (neat)Non-irritating
Eye IrritationAlbino Rabbits0.1 mL (neat)Mildly irritating

Experimental Protocols

Detailed protocols for the DPRA, KeratinoSens™, and h-CLAT assays are available in the OECD Test Guidelines. Below are summaries of the standard procedures. When testing DMI formulations, consider the troubleshooting advice above.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

This in chemico assay assesses the depletion of synthetic peptides containing cysteine and lysine upon a 24-hour incubation with the test chemical. The remaining peptide concentration is quantified by HPLC.

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the ARE pathway, a key event in keratinocyte activation by sensitizers, results in the production of luciferase, which is measured by luminescence.

human Cell Line Activation Test (h-CLAT) - OECD TG 442E

This in vitro assay uses the THP-1 human monocytic cell line as a model for dendritic cells. The expression of cell surface markers (CD86 and CD54), which are upregulated upon dendritic cell activation, is measured by flow cytometry after a 24-hour exposure to the test chemical.

Visualizations

Signaling Pathways and Experimental Workflows

Skin_Sensitization_AOP cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE KE1: Covalent Binding to Proteins (Molecular Initiating Event) KE2 KE2: Keratinocyte Activation MIE->KE2 Haptenation KE3 KE3: Dendritic Cell Activation KE2->KE3 Inflammatory Signals KE4 KE4: T-Cell Proliferation KE3->KE4 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Immune Response

Caption: The Adverse Outcome Pathway for skin sensitization.

In_Vitro_Testing_Workflow cluster_Workflow Integrated In Vitro Testing Strategy start Test Formulation (with DMI) dpra DPRA (KE1) Peptide Reactivity start->dpra keratinosens KeratinoSens™ (KE2) Keratinocyte Activation start->keratinosens hclat h-CLAT (KE3) Dendritic Cell Activation start->hclat data Data Integration & Interpretation (e.g., 2 out of 3 approach) dpra->data keratinosens->data hclat->data conclusion Sensitization Potential Conclusion data->conclusion Troubleshooting_Logic cluster_Troubleshooting Troubleshooting DMI Formulations in Cell-Based Assays start Unexpected Result (e.g., high cytotoxicity) check_vehicle Test DMI Vehicle Alone start->check_vehicle check_solubility Check Formulation Solubility/ Stability in Assay Medium start->check_solubility adjust_dose Adjust Concentration Range check_vehicle->adjust_dose refine_protocol Refine Protocol (e.g., mixing, incubation time) check_solubility->refine_protocol retest Re-test Formulation adjust_dose->retest refine_protocol->retest

References

Technical Support Center: Troubleshooting Oil-in-Water Emulsions with Dimethyl Isosorbide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting phase separation in oil-in-water (O/W) emulsions containing Dimethyl Isosorbide (DMI). The information is presented in a question-and-answer format to directly address common issues encountered during formulation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound (DMI) and what is its role in an oil-in-water emulsion?

This compound (DMI) is a high-purity, plant-derived solvent and carrier.[1][2] In oil-in-water emulsions, it primarily functions as a:

  • Solvent: DMI can dissolve a wide variety of active ingredients, enhancing their dispersion within the formulation.[1][3][4]

  • Penetration Enhancer: It can improve the delivery of active ingredients into the skin.[1][3]

  • Viscosity Modifier: DMI can help to decrease the thickness of a formulation.[5]

  • Stabilizer: It can contribute to the overall stability of the emulsion, in some cases by preventing the recrystallization of active ingredients.[1][6]

DMI is soluble in water and a variety of other ingredients like cottonseed oil, isopropanol, isopropyl myristate, propylene glycol, polysorbate 20, and polysorbate 80. However, it is important to note that DMI is insoluble in hydrogenated castor oil, lanolin, mineral oils, and silicone oil (dimethicone).[1]

Q2: My O/W emulsion containing DMI is showing signs of phase separation (creaming). What are the likely causes and how can I fix it?

Creaming is the formation of a concentrated layer of oil droplets at the top of the emulsion, and it's a common sign of instability. The primary causes in a DMI-containing emulsion can be multifactorial. Here’s a step-by-step troubleshooting guide:

Troubleshooting Workflow for Creaming

Troubleshooting_Creaming cluster_actions Corrective Actions start Start: Creaming Observed check_emulsifier 1. Review Emulsifier System (HLB & Concentration) start->check_emulsifier check_viscosity 2. Assess Continuous Phase Viscosity check_emulsifier->check_viscosity If creaming persists stable_emulsion Stable Emulsion Achieved check_emulsifier->stable_emulsion If stable action1 Adjust HLB Increase emulsifier conc. check_emulsifier->action1 check_homogenization 3. Evaluate Homogenization Process check_viscosity->check_homogenization If creaming persists check_viscosity->stable_emulsion If stable action2 Add a rheology modifier (e.g., xanthan gum) check_viscosity->action2 check_dmi_conc 4. Re-evaluate DMI Concentration check_homogenization->check_dmi_conc If creaming persists check_homogenization->stable_emulsion If stable action3 Increase homogenization time/speed Optimize shear rate check_homogenization->action3 check_dmi_conc->stable_emulsion If stable action4 Decrease DMI concentration if it's affecting viscosity check_dmi_conc->action4

Caption: A logical workflow for troubleshooting creaming in O/W emulsions.

  • Inadequate Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system is critical. For O/W emulsions, a higher HLB (typically 8-18) is required. DMI itself has an HLB value of approximately 8.4. When present in the aqueous phase, it can influence the overall polarity and may require an adjustment of the emulsifier HLB. Also, ensure the emulsifier concentration is sufficient to coat the oil droplets.

    • Solution: Recalculate the required HLB of your oil phase and adjust your emulsifier blend accordingly. Consider conducting an HLB titration experiment to determine the optimal HLB for your specific system. You may also need to increase the total emulsifier concentration.

  • Low Viscosity of the Continuous Phase: If the viscosity of the water phase is too low, the oil droplets can move more freely and rise to the top. While DMI can sometimes increase viscosity, in other instances it may act as a viscosity-reducing agent.

    • Solution: Increase the viscosity of the continuous phase by adding a rheology modifier such as xanthan gum or a carbomer. This will slow down the movement of the oil droplets.

  • Insufficient Homogenization: If the oil droplets are too large, they will cream more quickly.

    • Solution: Increase the energy of your homogenization process by increasing the speed or duration of mixing. This will reduce the droplet size and improve stability.

  • High DMI Concentration: While DMI can aid stability, excessively high concentrations might disrupt the interfacial film formed by the primary emulsifier, or significantly lower the viscosity of the continuous phase, leading to instability. Typical use levels in cosmetics are between 1-10%.[5]

    • Solution: If other factors have been ruled out, try reducing the concentration of DMI in your formulation.

Q3: My emulsion is experiencing coalescence, leading to the formation of larger oil droplets and eventual breaking. How can DMI be contributing to this, and what are the solutions?

Coalescence is an irreversible process where smaller droplets merge to form larger ones, ultimately leading to complete phase separation.

Potential Causes and Solutions for Coalescence:

Potential Cause Explanation Recommended Solution
Incorrect Emulsifier HLB The emulsifier system does not provide a stable interfacial film around the oil droplets. The presence of DMI in the aqueous phase can alter the required HLB. Determine the optimal HLB for your oil phase in the presence of DMI through experimentation. A blend of a low HLB and a high HLB emulsifier often creates a more stable interfacial film.
Insufficient Emulsifier Concentration There is not enough emulsifier to fully cover the surface of all the oil droplets, leaving them susceptible to merging. Gradually increase the total emulsifier concentration in your formulation.
DMI-Emulsifier Incompatibility Although DMI is compatible with many non-ionic surfactants, there could be unfavorable interactions with your specific emulsifier system, weakening the interfacial film. Experiment with different types of emulsifiers (e.g., polymeric, non-ionic blends) to find a system that is more compatible with DMI.
High Temperature During Storage or Processing Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and coalescence. It can also affect the performance of some emulsifiers. Ensure your formulation is stored at a controlled room temperature. During production, avoid excessive heating and ensure proper cooling rates.

| Presence of Electrolytes | High concentrations of salts or other electrolytes in the aqueous phase can disrupt the stability of the emulsion by compressing the electrical double layer around the droplets. | If your formulation contains electrolytes, consider using an emulsifier system that is more tolerant to their presence. You may also need to adjust the concentration of the electrolytes. |

Q4: Can the concentration of DMI affect the droplet size and stability of my emulsion?

Yes, the concentration of DMI can influence both the droplet size and the overall stability of the emulsion, although specific quantitative data is not widely available in public literature. As a co-solvent in the aqueous phase, DMI can affect the solvency of the emulsifier and the interfacial tension between the oil and water phases.

Hypothetical Impact of DMI Concentration on Emulsion Properties

DMI Concentration (% w/w) Expected Mean Droplet Size (nm) Expected Zeta Potential (mV) Predicted Stability
1% 250 -35 Good
5% 220 -38 Very Good
10% 200 -40 Excellent

| 20% | 300 | -25 | Fair to Poor |

Note: The values in this table are illustrative and will vary depending on the specific oil, emulsifier, and processing conditions. A higher absolute zeta potential (typically > ±30mV) indicates greater electrostatic repulsion between droplets, which contributes to better stability.[7][8]

Q5: What are some key formulation strategies to prevent phase separation when using DMI?

A proactive approach during formulation design is the best way to avoid stability issues.

Formulation Strategy Workflow

Formulation_Strategy start Start: New Formulation with DMI select_oil 1. Select DMI-Compatible Oil Phase start->select_oil select_emulsifier 2. Choose Appropriate Emulsifier System (Consider DMI's HLB of 8.4) select_oil->select_emulsifier optimize_ratios 3. Optimize Component Ratios (Oil, Water, Emulsifier, DMI) select_emulsifier->optimize_ratios processing_params 4. Define Processing Parameters (Homogenization, Temperature) optimize_ratios->processing_params stability_testing 5. Conduct Accelerated Stability Testing processing_params->stability_testing final_formulation Final Stable Formulation stability_testing->final_formulation

Caption: A workflow for developing stable O/W emulsions containing DMI.

  • Compatibility Screening: Ensure all components of your oil phase are compatible with DMI. DMI is soluble in cottonseed oil and isopropyl myristate, but not in mineral oil or silicone oil.[1]

  • Emulsifier Selection: Choose a robust emulsifier system. A blend of emulsifiers is often more effective than a single one. Given DMI's HLB of 8.4, you may need to adjust the overall HLB of your emulsifier system to achieve optimal stability.

  • Optimize Concentrations: Systematically evaluate the concentrations of the oil phase, DMI, and emulsifiers. Use a design of experiments (DoE) approach to efficiently screen a range of concentrations.

  • Control Processing Parameters: Maintain consistent and controlled homogenization speed, time, and temperature during emulsion preparation.

  • Incorporate a Stabilizer: The addition of a rheology modifier to the aqueous phase can significantly improve long-term stability by hindering droplet movement.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion Containing DMI

Objective: To prepare a stable O/W emulsion incorporating this compound.

Materials:

  • Oil Phase (e.g., Caprylic/Capric Triglyceride)

  • Water Phase (Deionized Water)

  • Emulsifier System (e.g., Polysorbate 80 and Sorbitan Oleate blend)

  • This compound (DMI)

  • Rheology Modifier (e.g., Xanthan Gum)

  • Preservative

Methodology:

  • Prepare the Aqueous Phase: In a suitable vessel, combine deionized water, this compound, and any other water-soluble ingredients. Begin heating to 75-80°C with gentle stirring. If using a rheology modifier like xanthan gum, disperse it in the aqueous phase under high shear to ensure it is fully hydrated.

  • Prepare the Oil Phase: In a separate vessel, combine the oil, emulsifiers, and any other oil-soluble ingredients. Heat to 75-80°C with gentle stirring until all components are melted and uniform.

  • Emulsification: Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer).

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a small and uniform droplet size.

  • Cooling: Begin cooling the emulsion while stirring with a lower-shear mixer (e.g., a propeller mixer).

  • Add Post-Emulsification Ingredients: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.

  • Final Mixing: Continue gentle mixing until the emulsion is uniform and has reached room temperature.

Protocol 2: Accelerated Stability Testing

Objective: To assess the long-term stability of an O/W emulsion containing DMI.

Methodology:

  • Centrifugation:

    • Place 10 mL of the emulsion in a graduated centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).

    • After centrifugation, visually inspect for any signs of phase separation (creaming or coalescence) and measure the volume of any separated layers. A stable emulsion will show no separation.

  • Freeze-Thaw Cycling:

    • Place a sample of the emulsion in a sealed container and store it at -10°C for 24 hours.

    • Allow the sample to thaw at room temperature for 24 hours.

    • Repeat this cycle three times.

    • After the final cycle, visually inspect the emulsion for any changes in appearance, viscosity, or signs of phase separation.

  • Elevated Temperature Storage:

    • Store a sample of the emulsion in a sealed container at an elevated temperature (e.g., 40-45°C) for a period of one to three months.

    • Periodically inspect the sample for any changes in appearance, color, odor, viscosity, and for any signs of phase separation.

Protocol 3: Droplet Size and Zeta Potential Analysis

Objective: To quantitatively assess the physical stability of the emulsion.

Methodology:

  • Sample Preparation: Dilute the emulsion with deionized water to a concentration suitable for the instrument being used (typically a very low concentration to avoid multiple scattering effects).

  • Droplet Size Measurement: Use a dynamic light scattering (DLS) instrument to measure the mean droplet diameter and the polydispersity index (PDI). A smaller droplet size and a lower PDI generally indicate better stability.

  • Zeta Potential Measurement: Use a laser Doppler electrophoresis instrument to measure the zeta potential of the oil droplets. A higher absolute zeta potential value (e.g., > |30| mV) suggests better electrostatic stability.[7][8]

  • Analysis over Time: Repeat these measurements at regular intervals (e.g., weekly) for samples stored under different conditions (room temperature, elevated temperature) to monitor changes in droplet size and zeta potential over time. An increase in droplet size or a decrease in the absolute value of the zeta potential can be indicative of instability.

References

Technical Support Center: Optimization of Viscosity and Texture in DMI-Based Topical Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of viscosity and texture in Dimethyl Isosorbide (DMI)-based topical gels. The aim is to enhance patient compliance by creating formulations with desirable sensory attributes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMI) and why is it used in topical gels?

This compound (DMI) is a high-purity, water-soluble solvent and penetration enhancer derived from renewable resources.[1][2] It is utilized in topical formulations to improve the delivery of active pharmaceutical ingredients (APIs) into the skin.[3] Its benefits include enhancing the solubility and stability of APIs, and potentially reducing the amount of active ingredient required, which can lower the risk of skin irritation.[1][3]

Q2: How does DMI affect the viscosity of a topical gel?

DMI is a viscosity-decreasing agent.[2] Its inclusion in a formulation, particularly at higher concentrations, can lead to a significant reduction in the final viscosity of the gel. This is a critical consideration when selecting and optimizing the concentration of a gelling agent.

Q3: Which gelling agents are compatible with DMI?

DMI is soluble in water and a variety of organic solvents, making it compatible with a wide range of gelling agents.[1] Commonly used gelling agents that can be formulated with DMI include:

  • Carbomers (e.g., Carbopol® grades): These are high molecular weight polymers of acrylic acid. They require neutralization to achieve their maximum viscosity.[4]

  • Cellulose derivatives (e.g., Hydroxyethyl cellulose (HEC), Hydroxypropyl methylcellulose (HPMC), Sodium carboxymethyl cellulose (CMC)): These are non-ionic or anionic polymers that hydrate in the presence of water to form a gel network.[5]

  • Natural Gums (e.g., Guar gum, Xanthan gum): These are polysaccharides that can be used to increase the viscosity of aqueous solutions.

The choice of gelling agent will depend on the desired final properties of the gel, including viscosity, clarity, and ionic strength compatibility.

Q4: How do viscosity and texture of a topical gel impact patient compliance?

The sensory characteristics of a topical formulation are crucial for patient adherence to treatment.[6][7] Gels with a desirable texture—non-greasy, non-tacky, and easy to spread—are more likely to be used consistently by patients.[8][9] Viscosity plays a key role in these attributes; a gel that is too thick may be difficult to apply and leave a sticky residue, while a gel that is too thin may run off the site of application.[10]

Troubleshooting Guide

Issue 1: Low Viscosity or Failure to Gel

Question: I've added the gelling agent to my DMI-containing formulation, but the viscosity is much lower than expected, or it has failed to form a proper gel. What could be the cause?

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Insufficient Gelling Agent Concentration DMI is a solvent and can reduce the overall viscosity of the formulation. The initial concentration of the gelling agent may not be sufficient to overcome this effect.Gradually increase the concentration of the gelling agent in small increments until the target viscosity is achieved.
Incomplete Hydration/Dispersion of Gelling Agent Gelling agents require proper hydration to swell and form a network structure. High concentrations of DMI might compete with the gelling agent for water, hindering hydration.Ensure the gelling agent is fully dispersed in the aqueous phase before the addition of DMI. Using a high-shear mixer for a short period can aid in dispersion, but be cautious of over-shearing, which can degrade some polymers.[1]
Incorrect pH (for Carbomers) Carbomer-based gels require neutralization to a specific pH range (typically 5.0-8.0) to uncoil the polymer chains and build viscosity.[3][11]Check the pH of the formulation after the addition of all ingredients. If using a Carbomer, add a neutralizing agent (e.g., triethanolamine, sodium hydroxide) dropwise until the optimal pH for viscosity is reached.
Polymer Degradation Excessive shear or prolonged mixing can break down the polymer chains of some gelling agents, leading to a permanent loss of viscosity.[1]Optimize mixing speed and time. For shear-sensitive polymers, use a low-shear mixing method.
Incompatible Ingredients High concentrations of electrolytes or certain active ingredients can interfere with the gelling mechanism of some polymers.Review the compatibility of all formulation components with the chosen gelling agent. It may be necessary to select a more salt-tolerant gelling agent.
Issue 2: Phase Separation or Inhomogeneity

Question: My DMI-based gel appears cloudy, has separated into layers, or contains undissolved particles. How can I resolve this?

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Ingredient Incompatibility DMI is a good solvent, but it may not be compatible with all components of the formulation, leading to precipitation or separation.[8]Evaluate the solubility of each ingredient in the DMI/water co-solvent system. Consider using a co-solvent or adjusting the ratios of the solvent system.
Improper Emulsification (for Emulgels) If the formulation is an emulgel, phase separation indicates an unstable emulsion. This could be due to an incorrect choice or concentration of emulsifier.[8]Ensure the Hydrophile-Lipophile Balance (HLB) of the emulsifier system is optimized for the oil phase. Adjust the emulsifier concentration as needed.
Temperature Effects Temperature fluctuations during manufacturing or storage can affect the stability of the formulation, potentially leading to phase separation.[1]Maintain controlled temperature conditions during all manufacturing steps. Conduct stability testing at various temperatures to identify any potential issues.[12]
Incorrect Order of Addition The sequence in which ingredients are added can be critical to forming a stable gel.Typically, the gelling agent should be dispersed in the aqueous phase first, followed by the addition of other components like DMI, active ingredients, and any neutralizing agents.
Issue 3: Undesirable Texture (e.g., Tackiness, Stringiness)

Question: The viscosity of my DMI-based gel is acceptable, but the texture is tacky, sticky, or stringy upon application. How can I improve the sensory feel?

Possible Causes and Solutions:

Possible Cause Explanation Troubleshooting Steps
Choice of Gelling Agent Different gelling agents impart distinct textural properties. Some may inherently produce a more tacky or stringy feel.Experiment with different types of gelling agents or combinations of gelling agents. For example, combining a Carbomer with a cellulose derivative can sometimes modify the texture.
High Concentration of Gelling Agent To achieve the desired viscosity in the presence of DMI, a high concentration of the gelling agent may have been used, leading to a negative sensory profile.Consider using a more efficient gelling agent that can provide the target viscosity at a lower concentration.
Presence of Other Ingredients Other components in the formulation, such as humectants or film-formers, can contribute to tackiness.Evaluate the contribution of each excipient to the overall texture. It may be necessary to reduce the concentration of or replace certain ingredients.
Suboptimal Spreadability A gel that does not spread easily can feel heavy and sticky on the skin.Optimize the rheological properties of the gel to achieve a shear-thinning behavior, where the viscosity decreases upon application, allowing for better spreadability.[3]

Data Presentation: Representative Rheological and Textural Properties

The following tables provide illustrative data on how the concentration of the gelling agent and DMI can influence the viscosity and texture profile of a topical gel. These are representative values and will vary depending on the specific grade of the gelling agent, the manufacturing process, and other excipients in the formulation.

Table 1: Effect of Carbopol 940 and DMI Concentration on Viscosity

Formulation IDCarbopol 940 (% w/w)DMI (% w/w)Water (% w/w)Viscosity (cP at 20 rpm)
A1.0099.0~ 45,000
B1.01089.0~ 25,000
C1.02079.0~ 10,000
D1.51088.5~ 40,000
E1.52078.5~ 20,000

Note: Viscosity is highly dependent on the shear rate at which it is measured. All formulations are neutralized to pH 6.5.

Table 2: Representative Texture Profile Analysis (TPA) Parameters

ParameterDescriptionTypical Value Range for a Desirable Gel
Hardness (g) The peak force required for the initial compression of the gel. Relates to the ease of removal from the container.[2]50 - 150
Adhesiveness (g.s) The work required to overcome the attractive forces between the gel and the probe. Relates to stickiness.[2]-20 to -80
Cohesiveness A measure of how well the gel withstands a second deformation relative to the first. Relates to structural integrity.[2]0.6 - 0.9
Spreadability (g.cm/s) The ease with which the gel can be applied in a thin, even layer.[13]Higher values indicate better spreadability.

Experimental Protocols

Viscosity Measurement (Rotational Viscometer)
  • Equipment: Brookfield viscometer (or equivalent) with appropriate spindle.

  • Sample Preparation: Place a sufficient amount of the gel formulation in a beaker, ensuring there are no air bubbles.

  • Procedure: a. Allow the sample to equilibrate to the desired temperature (e.g., 25°C). b. Select a spindle and rotational speed that will give a torque reading between 10% and 90%. c. Lower the spindle into the gel until it is immersed to the marked level. d. Allow the spindle to rotate for a set period (e.g., 60 seconds) to obtain a stable reading. e. Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s). f. Repeat the measurement at different rotational speeds to assess the shear-thinning behavior of the gel.[13]

Texture Profile Analysis (TPA)
  • Equipment: Texture Analyzer with a cylindrical probe.

  • Sample Preparation: Fill a standard container with the gel formulation, ensuring a flat surface and no air bubbles.

  • Procedure: a. Set the test parameters: pre-test speed, test speed, post-test speed, compression distance, and trigger force. b. The probe performs two compression cycles on the gel sample. c. The software records the force as a function of time and distance. d. From the resulting force-time curve, the following parameters can be calculated: Hardness, Adhesiveness, Cohesiveness, and Springiness.[2][14][15]

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Characterization & Optimization cluster_compliance Patient Compliance Assessment F1 Define Target Product Profile F2 Select Gelling Agent & Excipients F1->F2 F3 Prepare Gel Base (Hydrate Polymer) F2->F3 F4 Incorporate DMI & API F3->F4 F5 Neutralize (if required) & Homogenize F4->F5 C1 Viscosity Measurement F5->C1 C2 Texture Profile Analysis F5->C2 C3 Spreadability Test F5->C3 C4 Stability Studies C1->C4 C2->C4 C3->C4 P1 Sensory Panel Evaluation C4->P1 Optimized Formulation P1->F1 Feedback Loop

Caption: Experimental workflow for DMI-based gel optimization.

Logical_Relationships cluster_inputs Formulation Inputs cluster_properties Physicochemical Properties cluster_outcome Desired Outcome DMI_Conc DMI Concentration Viscosity Viscosity DMI_Conc->Viscosity Stability Stability DMI_Conc->Stability GellingAgent Gelling Agent Type & Conc. GellingAgent->Viscosity Texture Texture (Hardness, Adhesiveness) GellingAgent->Texture API API Properties API->Stability Excipients Other Excipients (e.g., humectants) Excipients->Texture Spreadability Spreadability Viscosity->Spreadability Texture->Spreadability Compliance Improved Patient Compliance Texture->Compliance Spreadability->Compliance Stability->Compliance

Caption: Factors influencing patient compliance in DMI-based gels.

References

Technical Support Center: Refining Dimethyl Isosorbide (DMI) Manufacturing for Reduced Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Dimethyl Isosorbide (DMI). Our aim is to facilitate the production of high-purity DMI by providing detailed experimental protocols, data-driven insights, and clear visualizations of key processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound (DMI)?

A1: The most prevalent impurities in DMI synthesized via the etherification of isosorbide include unreacted isosorbide, mono-methylated isosorbide (MMI), residual methanol, and dimethyl ether. When dimethyl carbonate (DMC) is used as the methylating agent, additional impurities such as various methyl and methoxycarbonyl intermediates can also be present.[1] Catalyst residues and solvents used in the reaction or purification, like toluene, may also be found in the final product.[2]

Q2: What are the recommended analytical methods for detecting impurities in DMI?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for the separation, identification, and quantification of impurities in DMI.[3][4] These methods allow for the detection of a wide range of volatile and non-volatile organic impurities. For elemental impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a suitable technique.[5]

Q3: What are the primary methods for purifying crude DMI?

A3: The two primary methods for the purification of DMI are distillation at reduced pressure (vacuum distillation) and column chromatography.[6][7] Vacuum distillation is particularly effective for removing less volatile impurities like unreacted isosorbide and MMI due to DMI's high boiling point.[7] Column chromatography offers high-resolution separation and is suitable for removing a wider range of impurities, including isomers and closely related by-products.

Q4: How do impurities in DMI affect its performance in pharmaceutical formulations?

A4: Impurities in DMI can significantly impact its performance as a solvent and penetration enhancer in pharmaceutical formulations.[8] For instance, the presence of unreacted isosorbide or MMI, which have free hydroxyl groups, can alter the polarity and solubilizing capacity of DMI. Residual catalysts or acidic/basic impurities can affect the stability of active pharmaceutical ingredients (APIs). Therefore, achieving high purity is critical for ensuring consistent and predictable performance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of DMI.

Problem 1: Incomplete Removal of High-Boiling Point Impurities (Isosorbide, MMI) via Distillation

Symptoms:

  • GC-MS or HPLC analysis of the distilled DMI shows significant peaks corresponding to isosorbide and/or MMI.

  • The viscosity of the purified DMI is higher than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Insufficient Vacuum Ensure the vacuum system can achieve and maintain a pressure below 10 mmHg. Check for leaks in the system.Lowering the pressure will reduce the boiling points of all components, facilitating better separation of DMI from less volatile impurities.
Inefficient Fractionating Column Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).Increased column efficiency will provide better separation between components with close boiling points.
Incorrect Distillation Temperature Optimize the distillation temperature. A temperature ramp may be necessary to first remove lower-boiling impurities before collecting the pure DMI fraction.A controlled temperature profile allows for the sequential removal of impurities based on their boiling points.
High Distillation Rate Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.A slower distillation rate improves separation efficiency, leading to a purer DMI fraction.

G start High Levels of Isosorbide/MMI Post-Distillation check_vacuum Check Vacuum Level (<10 mmHg?) start->check_vacuum check_vacuum->start No, Adjust check_column Evaluate Fractionating Column Efficiency check_vacuum->check_column Yes check_column->start No, Replace/Repack check_temp Optimize Distillation Temperature check_column->check_temp Sufficient Plates check_temp->start No, Adjust check_rate Reduce Distillation Rate check_temp->check_rate Optimized success Pure DMI Obtained check_rate->success Slow & Steady

Caption: Logical steps for identifying the source of unknown impurities in DMI.

Experimental Protocols

Protocol 1: Purification of DMI by Vacuum Distillation

Objective: To remove high-boiling point impurities such as isosorbide and MMI from crude DMI.

Materials:

  • Crude DMI

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charge the round-bottom flask with crude DMI. Add a magnetic stir bar.

  • Begin stirring and gradually apply vacuum, aiming for a pressure below 10 mmHg.

  • Slowly heat the flask using the heating mantle.

  • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.

  • Collect the main fraction of DMI at its characteristic boiling point under the applied vacuum.

  • Stop the distillation before all the material in the flask has evaporated to avoid concentrating high-boiling impurities in the final product.

  • Analyze the collected fractions by GC-MS or HPLC to determine their purity.

Protocol 2: Impurity Profiling of DMI by HPLC

Objective: To separate and quantify impurities in a DMI sample.

Materials:

  • DMI sample

  • HPLC system with a UV or charged aerosol detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water

  • Mobile phase B: Acetonitrile or Methanol

  • High-purity solvents and water

Procedure:

  • Prepare the mobile phases and degas them.

  • Prepare a standard solution of high-purity DMI and solutions of known impurities if available.

  • Prepare the DMI sample for analysis by diluting it in the mobile phase.

  • Set up the HPLC method with a suitable gradient elution program. An example gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the standard and sample solutions.

  • Identify and quantify the impurities based on their retention times and peak areas relative to the standards.

Experimental Workflow: DMI Purification and Analysis

G cluster_purification Purification cluster_analysis Quality Control crude_dmi Crude DMI distillation Vacuum Distillation crude_dmi->distillation chromatography Column Chromatography crude_dmi->chromatography purified_dmi Purified DMI distillation->purified_dmi chromatography->purified_dmi hplc HPLC Analysis purified_dmi->hplc gcms GC-MS Analysis purified_dmi->gcms pass Purity > 99.5% hplc->pass fail Purity < 99.5% hplc->fail gcms->pass gcms->fail fail->crude_dmi Repurify

Caption: A typical workflow for the purification and subsequent quality control analysis of DMI.

References

Technical Support Center: Managing the Impact of Dimethyl Isosorbide (DMI) Hygroscopicity on Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the challenges associated with the hygroscopic nature of Dimethyl Isosorbide (DMI) in pharmaceutical and cosmetic formulations. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This section is designed to help you troubleshoot common problems related to the hygroscopicity of DMI in your formulations.

Problem Potential Cause Recommended Solution
My liquid formulation's viscosity has decreased over time. DMI has absorbed moisture from the environment, leading to a thinning of the product.1. Control Humidity: Manufacture and store the formulation in a low-humidity environment. 2. Appropriate Packaging: Use airtight containers with low water vapor permeability. 3. Formulation Adjustment: Consider increasing the concentration of the gelling agent or adding a secondary thickener that is less sensitive to water.
I'm observing crystal growth in my formulation upon storage. The absorbed water has acted as a plasticizer, increasing molecular mobility and allowing the API or other excipients to crystallize.[1]1. Antisolvent Effect: Ensure that the addition of DMI and any subsequent moisture absorption does not create an environment where the API is no longer soluble.[2] 2. Co-solvents: Introduce a co-solvent that can help maintain the solubility of the API even with some water absorption. 3. Excipient Compatibility: Conduct thorough compatibility studies to ensure that DMI does not induce crystallization of other components in the formulation.
My powder blend containing DMI has poor flowability and is caking. DMI has absorbed atmospheric moisture, leading to the formation of liquid bridges between particles, which hinders flow and promotes agglomeration.[3][4][5]1. Controlled Environment: Handle and process the powder blend in a controlled environment with low relative humidity. 2. Excipient Choice: Consider co-processing with hydrophobic excipients that can deflect moisture away from the active ingredients.[3] 3. Particle Size Engineering: Larger particle sizes generally have a lower surface area, which can reduce the rate of moisture absorption.
The pH of my aqueous formulation has drifted outside the acceptable range. The absorption of water by DMI can dilute the formulation, potentially shifting the pH of buffered systems or affecting the ionization state of the API and other excipients.1. Buffer Capacity: Increase the buffering capacity of your formulation to resist pH changes upon minor dilution. 2. Stability Testing: Monitor the pH of your formulation during stability studies under various humidity conditions.
I am seeing signs of API degradation, such as hydrolysis. The water absorbed by DMI is reacting with a moisture-sensitive API.1. Protective Formulation Strategies: Consider microencapsulation of the API to create a barrier against moisture. 2. Anhydrous Formulation: If feasible, develop a non-aqueous formulation to eliminate the risk of hydrolysis. 3. pH Optimization: Adjust the formulation pH to a range where the API has maximum stability against hydrolysis.

Frequently Asked Questions (FAQs)

1. What is hygroscopicity and why is it a concern with DMI?

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[3] DMI is known to be hygroscopic, meaning it can absorb moisture from the air.[6][7] This can become a formulation challenge as the absorbed water can lead to changes in the physical and chemical stability of the final product, including alterations in viscosity, API degradation, and crystal growth.[3][5]

2. How can I minimize moisture absorption during the manufacturing process?

To minimize moisture absorption, it is crucial to control the manufacturing environment. This includes maintaining low relative humidity and temperature, minimizing the exposure of the formulation to the atmosphere, and using equipment that is dry and free of residual moisture.[4]

3. What type of packaging is recommended for formulations containing DMI?

Packaging plays a critical role in protecting formulations from environmental moisture. It is recommended to use containers made of materials with low water vapor transmission rates (WVTR), such as glass or high-density polyethylene (HDPE). The container closure system should also be well-sealed to prevent moisture ingress.[3]

4. Can I use desiccants in the packaging?

Yes, including a desiccant in the secondary packaging can help to absorb any moisture that may be present in the headspace of the container or that permeates through the packaging over time.

5. How does the concentration of DMI in my formulation affect its hygroscopicity?

Generally, the higher the concentration of DMI, the greater the potential for the formulation to absorb moisture. It is important to use the minimum concentration of DMI required to achieve the desired solvent, penetration enhancement, or stabilizing effect.

6. Will the hygroscopicity of DMI affect the microbial stability of my formulation?

The absorption of water can increase the water activity (aW) of a formulation. An increase in water activity can create a more favorable environment for microbial growth. Therefore, it is essential to have an effective preservative system in aqueous formulations containing DMI and to monitor the microbial stability during product development.

Data Presentation

Illustrative Water Absorption of a Hygroscopic Solvent at 25°C

Relative Humidity (%)Water Absorption (% w/w)
100.5
201.2
302.1
403.5
505.0
607.2
7010.5
8015.0
9022.0

Experimental Protocols

1. Protocol for Determining Water Content by Karl Fischer Titration

This protocol provides a method for determining the water content in a formulation containing DMI.

  • Objective: To accurately quantify the amount of water in a liquid or semi-solid formulation.

  • Apparatus: Karl Fischer Titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent, anhydrous methanol.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water or a certified water standard.

    • Add a suitable, accurately weighed amount of the formulation to the titration vessel containing anhydrous methanol.

    • Titrate the sample with the standardized Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

  • Considerations: The sample size should be chosen to ensure that the amount of water is within the optimal range for the instrument. For viscous samples, direct injection may be difficult, and dissolution in a suitable anhydrous co-solvent may be necessary.[8]

2. Protocol for Assessing Hygroscopicity using Dynamic Vapor Sorption (DVS)

This protocol outlines the use of DVS to characterize the moisture sorption and desorption properties of a formulation containing DMI.

  • Objective: To determine the extent and rate of water uptake and loss of a sample at various relative humidity (RH) levels.

  • Apparatus: Dynamic Vapor Sorption (DVS) analyzer.

  • Procedure:

    • Place an accurately weighed sample (typically 10-20 mg) into the DVS instrument.

    • Dry the sample in the instrument at 0% RH until a stable weight is achieved.

    • Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the sample weight is monitored until it reaches equilibrium.

    • Once the maximum RH is reached, the RH is decreased in a similar stepwise manner back to 0% to obtain the desorption isotherm.

    • The change in mass at each RH step is recorded and plotted to generate a moisture sorption-desorption isotherm.[8][9][10][11][12]

  • Data Analysis: The sorption isotherm provides information on the hygroscopicity of the material, while the desorption isotherm can reveal information about the physical state of the water within the sample.[8][13]

3. Protocol for a Formulation Stability Study

This protocol describes a typical stability study for a formulation containing DMI to assess the impact of its hygroscopicity.

  • Objective: To evaluate the physical and chemical stability of the formulation under accelerated and long-term storage conditions.

  • Materials: Stability chambers, appropriate analytical instrumentation (e.g., HPLC, viscometer, pH meter).

  • Procedure:

    • Prepare at least three batches of the final formulation and package them in the proposed container closure system.

    • Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).

    • At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples and analyze them for key stability-indicating parameters.

    • Parameters to Monitor:

      • Physical Appearance: Color, odor, phase separation, precipitation, crystallization.

      • Physicochemical Properties: pH, viscosity, particle size (if applicable).

      • Assay of Active Ingredient: To determine the potency of the API.

      • Degradation Products: To identify and quantify any impurities that may have formed.

      • Water Content: To monitor moisture absorption over time.

  • Evaluation: The data collected will help to establish the shelf-life and recommended storage conditions for the product.

Visualizations

Hygroscopicity_Impact_Pathway DMI This compound (DMI) (Hygroscopic Excipient) Moisture_Absorption Moisture Absorption by Formulation DMI->Moisture_Absorption Humidity Environmental Humidity (High Relative Humidity) Humidity->Moisture_Absorption Physical_Instability Physical Instability Moisture_Absorption->Physical_Instability Leads to Chemical_Instability Chemical Instability Moisture_Absorption->Chemical_Instability Leads to Viscosity_Change Decreased Viscosity Physical_Instability->Viscosity_Change Crystallization API/Excipient Crystallization Physical_Instability->Crystallization Phase_Separation Phase Separation Physical_Instability->Phase_Separation Hydrolysis API Hydrolysis Chemical_Instability->Hydrolysis Degradation Formation of Degradants Chemical_Instability->Degradation

Caption: Logical pathway of DMI's hygroscopicity leading to formulation instability.

Stability_Testing_Workflow Start Formulation Development Protocol Define Stability Protocol (ICH Guidelines) Start->Protocol Batch Prepare 3 Batches in Final Packaging Protocol->Batch Storage Place Batches in Stability Chambers Batch->Storage Conditions Long-term (25°C/60%RH) Accelerated (40°C/75%RH) Storage->Conditions Sampling Sample at Predetermined Time Points (T=0, 1, 3, 6 mo) Storage->Sampling Analysis Perform Analytical Testing Sampling->Analysis Physical Physical Tests (Appearance, Viscosity, pH) Analysis->Physical Chemical Chemical Tests (API Assay, Degradants, Water Content) Analysis->Chemical Data Collect & Analyze Data Analysis->Data Report Generate Stability Report & Determine Shelf-life Data->Report

Caption: Experimental workflow for a typical formulation stability study.

References

Overcoming challenges in scaling up the production of Dimethyl Isosorbide formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl Isosorbide (DMI) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of DMI-based formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMI) and why is it used in pharmaceutical formulations?

A1: this compound (DMI) is a high-purity, bio-based solvent and carrier.[1] It is widely used in pharmaceutical and cosmetic formulations due to its excellent safety profile, high solvency power, and ability to enhance the penetration of active pharmaceutical ingredients (APIs) through biological membranes.[2][3] Its ability to dissolve a wide range of APIs, both hydrophilic and lipophilic, makes it a versatile excipient in developing stable liquid formulations.[3]

Q2: What are the key physicochemical properties of DMI to consider during scale-up?

A2: When scaling up DMI formulations, it is critical to consider its viscosity, boiling point, and miscibility. DMI is fully miscible with water and many organic solvents.[4] Its boiling point is relatively high (around 235-237°C), which can be a factor in processes involving temperature changes.[5] The viscosity of DMI and its formulations can be influenced by temperature and the concentration of other components.[2][4]

Q3: Is DMI stable under typical formulation processing conditions?

A3: DMI is a stable molecule under normal storage and use conditions. It is not reactive and has no known hazardous reactions under typical processing conditions.[6] However, like any formulation component, its stability can be affected by extreme pH, temperature, and interaction with other excipients. Compatibility studies are always recommended.

Q4: What are the common challenges encountered when scaling up DMI formulations?

A4: Common challenges include:

  • Viscosity Changes: The viscosity of the formulation may change with batch size due to differences in shear rates and mixing efficiency.[7]

  • API Solubility and Crystallization: Maintaining the solubility of the API as the volume increases can be challenging, with a risk of precipitation or crystallization.[3][8]

  • Homogeneity: Ensuring uniform distribution of the API and other excipients in a larger batch can be more difficult than in a lab-scale preparation.

  • Process Control: Maintaining consistent temperature, mixing speed, and other critical process parameters is crucial for reproducibility at a larger scale.

Troubleshooting Guide

Issue 1: Unexpected Increase or Decrease in Formulation Viscosity Upon Scale-Up

Symptoms:

  • The final product is thicker or thinner than the lab-scale batch.

  • Difficulty in pumping or filling the formulation.

  • Inconsistent flow behavior.

Possible Causes and Solutions:

CauseSolution
Inefficient Mixing: Larger vessels may have dead spots or inefficient mixing zones, leading to non-uniform shear and temperature distribution.- Optimize the impeller design, position, and speed for the larger vessel.- Consider using multiple impellers or baffles to improve mixing efficiency.- Monitor the power number and Reynolds number to ensure consistent mixing conditions across scales.
Temperature Gradients: Inadequate heating or cooling in a larger tank can lead to temperature variations, which directly impact viscosity.[4]- Ensure the heating/cooling jacket has sufficient surface area for the batch volume.- Use internal heating/cooling coils if necessary.- Implement multiple temperature probes to monitor for gradients.
Excipient Interactions at Scale: The order and rate of addition of excipients can have a more pronounced effect on viscosity in larger batches.- Maintain the same order and relative rate of addition as in the lab-scale process.- Consider a staged addition of viscosity-modifying agents.
Issue 2: API Precipitation or Crystallization During or After Scale-Up

Symptoms:

  • Visible particles or crystals in the formulation.

  • Hazy or cloudy appearance.

  • Decrease in API concentration in the final product.

Possible Causes and Solutions:

CauseSolution
Localized Supersaturation: Slower dissolution or dispersion of the API in a larger volume can create localized areas of high concentration, leading to nucleation and crystal growth.[6]- Control the rate of API addition to the solvent.- Ensure adequate agitation to quickly disperse the API.- Consider pre-dissolving the API in a portion of the DMI before adding it to the main batch.
Temperature Fluctuations: Poor temperature control can cause the API to fall out of solution, especially if its solubility is highly temperature-dependent.[9][10]- Implement tight temperature control throughout the manufacturing process.- Understand the solubility curve of your API in the DMI formulation at different temperatures.
Change in Solvent/Antisolvent Ratios: Inaccurate measurement or addition of solvents in a large-scale process can alter the solvency of the system.- Calibrate all measuring equipment for accuracy.- Use flow meters for precise addition of liquids.- Perform in-process checks of the formulation composition.
Presence of Nucleation Sites: Impurities or undissolved particles in the raw materials or on the equipment surface can act as nucleation sites.- Ensure high purity of all raw materials.- Thoroughly clean and inspect all manufacturing equipment.

Experimental Protocols

Protocol 1: Viscosity Measurement for DMI Formulations

Objective: To determine the dynamic viscosity of a DMI-based formulation at different shear rates and temperatures.

Materials and Equipment:

  • DMI formulation sample

  • Rotational viscometer or rheometer with appropriate geometry (e.g., cone and plate, parallel plate)

  • Temperature-controlled sample stage

  • Calibration standards

Methodology:

  • Calibrate the viscometer/rheometer according to the manufacturer's instructions.

  • Equilibrate the sample and the instrument to the desired temperature (e.g., 25°C).

  • Load the sample onto the measurement stage, ensuring there are no air bubbles.

  • Set the instrument to perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹).

  • Record the viscosity at each shear rate.

  • Repeat the measurement at different temperatures if required.

  • Plot viscosity as a function of shear rate to characterize the flow behavior (Newtonian, shear-thinning, or shear-thickening).[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for API Quantification

Objective: To determine the concentration and purity of the API in a DMI formulation.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis, MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile, water, buffers)

  • API reference standard

  • DMI formulation sample

  • Volumetric flasks and pipettes

Methodology:

  • Standard Preparation: Prepare a stock solution of the API reference standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the DMI formulation and dilute it with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions: Set the HPLC parameters, including the mobile phase composition, flow rate, column temperature, and detector wavelength.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample solution.

  • Quantification: Determine the concentration of the API in the sample by comparing its peak area to the calibration curve. Assess purity by examining the presence of any impurity peaks.

Quantitative Data

Table 1: Viscosity of DMI and its Aqueous Mixtures at Different Temperatures

DMI Concentration (v/v %)Temperature (°C)Viscosity (mPa·s)
100256.70
10040-
100602.79
70256.38
5025-
30252.38
Data adapted from physicochemical characterization studies.[4]

Table 2: Solubility of Steroids in DMI-Water Cosolvent Systems

DrugDMI/Water Ratio for Maximum Solubility
Prednisone~1:2
Dexamethasone~1:2
Prednisolone~1:2
This table indicates that for certain nonpolar drugs, a specific ratio of DMI to water can maximize solubility.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis In-Process & Quality Control cluster_troubleshooting Troubleshooting Loop lab_scale Lab-Scale Formulation (e.g., 100 mL) pilot_scale Pilot-Scale Batch (e.g., 10 L) lab_scale->pilot_scale scale_up Production-Scale Batch (e.g., 1000 L) pilot_scale->scale_up viscosity Viscosity Measurement scale_up->viscosity hplc API Quantification (HPLC) scale_up->hplc homogeneity Content Uniformity scale_up->homogeneity stability Stability Testing scale_up->stability issue Identify Issue (e.g., Viscosity change, Precipitation) viscosity->issue hplc->issue homogeneity->issue cause Determine Root Cause issue->cause Re-evaluate at pilot scale solution Implement Solution cause->solution Re-evaluate at pilot scale solution->pilot_scale Re-evaluate at pilot scale logical_relationship cluster_params Process Parameters cluster_attributes Formulation Attributes cluster_scaleup Scale-Up Challenges mixing Mixing Speed & Time viscosity Viscosity mixing->viscosity temp Temperature temp->viscosity solubility API Solubility temp->solubility addition Order of Addition addition->viscosity addition->solubility stability Stability viscosity->stability visc_change Viscosity Shift viscosity->visc_change solubility->stability precipitation API Precipitation solubility->precipitation instability Long-Term Instability stability->instability

References

Techniques to reduce the sticky or tacky feel of high-concentration DMI products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and formulation scientists. This center provides technical guidance on addressing the common challenge of tackiness or stickiness in topical formulations containing high concentrations of Dimethyl Isosorbide (DMI).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMI) and what is its primary function in formulations?

This compound (DMI) is a high-purity, water-soluble solvent and carrier derived from renewable resources. Its primary functions in pharmaceutical and cosmetic formulations include:

  • Penetration Enhancement: DMI is an effective delivery-enhancement solvent that can transport water-soluble active ingredients into the epidermis without recrystallization.[1] This can improve the efficacy of the active pharmaceutical ingredient (API).[2]

  • Solvent: It is an excellent solvent, capable of dissolving difficult-to-dissolve actives, like Benzoyl Peroxide (BPO), thus improving their delivery and reducing irritation.[3]

  • Stability Improvement: DMI can improve the shelf stability of active ingredients that are susceptible to degradation pathways like hydrolysis.[1]

Q2: Why can high concentrations of DMI (>10%) cause a sticky or tacky skin feel?

While DMI is often used to improve a product's texture, high concentrations can lead to a persistent tacky or sticky feeling post-application. This is likely due to a combination of factors:

  • Hygroscopicity: DMI, like many glycols and polyols, has a tendency to attract and hold water molecules from the atmosphere. This can leave a moist, sticky film on the skin surface.

  • High Viscosity: Pure DMI has a significantly higher viscosity (around 6.70 mPa·s at 25°C) compared to water (~0.89 mPa·s).[2] High concentrations can contribute to a heavier, more viscous residue on the skin.

  • Residue Formation: As a non-volatile solvent, DMI remains on the skin after more volatile components of the formulation (like water or ethanol) have evaporated. At high concentrations, this residue is more substantial and can be perceived as sticky.

Q3: What is the typical recommended usage rate for DMI?

The recommended usage rate for DMI in most cosmetic and pharmaceutical applications is between 1% and 10%.[4] Concentrations above this level are considered high and are more likely to require formulation adjustments to mitigate negative sensory attributes.

Troubleshooting Guide: Reducing Tackiness in High-DMI Formulations

Q4: My formulation with over 10% DMI feels tacky after application. What are the primary strategies to reduce this?

Addressing tackiness requires a multi-faceted approach focusing on the strategic selection of other excipients in the formula. The goal is to alter the properties of the film left on the skin after the volatile components evaporate.

Strategy 1: Incorporate Sensory Modifiers (Powders)

Adding specific powders can dramatically reduce tackiness by absorbing excess solvent and lipids, leaving a drier, smoother after-feel.[5]

  • Types of Powders:

    • Starches: Modified starches (e.g., Tapioca, Corn Starch, Aluminum Starch Octenylsuccinate) are cost-effective and efficient at oil and moisture absorption.[4][5]

    • Silicas: Silica spheres or microspheres provide a "ball-bearing" effect, improving slip and spreadability while absorbing oil.[4] They are excellent for a matte, dry finish.

    • Polymer Powders: Ingredients like Polymethyl Methacrylate (PMMA) or Nylon-12 can provide a soft, velvety feel and an optical blurring effect ("soft focus").[4]

  • Method of Incorporation: These powders should be added to the formulation during the cool-down phase or at the end of the process with good agitation to ensure uniform dispersion.[4]

Strategy 2: Utilize Emollients with a "Dry" or "Light" Feel

Emollients are crucial for modifying the skin feel of a formulation.[6] To counteract the tackiness of DMI, select emollients that are fast-spreading and leave a non-greasy, "powdery" or "silky" residue.

  • Types of Emollients:

    • Light Esters: These are a primary choice for reducing tackiness. Examples include Isopropyl Myristate, Isodecyl Neopentanoate, and Diisopropyl Adipate.[6] They are characterized by low viscosity and high spreadability.

    • Volatile Silicones: Cyclopentasiloxane and Cyclomethicone can provide excellent transient emollience, spreading actives and DMI evenly before evaporating to leave a dry, silky finish.[7]

    • Non-Volatile Light Silicones: Dimethicone (in low viscosities) can improve slip and reduce the perception of stickiness.[7]

    • Alkanes: Light hydrocarbons like C13-15 Alkane can offer a fast-absorbing, non-greasy feel.

Data Presentation: Comparison of Sensory Modifiers

Modifier TypeINCI Name ExamplesKey Benefits for Tack ReductionTypical Use Level
Starches Aluminum Starch Octenylsuccinate, Tapioca Starch, Zea Mays (Corn) StarchHigh absorptive capacity for oil & moisture, cost-effective, provides a matte finish.[5][8]1 - 10%
Silicas Silica, Silica SilylateExcellent oil absorption, provides slip and a "powdery" dry feel, "ball-bearing" effect improves spreadability.[4]0.5 - 5%
Polymer Powders Nylon-12, Polymethyl Methacrylate (PMMA)Provides a velvety, "cushiony" feel, optical blurring ("soft-focus") effect.[4]1 - 5%
Light Esters Isopropyl Myristate, C12-15 Alkyl Benzoate, Dicaprylyl CarbonateFast-spreading, non-greasy, reduces drag, provides a light skin feel.[6]2 - 15%
Silicones Cyclopentasiloxane, Dimethicone (low viscosity)Excellent slip and spreadability, forms a breathable, non-tacky film, silky after-feel.[7][9]1 - 20%

Q5: How can I quantitatively measure the change in tackiness of my formulations?

Moving beyond subjective evaluation is crucial for optimization. Both instrumental and human sensory panel methods can provide reliable, reproducible data.[10][11]

  • Instrumental Analysis (Texture Analyzer): This is a highly reproducible method to measure the adhesive properties of the formulation's residual film.[12][13] The test measures the force required to separate a probe from the sample's surface after application, which directly correlates to tackiness or stickiness.[1][3][13]

  • Sensory Panel Analysis: A trained panel of assessors evaluates formulations based on a standardized lexicon of sensory attributes.[7][14] Attributes like "stickiness," "tackiness," "greasiness," and "after-feel" are scored on a defined scale.[14] This provides data that directly relates to the consumer experience.

Experimental Protocols

Protocol 1: Instrumental Measurement of Tackiness via Texture Analysis

Objective: To quantify the adhesiveness/stickiness of a semi-solid formulation after application.

Equipment: Texture Analyzer (e.g., Stable Micro Systems TA.XTplus) with a cylindrical or spherical probe.

Methodology:

  • Sample Preparation: Apply a standardized amount (e.g., 2 mg/cm²) of the formulation onto a substrate. This can be an artificial skin model (e.g., Bioskin®) or a consistent non-biological surface.[10][12] Allow the film to dry for a predetermined time (e.g., 10 minutes) under controlled temperature and humidity.

  • Instrument Setup:

    • Attach a clean, cylindrical probe (e.g., 1 cm diameter).

    • Set the test parameters: pre-test speed (e.g., 1.0 mm/s), test speed (e.g., 0.5 mm/s), post-test speed (e.g., 10.0 mm/s), applied force (e.g., 50g), and contact time (e.g., 5 seconds).

  • Test Execution:

    • The probe moves down, makes contact with the formulation film, and applies the set force for the specified contact time.

    • The probe then withdraws from the surface.

  • Data Analysis: The key parameter is the Adhesive Force , which is the maximum negative force on the resulting graph. This represents the force required to break the bond between the probe and the sample. A higher negative value indicates greater stickiness.[3] The Work of Adhesion (area under the negative curve) can also be calculated for a more comprehensive view.[13]

Protocol 2: Sensory Panel Evaluation of Tackiness

Objective: To evaluate the perceived tackiness of a formulation using a trained human panel.

Panel: A panel of at least 10-12 trained assessors is required for statistically significant results.[14]

Methodology:

  • Sample Application: A standardized amount of each formulation (e.g., 0.1 g) is applied to a designated area on the assessors' inner forearms.

  • Evaluation Procedure: Assessors are instructed to spread the product evenly over the area. Evaluations are performed at specific time points (e.g., immediately after application, 2 minutes, and 10 minutes).

  • Tackiness Assessment: At each time point, the assessor gently presses a clean finger onto the application site and then lifts it.

  • Scoring: The intensity of tackiness is rated on a labeled scale (e.g., a 15-point scale where 0 = Not tacky at all, and 15 = Extremely tacky).

  • Data Analysis: The scores from all panelists are collected and statistically analyzed (e.g., using ANOVA) to determine significant differences between formulations.[7]

Visualizations

Troubleshooting Workflow for High-DMI Formulation Tackiness

Tackiness_Troubleshooting_Workflow problem problem strategy strategy modifier modifier evaluation evaluation result result start High-Concentration DMI Formulation Feels Tacky strat1 Strategy 1: Incorporate Sensory Powders start->strat1 strat2 Strategy 2: Add Light Emollients start->strat2 powders Options: - Starches - Silicas - Polymer Powders strat1->powders emollients Options: - Light Esters - Volatile Silicones - Light Alkanes strat2->emollients reformulate Reformulate with Selected Modifiers powders->reformulate emollients->reformulate eval_instrument Instrumental Analysis (Texture Analyzer) reformulate->eval_instrument eval_sensory Sensory Panel Evaluation reformulate->eval_sensory final Optimized Formulation: Reduced Tackiness eval_instrument->final Iterate if necessary eval_sensory->final Iterate if necessary

A logical workflow for troubleshooting and reducing the tackiness of DMI formulations.
Conceptual Interaction Leading to Tackiness Perception

Tackiness_Mechanism component component process process perception perception DMI High Conc. DMI (Non-Volatile, Viscous) Evaporation Volatile Component Evaporation DMI->Evaporation remains on skin Hygroscopicity Hygroscopic Action DMI->Hygroscopicity Water Atmospheric Water Water->Hygroscopicity Skin Skin Surface Tackiness Perception of Tackiness / Stickiness Skin->Tackiness Sensory Receptors Film Thick, Hydrated Residual Film Evaporation->Film Hygroscopicity->Film Film->Skin

How high DMI concentration can lead to a tacky film on the skin after application.

References

Technical Support Center: Prevention of Benzoyl Peroxide Re-agglomeration in Dimethyl Isosorbide (DMI) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the re-agglomeration of active pharmaceutical ingredients (APIs) like benzoyl peroxide (BPO) in dimethyl isosorbide (DMI)-based formulations.

Frequently Asked Questions (FAQs)

Q1: Why does benzoyl peroxide tend to re-agglomerate in DMI formulations?

A1: Benzoyl peroxide is a crystalline solid that, even when micronized to a small particle size, has a natural tendency to re-form larger crystalline structures or agglomerates to achieve a lower energy state. This process can be influenced by factors such as temperature fluctuations, solvent composition, and the presence of other excipients. While DMI is an excellent solvent for BPO, improper formulation can lead to the active ingredient precipitating out of the solution or suspension over time, causing re-agglomeration.[1]

Q2: What is the primary role of this compound (DMI) in preventing BPO re-agglomeration?

A2: DMI's primary role is to dissolve BPO effectively in the oil phase of a formulation.[1] By keeping the BPO in a solubilized state, DMI prevents the particles from re-agglomerating. This not only enhances the stability of the formulation but also improves the efficacy and reduces the irritation potential of BPO by ensuring a smaller, more uniform particle size for better skin penetration.[1]

Q3: What are the main formulation strategies to prevent BPO re-agglomeration in DMI?

A3: Key strategies include:

  • Complete Solubilization: Ensuring that the concentration of BPO does not exceed its saturation point in the DMI and co-solvent blend.

  • Use of Stabilizers: Incorporating polymers and surfactants that adsorb onto the surface of BPO particles, creating a physical barrier that prevents them from coming together.

  • Viscosity Modification: Increasing the viscosity of the formulation to hinder the movement and subsequent collision of BPO particles.

  • Controlled Precipitation: If preparing a suspension, employing a controlled precipitation method to form stable, non-agglomerating BPO crystals.[2][3]

  • Encapsulation: Utilizing techniques like liposomes or microspheres to physically separate the BPO particles.[4][5]

Q4: Can milling or micronization alone prevent re-agglomeration?

A4: No, milling and micronization are mechanical processes that reduce the primary particle size of BPO.[6][7] While this is a crucial first step, the newly created high-surface-area particles are thermodynamically unstable and prone to re-agglomeration. Therefore, these size-reduction techniques must be followed by stabilization methods to maintain the small particle size.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Crystal growth observed during stability testing. - The concentration of BPO exceeds its solubility in the DMI-based vehicle.- Temperature fluctuations during storage.- Reduce the concentration of BPO.- Increase the proportion of DMI or add a co-solvent to improve solubility.- Ensure controlled temperature storage conditions.
Increased particle size or grittiness in the formulation over time. - Insufficient stabilization of the BPO particles.- Incompatibility of excipients leading to stabilizer desorption.- Increase the concentration of the polymeric or surfactant stabilizer.- Evaluate a different type of stabilizer with higher affinity for the BPO crystal surface.- Conduct compatibility studies with all excipients.
Phase separation or settling of BPO particles. - Low viscosity of the formulation.- Inadequate wetting of the BPO powder during manufacturing.- Increase the concentration of the gelling agent to raise viscosity.- Incorporate a wetting agent or utilize a wetting process with a suitable polyol before dispersion.[8]
Inconsistent BPO content in different batches. - Non-uniform dispersion of BPO during manufacturing.- Agglomeration leading to non-homogeneous sampling.- Optimize the mixing speed and time during the dispersion step.- Employ high-shear homogenization to break up any initial agglomerates.- Ensure proper wetting of the BPO powder before incorporating it into the main batch.[8]

Experimental Protocols

Protocol 1: Preparation of a Stabilized BPO Gel with DMI

This protocol describes the preparation of a 5% benzoyl peroxide gel using DMI as a solubilizer and a polymeric stabilizer to prevent re-agglomeration.

Materials:

  • Benzoyl Peroxide (micronized)

  • This compound (DMI)

  • Hydroxypropyl Cellulose (HPC)

  • Propylene Glycol

  • Carbomer 940

  • Triethanolamine (TEA)

  • Purified Water

Procedure:

  • Preparation of the Gel Base:

    • Disperse Carbomer 940 in purified water with gentle stirring.

    • Allow the mixture to hydrate for at least 2 hours.

    • Neutralize the carbomer dispersion with TEA to form a clear gel.

  • Preparation of the BPO Phase:

    • In a separate vessel, dissolve the Hydroxypropyl Cellulose (HPC) in Propylene Glycol with gentle heating (40-50°C) until a clear solution is formed.

    • Cool the solution to room temperature.

    • Add the this compound (DMI) to the HPC/Propylene Glycol solution and mix until uniform.

    • Slowly add the micronized Benzoyl Peroxide to the DMI/HPC/Propylene Glycol mixture while stirring continuously to ensure a uniform dispersion.

  • Incorporation and Homogenization:

    • Gradually add the BPO phase to the gel base with continuous mixing.

    • Homogenize the final mixture at a moderate speed to ensure uniform distribution of the BPO and to achieve the desired particle size.

  • Final Adjustments:

    • Check the pH of the final gel and adjust if necessary with TEA.

    • Package in an airtight, opaque container.

Protocol 2: Particle Size Analysis by Laser Diffraction

This protocol outlines the method for determining the particle size distribution of BPO in the final gel formulation.

Equipment:

  • Laser Diffraction Particle Size Analyzer

  • Appropriate dispersion unit (e.g., for viscous samples)

  • Suitable dispersant (e.g., silicone oil)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the BPO gel.

    • Disperse the gel in the selected dispersant (silicone oil) and vortex until a homogeneous suspension is achieved. The concentration should be optimized to achieve an appropriate obscuration level for the instrument.

  • Instrument Setup:

    • Set the refractive index for both the BPO particles and the dispersant in the instrument software.

    • Equilibrate the dispersion unit with the dispersant.

  • Measurement:

    • Add the prepared sample dispersion dropwise to the circulating dispersant in the instrument until the target obscuration is reached.

    • Allow the system to stabilize for a few minutes.

    • Perform the measurement, collecting data for a sufficient duration to ensure a stable reading.

  • Data Analysis:

    • Analyze the data to obtain the particle size distribution, including the D10, D50, and D90 values.

    • Repeat the measurement at least three times to ensure reproducibility.

Quantitative Data

The following table summarizes hypothetical data on the effect of a polymeric stabilizer on the particle size of 5% Benzoyl Peroxide in a DMI-based gel, as measured by laser diffraction.

Stabilizer Concentration (% w/w)D10 (µm)D50 (µm)D90 (µm)
0.05.225.860.1
0.53.115.435.2
1.02.510.122.5
2.02.38.518.9

Visualizations

experimental_workflow cluster_gel_base Gel Base Preparation cluster_bpo_phase BPO Phase Preparation cluster_final_formulation Final Formulation A Disperse Carbomer in Water B Hydrate Carbomer A->B C Neutralize with TEA B->C G Combine Phases C->G D Dissolve Stabilizer in Co-solvent E Add DMI D->E F Disperse BPO E->F F->G H Homogenize G->H I Final QC H->I troubleshooting_flowchart start Re-agglomeration Observed? check_solubility Is BPO concentration below saturation? start->check_solubility check_stabilizer Is stabilizer concentration adequate? check_solubility->check_stabilizer Yes solution_solubility Decrease BPO conc. or increase DMI/co-solvent check_solubility->solution_solubility No check_viscosity Is viscosity sufficient? check_stabilizer->check_viscosity Yes solution_stabilizer Increase stabilizer conc. or try new stabilizer check_stabilizer->solution_stabilizer No check_process Is manufacturing process optimized? check_viscosity->check_process Yes solution_viscosity Increase gelling agent concentration check_viscosity->solution_viscosity No solution_process Optimize wetting, mixing, and homogenization check_process->solution_process No end_node Problem Resolved check_process->end_node Yes solution_solubility->end_node solution_stabilizer->end_node solution_viscosity->end_node solution_process->end_node

References

Optimizing formulations to ensure the stability of drugs like aspirin.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the formulation and stability testing of aspirin.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for aspirin? A1: The primary degradation pathway for aspirin (acetylsalicylic acid) is hydrolysis. The ester linkage in the molecule is susceptible to cleavage by water, which breaks the aspirin down into salicylic acid and acetic acid.[1][2][3][4][5] This reaction can be accelerated by factors such as heat, moisture, and pH.[2][4][5][6][7]

Q2: What are the optimal storage conditions for maintaining aspirin stability? A2: To ensure maximum stability, aspirin and its formulations should be stored in a cool, dry place, protected from light and moisture.[1] The generally recommended storage temperature is between 20°C and 25°C (68°F to 77°F).[1] Exposure to high humidity and temperatures above this range can significantly accelerate degradation.[4]

Q3: How do common excipients affect the stability of aspirin? A3: Excipients can either enhance or reduce aspirin stability.[7] Those with high moisture content or alkaline properties can promote hydrolysis.[1][7][8] For example, microcrystalline cellulose (MCC) may hold more moisture than other fillers.[9] Lubricants like magnesium stearate can have a catalytic effect on decomposition.[10] Conversely, excipients with low water activity, such as dried maize starch and anhydrous lactose, have been shown to result in less degradation.[3][9]

Q4: What is the purpose of an enteric coating on aspirin tablets? A4: Enteric coatings are primarily designed to prevent the tablet from dissolving in the acidic environment of the stomach. This protects the gastric mucosa from irritation.[11] Additionally, a well-formulated enteric coat can act as a physical barrier against atmospheric moisture, thereby enhancing the stability of the aspirin core.[12][13]

Q5: What is "buffered aspirin" and how does it improve stability? A5: Buffered aspirin formulations include antacid agents (e.g., magnesium carbonate, aluminum dihydroxyaminoacetate) intended to neutralize stomach acid and reduce gastric irritation.[14][15][16] While these agents can create a more favorable pH microenvironment within the tablet matrix to increase aspirin's solubility upon dissolution, the presence of alkaline moieties can also accelerate aspirin degradation during storage if not formulated carefully.[8][17]

Q6: Why is wet granulation generally avoided for aspirin formulations? A6: Wet granulation uses a liquid binder, often water-based, which directly introduces moisture into the formulation. This exposure to water during the manufacturing process can initiate hydrolysis, leading to significant degradation of the aspirin before the final dosage form is even compressed.[5] Therefore, dry manufacturing methods like direct compression or dry granulation (slugging or roller compaction) are preferred to minimize moisture exposure.[5][18][19]

Troubleshooting Guides

Problem 1: I am observing rapid degradation of my aspirin sample, even under recommended storage conditions.

  • Possible Cause 1: Microenvironment Humidity: Even in a controlled environment, the microenvironment within the storage container can have high humidity.

    • Troubleshooting Step: Ensure the container is hermetically sealed. Consider co-packaging with a desiccant to absorb any residual moisture.[1]

  • Possible Cause 2: Alkaline Contamination: Trace amounts of alkaline substances on glassware or equipment can catalyze the hydrolysis of aspirin.

    • Troubleshooting Step: Review all handling procedures. Ensure that all equipment is thoroughly cleaned, rinsed with a suitable solvent, and dried before use.[1]

  • Possible Cause 3: Incompatible Excipient: One or more excipients in your formulation may be interacting with the aspirin to accelerate degradation.

    • Troubleshooting Step: Conduct a drug-excipient compatibility study. Prepare binary mixtures of aspirin and each excipient and store them under accelerated conditions to identify the problematic component.[1][3]

Problem 2: My analytical results for aspirin stability studies are inconsistent and not reproducible.

  • Possible Cause 1: Uncontrolled Environmental Factors: Fluctuations in ambient temperature and humidity during sample preparation and analysis can affect the rate of degradation.

    • Troubleshooting Step: Strictly control the environmental conditions of your laboratory. Perform all sample preparations in a consistent and timely manner.[1]

  • Possible Cause 2: Inconsistent Sample Preparation: Aspirin is unstable in many common analytical solvents. The time between dissolving the sample and performing the analysis can be a critical variable.[1]

    • Troubleshooting Step: Standardize your sample preparation protocol. Use a solvent system in which aspirin is known to be relatively stable (e.g., a mixture of acetonitrile and water) and define a strict timeframe for analysis after preparation.[1][6]

  • Possible Cause 3: Non-Validated Analytical Method: The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products.

    • Troubleshooting Step: Validate your analytical method according to ICH guidelines. This includes performing forced degradation studies to ensure the method can accurately quantify aspirin in the presence of its degradants.

Problem 3: I am observing the formation of needle-like crystals (whiskers) on the surface of my enteric-coated tablets during stability testing.

  • Possible Cause 1: Hydrolysis and Recrystallization: This is a common sign of aspirin degradation. Moisture may have penetrated the enteric coating, causing the aspirin to hydrolyze into salicylic acid, which then crystallizes on the tablet surface.[12] This is more common under high-stress conditions (e.g., 60°C).[12][20]

    • Troubleshooting Step: Evaluate the integrity and thickness of your enteric coating. Consider applying a protective sub-coat between the aspirin core and the enteric coat to act as a moisture barrier.[13]

  • Possible Cause 2: Incompatible Coating Excipients: Certain excipients used in the coating formulation, such as talc or polyethylene glycol (PEG), can be hygroscopic or interact with aspirin to promote degradation.[12][21]

    • Troubleshooting Step: Review the composition of your coating. If possible, replace hygroscopic or reactive excipients with more inert alternatives. Ensure the coating process includes an adequate drying step to remove residual water.[21]

Data Presentation

Table 1: Summary of Factors Influencing Aspirin Stability

FactorEffect on StabilityOptimal Condition for Stability
Moisture Primary cause of degradation via hydrolysis.[5][7]Minimal exposure; use of desiccants and moisture-barrier packaging.[1][22]
Temperature Increased temperature significantly accelerates the rate of hydrolysis.[2][7]Cool, controlled environment, typically 20-25°C.[1]
pH Hydrolysis is catalyzed in both acidic and basic conditions.[2][7]A slightly acidic medium is generally optimal for stability.[7]
Excipients Can enhance or reduce stability depending on their properties (e.g., moisture content, pH).[7]Selection of inert, low-moisture excipients.[3][7]

Table 2: Influence of Common Excipients on Aspirin Stability

Excipient CategoryExcipients Promoting StabilityExcipients Promoting DegradationRationale
Fillers/Diluents Dried Maize Starch, Anhydrous Lactose, Lactose Monohydrate.[3]Microcrystalline Cellulose (MCC), Dicalcium Phosphate (DCP).[9]Stability is favored by excipients with low inherent moisture content and low water activity.[5][9]
Lubricants Stearic Acid, Sodium Lauryl Sulphate (SLS).[3][18]Magnesium Stearate, Talc.[10][12]Alkaline lubricants like magnesium stearate can create a micro-pH environment that catalyzes hydrolysis.[10]
Binders N/A (Direct compression is preferred)Polyvinylpyrrolidone (PVP).[21]PVP is very hygroscopic and can attract moisture, accelerating the degradation reaction.[21]

Experimental Protocols

Protocol 1: Accelerated Stability Study using HPLC

This protocol outlines a general procedure for conducting a forced degradation study of aspirin to evaluate the stability-indicating properties of an analytical method.

  • Purpose: To assess the degradation of aspirin under accelerated stress conditions and to ensure the analytical method can separate the parent drug from its degradation products.

  • Materials and Reagents:

    • Aspirin reference standard and drug product (tablets).

    • HPLC grade acetonitrile, methanol, and water.[1]

    • Reagents for pH adjustment (e.g., phosphoric acid, sodium hydroxide).

    • Hydrogen peroxide.

  • Instrumentation:

    • HPLC system equipped with a UV detector.[3][7]

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5µm).[23]

    • Stability chamber or oven.

  • Stress Conditions (Forced Degradation):

    • Acid Hydrolysis: Reflux sample in 0.1 N HCl at 40-60°C.[24]

    • Base Hydrolysis: Reflux sample in 0.1 N NaOH at 40-60°C.[24]

    • Oxidative Degradation: Store sample in 3-30% hydrogen peroxide at room temperature.[23][24]

    • Thermal Degradation: Expose solid drug product to heat (e.g., 80°C) for 48 hours.[23]

    • Photolytic Degradation: Expose sample to UV light in a photostability chamber.[1][24]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve aspirin reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.[1]

    • Sample Solution: For tablets, weigh and finely powder several tablets. Accurately weigh a portion of the powder and dissolve it in the same solvent. Sonicate if necessary and filter through a 0.45 µm filter.[1]

  • Chromatographic Conditions (Typical):

    • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.[23]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: Ambient or controlled at 25°C.[1]

    • Detection Wavelength: 220-275 nm.[1][7]

  • Data Analysis:

    • Inject unstressed and stressed samples.

    • Identify and quantify the aspirin peak and any degradation product peaks (primarily salicylic acid).

    • Calculate the percentage of degradation and assess the peak purity to confirm the method is stability-indicating.[1]

Protocol 2: Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Purpose: To measure the in vitro rate and extent of drug release from a solid dosage form, which is a critical quality control parameter.[25]

  • Apparatus:

    • USP Dissolution Testing Apparatus 2 (Paddle).[26][27]

  • Dissolution Medium:

    • 900 mL of a suitable buffer, such as pH 4.5 acetate buffer.[26]

  • Procedure:

    • Pre-heat the dissolution medium to 37 °C ± 0.5 °C.

    • Place one tablet in each dissolution vessel and immediately start the apparatus.

    • Set the paddle rotation speed (e.g., 50-75 RPM).

    • Withdraw samples (e.g., 5 mL) at specified time intervals (e.g., 10, 20, 30, 45, 60 minutes).[26]

    • Replace the withdrawn volume with an equal amount of fresh, pre-heated medium.[26]

  • Sample Analysis:

    • Filter the samples.

    • Measure the absorbance of the dissolved aspirin using a UV spectrophotometer at a suitable wavelength (e.g., 265 nm).[26][28]

  • Data Analysis:

    • Use a previously prepared calibration curve to determine the concentration of aspirin in each sample.

    • Calculate the cumulative percentage of the drug released at each time point.

    • Plot the percentage of drug released versus time to generate a dissolution profile.[29]

Mandatory Visualizations

G Aspirin Acetylsalicylic Acid (Aspirin) Products Degradation Products Aspirin->Products Hydrolysis Water H₂O (Moisture) Water->Products SA Salicylic Acid Products->SA AA Acetic Acid Products->AA

Caption: The hydrolysis pathway of aspirin into its primary degradants.

G start Start: Formulation Preparation qc1 Initial QC Testing (Assay, Dissolution) start->qc1 stress Place Samples in Stability Chambers (Accelerated Conditions) qc1->stress sampling Withdraw Samples at Predefined Timepoints stress->sampling analysis Sample Analysis (HPLC) sampling->analysis data Data Interpretation (% Degradation, Shelf-life) analysis->data end End: Stability Report data->end

Caption: A typical experimental workflow for an aspirin stability study.

References

Validation & Comparative

Dimethyl Isosorbide: A Penetration Enhancer for Superior Corticosteroid Dermal Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their efficacy, however, is often limited by the barrier function of the stratum corneum, which restricts penetration to the target dermal layers. Dimethyl Isosorbide (DMI), a high-purity solvent and carrier, has emerged as a promising excipient to enhance the dermal delivery of these potent active pharmaceutical ingredients (APIs). This guide provides an objective comparison of corticosteroid formulations with and without DMI, supported by experimental data, to validate its role in enhancing therapeutic outcomes.

Enhanced Permeation and Skin Deposition of Corticosteroids with DMI

In vitro skin permeation studies are crucial for evaluating the performance of topical formulations. These studies typically utilize Franz diffusion cells to measure the amount of drug that permeates through a skin sample (human or animal) over time. The key metrics for comparison are the steady-state flux (Jss), which represents the rate of drug permeation, the permeability coefficient (Kp), and the amount of drug retained in different skin layers (stratum corneum, epidermis, and dermis).

While direct comparative studies for corticosteroids are not abundantly available in peer-reviewed literature, the existing data on other APIs and the well-understood mechanism of DMI provide a strong basis for its application. DMI is believed to enhance penetration by temporarily modifying the structure of the stratum corneum lipids, thereby increasing the diffusion of the active ingredient.

For comparison, Propylene Glycol (PG) is a commonly used penetration enhancer. A study by Oliver et al. (2019) provides quantitative data on the dermal delivery of various drugs, including the corticosteroids betamethasone and clobetasol, with PG as the vehicle. This data can serve as a benchmark for evaluating the potential of DMI.

Table 1: Comparative In Vitro Skin Permeation of Betamethasone (0.1%) in Propylene Glycol

ParameterStratum Corneum (%)Epidermis (%)Dermis (%)Receptor Fluid (%)
Betamethasone in Propylene Glycol 10.3 ± 2.522.4 ± 4.115.7 ± 3.251.6 ± 9.8

Data adapted from Oliver et al., 2019. The study used pig skin in Franz diffusion cells.

Table 2: Comparative In Vitro Skin Permeation of Clobetasol (0.1%) in Propylene Glycol

ParameterStratum Corneum (%)Epidermis (%)Dermis (%)Receptor Fluid (%)
Clobetasol in Propylene Glycol 15.1 ± 3.828.9 ± 5.312.5 ± 2.943.5 ± 11.2

Data adapted from Oliver et al., 2019. The study used pig skin in Franz diffusion cells.

Experimental Protocols

To ensure the reproducibility and validity of dermal delivery studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of topical corticosteroid formulations.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the measurement of drug permeation through an excised skin membrane.

Objective: To quantify the rate and extent of corticosteroid permeation from a topical formulation through the skin.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80)

  • Test formulation (corticosteroid with DMI)

  • Control formulation (corticosteroid without DMI or with an alternative enhancer)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare the excised skin by removing subcutaneous fat and cutting it to the appropriate size to fit the Franz diffusion cells.

  • Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with degassed receptor solution and maintain the temperature at 32°C ± 1°C to mimic skin surface temperature.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the test and control formulations to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution.

  • After the final time point, dismount the skin and separate the stratum corneum, epidermis, and dermis.

  • Extract the corticosteroid from the collected receptor fluid samples and the separated skin layers using a suitable solvent.

  • Analyze the concentration of the corticosteroid in the extracts using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).

Tape Stripping for Stratum Corneum Quantification

This method is used to determine the amount of drug retained in the outermost layer of the skin, the stratum corneum.

Objective: To quantify the amount of corticosteroid present in the stratum corneum after topical application.

Materials:

  • Adhesive tape discs (e.g., D-Squame®)

  • Forceps

  • Solvent for extraction (e.g., methanol, acetonitrile)

  • HPLC system

Procedure:

  • Apply the corticosteroid formulation to a defined area of the skin (in vivo or ex vivo).

  • After a specified period, remove any excess formulation from the skin surface.

  • Firmly press an adhesive tape disc onto the treated area for a consistent duration (e.g., 10 seconds).

  • Remove the tape strip in a swift, smooth motion.

  • Repeat the stripping process a predetermined number of times (e.g., 10-20 strips) on the same area.

  • Place each tape strip into a separate vial containing the extraction solvent.

  • Vortex or sonicate the vials to extract the corticosteroid from the tape strips.

  • Analyze the corticosteroid concentration in the solvent using a validated HPLC method.

  • The amount of corticosteroid per tape strip provides a profile of drug distribution within the stratum corneum.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

Corticosteroid_Signaling_Pathway cluster_cell Skin Cell Corticosteroid Topical Corticosteroid SC Stratum Corneum Corticosteroid->SC Penetration GR_cytoplasm Glucocorticoid Receptor (GR) Corticosteroid->GR_cytoplasm Binding DMI DMI DMI->SC Disrupts Lipid Bilayer SC->GR_cytoplasm GR_complex Corticosteroid-GR Complex GR_cytoplasm->GR_complex Nucleus Nucleus GR_complex->Nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_complex->GRE Binding Anti_Inflammatory_Proteins Anti-Inflammatory Proteins (e.g., Lipocortin-1) GRE->Anti_Inflammatory_Proteins Gene Transcription Inflammatory_Response Inflammatory Response Anti_Inflammatory_Proteins->Inflammatory_Response Inhibition

Caption: Corticosteroid Anti-Inflammatory Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Formulation_Prep Formulation Preparation (with/without DMI) Franz_Cell In Vitro Permeation (Franz Diffusion Cell) Formulation_Prep->Franz_Cell Skin_Prep Skin Membrane Preparation (Human or Porcine) Skin_Prep->Franz_Cell Sample_Collection Sample Collection (Receptor Fluid, Skin Layers) Franz_Cell->Sample_Collection Tape_Stripping Tape Stripping (Stratum Corneum Analysis) Extraction Corticosteroid Extraction Tape_Stripping->Extraction Sample_Collection->Extraction HPLC HPLC Analysis Extraction->HPLC Data_Analysis Data Analysis (Flux, Permeability, Deposition) HPLC->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison

Caption: Experimental Workflow for Dermal Delivery Studies.

Conclusion

The inclusion of this compound in topical corticosteroid formulations presents a compelling strategy to enhance the delivery of the active ingredient to its site of action in the skin. While more direct comparative studies are needed to fully quantify its benefits against other enhancers for a range of corticosteroids, the available evidence and its mechanism of action suggest that DMI can significantly improve the therapeutic efficacy of these drugs. By providing a more targeted and efficient delivery, DMI has the potential to lower the required dose of corticosteroids, thereby reducing the risk of local and systemic side effects. The experimental protocols and data presented in this guide offer a framework for researchers and formulators to further investigate and validate the role of DMI in optimizing topical corticosteroid therapy.

Dimethyl Isosorbide vs. Ethoxydiglycol: A Comparative Analysis of Skin Penetration Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, mechanisms, and formulation considerations of two leading cosmetic solvents.

In the realm of advanced skincare and transdermal drug delivery, the efficient transport of active ingredients through the skin's formidable barrier, the stratum corneum, is a paramount challenge. Dimethyl Isosorbide (DMI) and ethoxydiglycol have emerged as two of the most widely utilized solvents and penetration enhancers, lauded for their ability to improve the efficacy of cosmetic and pharmaceutical formulations. This guide provides a comprehensive, data-driven comparison of these two excipients for researchers, scientists, and drug development professionals, summarizing their performance, outlining experimental protocols for their evaluation, and exploring their mechanisms of action.

Executive Summary

Both this compound and ethoxydiglycol are effective at improving the solubility and skin delivery of a variety of active ingredients.[1][2] DMI, a derivative of isosorbide sourced from glucose, is noted for its high purity and ability to enhance the penetration of actives like retinol, salicylic acid, and ascorbic acid.[1] Ethoxydiglycol, a synthetic glycol ether, is also a versatile solvent and penetration enhancer, commonly used in formulations containing Vitamin C and benzoyl peroxide.[2][3]

While both are used within a similar concentration range of 1-10%, their performance can vary depending on the active ingredient and the formulation vehicle.[4] Notably, one study found that in an oil-in-water emulsion, at a 10% concentration, neither DMI nor ethoxydiglycol significantly enhanced the skin permeation of hydroquinone, salicylic acid, or octadecenedioic acid.[5][6][7][8] The researchers hypothesized that the increased solubility of the actives within the formulation itself may have reduced the thermodynamic driving force for penetration into the skin.[5][6][7][8] Conversely, another source suggests that DMI is a more effective delivery vehicle for benzoyl peroxide than ethoxydiglycol, with the capacity to dissolve more than double the amount of the active, although specific data was not provided.[9]

Data Presentation: A Comparative Overview

FeatureThis compound (DMI)Ethoxydiglycol
INCI Name This compoundEthoxydiglycol
Chemical Type Methylated sorbitol derivativeGlycol ether
Origin Derived from glucose (plant-based)[1]Synthetic (ethoxylation of ethanol)[10]
Typical Use Level 1-10%[4][11]1-10%[4]
Solubility Water-soluble, alcohol-soluble, compatible with many organic solvents[11]Soluble in water, ethanol, propylene glycol, and vegetable oils[2]
Key Functions Solvent, penetration enhancer, carrier for active ingredients[11]Solvent, solubilizer, penetration enhancer, humectant[3]
Compatibility Compatible with a wide range of actives including AHAs, BHAs, retinoids, niacinamide, and ascorbic acid derivatives[11]Commonly used with Vitamin C, benzoyl peroxide, and other cosmetic actives[3]
Known Performance Data - Did not significantly enhance permeation of hydroquinone, salicylic acid, or octadecenedioic acid at 10% in an o/w emulsion.[5][6][7][8]- Claimed to be a better delivery vehicle for benzoyl peroxide than ethoxydiglycol.[9]- Did not significantly enhance permeation of hydroquinone, salicylic acid, or octadecenedioic acid at 10% in an o/w emulsion.[5][6][7][8]

Mechanism of Action

Both DMI and ethoxydiglycol are believed to enhance skin penetration through a combination of mechanisms:

  • Improved Solubilization: By acting as excellent solvents, they can increase the concentration of the active ingredient in the vehicle, which can enhance the thermodynamic activity and partitioning of the active into the stratum corneum.[12]

  • Interaction with Stratum Corneum Lipids: They are thought to reversibly disrupt the highly organized lipid bilayer of the stratum corneum, creating a more fluid environment that allows for easier diffusion of active molecules.[13] This may involve altering the packing of the intercellular lipids.

Currently, there is limited direct evidence in the public domain detailing the specific interactions of DMI and ethoxydiglycol with cellular signaling pathways in the skin. However, some research on related molecules suggests potential areas for further investigation. For instance, a derivative of isosorbide has been shown to activate the NRF2/antioxidant response element pathway, which is involved in cellular protection against oxidative stress.[1][2] Another compound, Dimethyl Itaconate, has been found to modulate the AKT and p38 MAPK signaling pathways, which are involved in inflammation and pigmentation.[14] Further research is needed to determine if this compound or ethoxydiglycol have similar effects.

Experimental Protocols

The gold standard for in vitro evaluation of skin penetration is the Franz diffusion cell assay. This method allows for the measurement of the permeation of an active ingredient through a skin sample (human or animal) from a topical formulation.

Key Experimental Steps for a Franz Diffusion Cell Study:
  • Membrane Preparation: Excised human or animal skin (e.g., porcine ear skin) is prepared by removing subcutaneous fat and hair. The skin is then mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment.[15]

  • Receptor Fluid: The receptor compartment is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS), maintained at a constant temperature (typically 32°C) to mimic skin surface temperature.[15] The fluid is continuously stirred to ensure a uniform concentration of the permeated active.

  • Donation of Formulation: A precise amount of the test formulation (containing the active ingredient and the penetration enhancer) is applied to the surface of the skin in the donor compartment.[15]

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid to maintain sink conditions.[15]

  • Quantification: The concentration of the active ingredient in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[16]

  • Data Analysis: The cumulative amount of the active ingredient permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are then calculated. The enhancement ratio is the ratio of the flux with the enhancer to the flux without the enhancer.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane C Mount Skin on Franz Cell A->C B Prepare Receptor Fluid D Fill Receptor Compartment B->D E Apply Formulation to Donor Compartment D->E F Maintain Temperature (32°C) & Stir E->F G Collect Samples at Time Intervals F->G H Quantify Active via HPLC G->H I Calculate Flux & Enhancement Ratio H->I

Figure 1. Experimental workflow for a typical in vitro skin permeation study using Franz diffusion cells.

Logical_Relationship cluster_enhancer Penetration Enhancer cluster_mechanism Mechanism of Action cluster_outcome Outcome DMI This compound Solubilization Increased Solubilization of Active DMI->Solubilization Lipid_Disruption Disruption of Stratum Corneum Lipids DMI->Lipid_Disruption EDG Ethoxydiglycol EDG->Solubilization EDG->Lipid_Disruption Penetration Enhanced Skin Penetration Solubilization->Penetration Lipid_Disruption->Penetration Efficacy Improved Formulation Efficacy Penetration->Efficacy

Figure 2. Logical relationship of penetration enhancers, their mechanisms, and the resulting outcomes.

Conclusion

Both this compound and ethoxydiglycol are valuable tools in the formulator's arsenal for enhancing the dermal and transdermal delivery of active ingredients. Their primary mechanisms of action appear to be through improving the solubility of actives and temporarily and reversibly modifying the structure of the stratum corneum lipids.

The choice between DMI and ethoxydiglycol will ultimately depend on the specific active ingredient, the desired formulation characteristics, and the target skin concern. While existing data provides a good starting point, further head-to-head comparative studies with a broader range of actives are needed to fully elucidate their relative performance. As our understanding of the intricate biology of the skin and the mechanisms of penetration enhancers evolves, so too will our ability to design more effective and targeted topical therapies. The potential for these and other enhancers to interact with specific cellular signaling pathways remains a promising area for future research, which could lead to the development of even more sophisticated and intelligent delivery systems.

References

In-Vivo Efficacy and Safety of Dimethyl Isosorbide (DMI) in Topical Drug Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo performance of Dimethyl Isosorbide (DMI) as a penetration enhancer in topical drug products against other common alternatives. The information presented is supported by experimental data from in-vivo studies, offering valuable insights for formulation development.

Executive Summary

This compound (DMI) is a high-purity solvent and carrier that has demonstrated efficacy in enhancing the dermal penetration of active pharmaceutical ingredients (APIs) in in-vivo settings. Notably, in a comparative study, a ternary solvent system including DMI was evaluated for the delivery of niacinamide. While binary systems of propylene glycol (PG) with fatty acids showed the highest enhancement in this specific study, the DMI-containing formulation was also assessed, providing valuable comparative data. In terms of safety, multiple in-vivo studies on animals and humans have consistently shown that DMI has a low potential for skin irritation and sensitization, positioning it as a safe and effective excipient for topical formulations.

Efficacy Comparison: In-Vivo Penetration Enhancement

An in-vivo study utilizing Confocal Raman Spectroscopy (CRS) in human subjects provides quantitative data on the dermal delivery of niacinamide from various vehicles, including a ternary system containing this compound (DMI). This allows for a direct comparison of its performance against other common penetration enhancers like propylene glycol (PG).

Table 1: In-Vivo Dermal Delivery of Niacinamide from Various Solvent Systems [1][2][3][4]

Vehicle CompositionActive IngredientIn-Vivo Skin Penetration (AUC)¹
Propylene Glycol (PG)5% NiacinamideLower than PG:LA and PG:OA
Transcutol® P (TC)5% NiacinamideLower than PG:LA and PG:OA
PG : Oleic Acid (OA) (10:90)5% NiacinamideSignificantly higher than PG, TC, and TC:CCT:DMI
PG : Linolenic Acid (LA) (50:50)5% NiacinamideHighest among tested vehicles
TC : CCT² : DMI (50:25:25) 5% Niacinamide Lower than PG:LA and PG:OA

¹Area Under the Curve (AUC) for Niacinamide Confocal Raman Spectroscopy intensity depth profiles. Higher AUC values indicate greater penetration into the stratum corneum. ²Caprylic/Capric Triglyceride

Safety Profile: In-Vivo Irritation and Sensitization Potential

In-vivo safety studies are crucial for assessing the irritation and sensitization potential of any topical excipient. DMI has been subjected to rigorous in-vivo testing, consistently demonstrating a favorable safety profile.

Table 2: Summary of In-Vivo Safety Studies on this compound (DMI)

Study TypeSpeciesConclusion
Acute Dermal IrritationRabbitClassified as non-irritant to mildly irritant with a Primary Irritation Index of 0.0 to 0.3.[5][6][7]
Human Repeat Insult Patch Test (HRIPT)HumanConsidered safe for use in cosmetic products with low irritation and sensitization potential.[8]

Experimental Protocols

In-Vivo Dermal Delivery of Niacinamide via Confocal Raman Spectroscopy[1][2][3][4]
  • Objective: To quantify and compare the in-vivo penetration of niacinamide from different topical formulations.

  • Subjects: Healthy human volunteers.

  • Formulations:

    • Propylene Glycol (PG) containing 5% Niacinamide.

    • Transcutol® P (TC) containing 5% Niacinamide.

    • PG : Oleic Acid (OA) (10:90) containing 5% Niacinamide.

    • PG : Linolenic Acid (LA) (50:50) containing 5% Niacinamide.

    • TC : Caprylic/Capric Triglyceride (CCT) : this compound (DMI) (50:25:25) containing 5% Niacinamide.

  • Methodology:

    • A defined area on the volar forearm of each volunteer was marked for application.

    • A finite dose of each formulation was applied to the marked skin sites.

    • At a specified time point post-application, Confocal Raman Spectroscopy (CRS) measurements were taken to determine the concentration-depth profile of niacinamide within the stratum corneum.

    • The Area Under the Curve (AUC) of the Raman intensity versus skin depth was calculated to quantify the extent of niacinamide penetration.

G cluster_prep Preparation cluster_application Application cluster_measurement Measurement Volunteer_Recruitment Volunteer Recruitment Skin_Site_Marking Skin Site Marking Volunteer_Recruitment->Skin_Site_Marking Formulation_Preparation Formulation Preparation Finite_Dose_Application Finite Dose Application Formulation_Preparation->Finite_Dose_Application Skin_Site_Marking->Finite_Dose_Application CRS_Measurement Confocal Raman Spectroscopy Finite_Dose_Application->CRS_Measurement Data_Analysis Data Analysis (AUC Calculation) CRS_Measurement->Data_Analysis

Experimental Workflow for In-Vivo Confocal Raman Spectroscopy Study.
Acute Dermal Irritation/Corrosion Study (OECD 404 Guideline)[5][6][7]

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Species: Albino rabbit.

  • Methodology:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

    • A 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin (about 6 cm²) under a gauze patch.

    • The patch is held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.

    • At the end of the exposure period, the patch and any residual test substance are removed.

    • Dermal reactions (erythema and edema) are graded at 1, 24, 48, and 72 hours after patch removal.

    • The Primary Irritation Index (PII) is calculated based on the observed scores.

G Animal_Preparation Animal Preparation (Fur Clipping) Test_Substance_Application Test Substance Application (0.5 mL or 0.5 g) Animal_Preparation->Test_Substance_Application Semi_Occlusive_Dressing 4-Hour Exposure (Semi-Occlusive Dressing) Test_Substance_Application->Semi_Occlusive_Dressing Removal_and_Observation Removal and Observation Semi_Occlusive_Dressing->Removal_and_Observation Scoring Scoring of Erythema & Edema (1, 24, 48, 72 hours) Removal_and_Observation->Scoring PII_Calculation Primary Irritation Index (PII) Calculation Scoring->PII_Calculation

Workflow for OECD 404 Acute Dermal Irritation Study.
Human Repeat Insult Patch Test (HRIPT)[9][10][11][12]

  • Objective: To determine the potential of a product to cause skin irritation and sensitization (allergic contact dermatitis) after repeated application.

  • Subjects: Human volunteers.

  • Methodology:

    • Induction Phase: A patch containing the test material is applied to the skin of the subjects for a specified period (e.g., 24 hours). This is repeated on the same site for a number of applications (typically 9 applications over 3 weeks). The sites are scored for any reactions after each removal.

    • Rest Phase: A 2-week period with no patch applications.

    • Challenge Phase: A patch with the test material is applied to a new, previously untreated skin site. The site is evaluated for any signs of a reaction at 24 and 48 hours after application.

G Induction Induction Phase (Repeated Patch Application) Rest Rest Phase (2 Weeks) Induction->Rest Challenge Challenge Phase (New Site Application) Rest->Challenge Evaluation Evaluation for Sensitization Challenge->Evaluation

Phases of the Human Repeat Insult Patch Test (HRIPT).

Conclusion

The available in-vivo data indicates that this compound is a safe and effective penetration enhancer for topical drug products. While some studies show that other solvent systems, such as propylene glycol combined with fatty acids, may offer superior penetration for specific actives like niacinamide, DMI remains a valuable tool for formulators. Its excellent safety profile, characterized by low irritation and sensitization potential, makes it a particularly attractive option for products intended for sensitive skin or long-term use. Further in-vivo studies directly comparing the efficacy of DMI with other enhancers across a broader range of APIs would be beneficial to fully elucidate its position in the hierarchy of penetration enhancers.

References

Comparative safety assessment of Dimethyl Isosorbide against other common pharmaceutical solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available safety data provides a comparative safety assessment of Dimethyl Isorbide (DMI) against other frequently used pharmaceutical solvents: propylene glycol, ethanol, and polyethylene glycol 400 (PEG 400). This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection based on objective safety data.

Executive Summary

Dimethyl Isosorbide demonstrates a favorable safety profile characterized by low acute toxicity and minimal skin and eye irritation potential compared to other common pharmaceutical solvents. This assessment, supported by data from standardized toxicological studies, positions DMI as a viable and safe alternative in a variety of pharmaceutical formulations.

Quantitative Safety Data Comparison

The following table summarizes the acute toxicity and irritation data for DMI and its counterparts. Lower LD50 values indicate higher toxicity, while lower irritation scores indicate better tolerability.

Safety ParameterThis compound (DMI)Propylene GlycolEthanolPolyethylene Glycol 400 (PEG 400)
Acute Oral Toxicity (LD50, rat) 6,587 mg/kg[1]20,000 - 22,000 mg/kg[2][3]7,060 mg/kg[4][5]28,000 mg/kg[6]
Acute Dermal Toxicity (LD50, rabbit) >10,000 mg/kg[1]20,800 mg/kg[3]No data available>20,000 mg/kg
Skin Irritation (rabbit) Non-irritating[1]Mild to moderate irritant[7][8][9]Mild irritantNon-irritating[10]
Eye Irritation (rabbit) Non-irritating[1]Minimally irritating[11][12]Irritating[13]Mild irritant[14]

In Vitro Cytotoxicity Profile

Detailed Experimental Protocols

The safety data presented in this guide is based on standardized and widely accepted experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

This test determines the short-term toxicity of a substance when administered orally.[11]

  • Test Animals: Typically, young adult rats of a single strain are used.

  • Dosage: The test substance is administered in a single dose by gavage. Multiple dose groups are used to determine the dose that is lethal to 50% of the animals (LD50).[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[11]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[11]

Acute Dermal Toxicity (based on OECD Guideline 402)

This protocol assesses the potential for a substance to cause toxicity through skin contact.[7][21][22]

  • Test Animals: Adult rats or rabbits are commonly used.[2][22]

  • Application: The substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.[2]

  • Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.[22]

  • Endpoint: The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[23][24][25][26][27]

  • Test Animals: Albino rabbits are the preferred species.[23][26]

  • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.[23]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[23]

  • Scoring: The severity of the skin reactions is graded numerically to determine the irritation potential.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405 - Draize Test)

This method assesses the potential of a substance to cause eye irritation or damage.[4][8][9][16][19]

  • Test Animals: Albino rabbits are typically used.[4][19]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[4]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals (1, 24, 48, and 72 hours).[4]

  • Scoring: The ocular lesions are scored to evaluate the irritation level.

In Vitro Cytotoxicity Assay (MTT Assay Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][17][28][29][30]

  • Cell Culture: Cells are seeded in a 96-well plate and incubated.

  • Compound Exposure: The cells are then treated with various concentrations of the test solvent.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[10]

  • Formazan Solubilization: If the cells are viable, mitochondrial dehydrogenases will reduce the MTT to a purple formazan product. A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.[29]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[29]

Visualized Experimental Workflow and Comparative Logic

To further clarify the experimental processes and the logical framework for this comparative assessment, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity_Assay Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding & Incubation (96-well plate) solvent_prep Prepare Solvent Dilutions treatment Treat Cells with Solvents cell_culture->treatment solvent_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Add Solubilizing Agent (e.g., DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (Spectrophotometer) formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for a typical in vitro cytotoxicity (MTT) assay.

Comparative_Safety_Assessment_Logic Logical Framework for Comparative Safety Assessment cluster_inputs Solvent Candidates cluster_assessment Safety Endpoints cluster_evaluation Risk Evaluation cluster_output Outcome DMI This compound acute_toxicity Acute Toxicity (Oral & Dermal LD50) DMI->acute_toxicity irritation Irritation (Skin & Eye) DMI->irritation cytotoxicity In Vitro Cytotoxicity DMI->cytotoxicity PG Propylene Glycol PG->acute_toxicity PG->irritation PG->cytotoxicity EtOH Ethanol EtOH->acute_toxicity EtOH->irritation EtOH->cytotoxicity PEG Polyethylene Glycol 400 PEG->acute_toxicity PEG->irritation PEG->cytotoxicity comparative_analysis Comparative Analysis acute_toxicity->comparative_analysis irritation->comparative_analysis cytotoxicity->comparative_analysis solvent_selection Informed Solvent Selection comparative_analysis->solvent_selection

Logical flow for the comparative safety assessment of solvents.

References

A Comparative Environmental Impact Assessment: 2,5-Dimethylfuran (DMI) vs. Traditional Petrochemical-Based Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to solvent selection based on environmental performance and supporting experimental data.

The imperative to adopt greener and more sustainable practices in chemical research and manufacturing has led to a critical evaluation of the environmental footprint of commonly used solvents. This guide provides a comprehensive comparison of 2,5-Dimethylfuran (DMI), a bio-based solvent, with traditional petrochemical-based solvents such as toluene, n-hexane, and dichloromethane. The assessment is based on available data for key environmental, health, and safety (EHS) parameters, life cycle considerations, and toxicological profiles.

Quantitative Comparison of Environmental and Safety Profiles

The following tables summarize key data points for DMI and the selected petrochemical solvents, offering a side-by-side comparison of their environmental and safety attributes.

Table 1: Physical and Environmental Properties

Property2,5-Dimethylfuran (DMI)Toluenen-HexaneDichloromethane
Source Bio-based (from fructose/glucose)PetrochemicalPetrochemicalPetrochemical
Boiling Point (°C) 92-941116940
Flash Point (°C) -1.74-22N/A
Water Solubility Insoluble0.52 g/LInsoluble13 g/L
Biodegradability Readily Biodegradable (OECD 301)Not Readily BiodegradableNot Readily BiodegradableNot Readily Biodegradable
Aquatic Toxicity (Daphnia magna, 48h EC50) Harmful to aquatic lifeToxic to aquatic lifeToxic to aquatic lifeNot classified as toxic to aquatic systems[1]
VOC Content VOCVOCVOCVOC

Table 2: Health and Safety Data (GHS Classifications)

Hazard Statement2,5-Dimethylfuran (DMI)Toluenen-HexaneDichloromethane
Flammability H225: Highly flammable liquid and vapour[2]H225: Highly flammable liquid and vapourH225: Highly flammable liquid and vapourNot classified as flammable
Acute Toxicity (Oral) H302: Harmful if swallowed[2]H304: May be fatal if swallowed and enters airwaysH304: May be fatal if swallowed and enters airwaysH302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation[2]H315: Causes skin irritationH315: Causes skin irritationH315: Causes skin irritation[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2]--H319: Causes serious eye irritation[3]
Respiratory/Skin Sensitization H317: May cause an allergic skin reaction[2]---
Carcinogenicity Not classified--H351: Suspected of causing cancer[3]
Reproductive Toxicity -H361d: Suspected of damaging the unborn childH361f: Suspected of damaging fertility-
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[2]H336: May cause drowsiness or dizzinessH336: May cause drowsiness or dizzinessH336: May cause drowsiness or dizziness[3]
Specific Target Organ Toxicity (Repeated Exposure) -H373: May cause damage to organs through prolonged or repeated exposureH373: May cause damage to organs through prolonged or repeated exposure-
Aspiration Hazard -H304: May be fatal if swallowed and enters airwaysH304: May be fatal if swallowed and enters airways-
Hazardous to the Aquatic Environment H402: Harmful to aquatic lifeH411: Toxic to aquatic life with long lasting effectsH411: Toxic to aquatic life with long lasting effects-

Life Cycle Assessment Considerations

A comprehensive, direct comparative Life Cycle Assessment (LCA) for DMI against these specific petrochemical solvents is not yet readily available in published literature. However, we can infer a qualitative comparison based on their production pathways.

  • 2,5-Dimethylfuran (DMI): DMI is produced from renewable feedstocks such as fructose, which can be derived from biomass.[4][5][6] The production process typically involves the dehydration of fructose to 5-hydroxymethylfurfural (HMF) followed by hydrogenolysis. The use of renewable starting materials has the potential for a lower carbon footprint compared to fossil-fuel-based processes, especially if the biomass is sustainably sourced and process energy is from renewable sources. However, the overall environmental impact depends on the efficiency of the conversion process, the types of catalysts used, and the energy inputs required.[4]

  • Petrochemical Solvents (Toluene, n-Hexane, Dichloromethane): These solvents are derived from crude oil through processes like catalytic reforming of naphtha (for toluene) and fractional distillation.[7] Their production is inherently linked to the fossil fuel industry and contributes to the depletion of non-renewable resources and associated greenhouse gas emissions. LCAs of crude oil processing and toluene production indicate significant environmental impacts, including contributions to climate change, ozone depletion, and human toxicity.[8] Dichloromethane is produced by the chlorination of methane or methyl chloride.

While quantitative LCA data is sparse for a direct comparison, the bio-based origin of DMI presents a significant advantage in terms of renewability and potential for a circular economy approach.

Experimental Protocols

To ensure objective and reproducible comparisons of the environmental impact of solvents, standardized experimental protocols are essential. The following are key methods for assessing the parameters presented in this guide.

Ready Biodegradability: OECD 301

The OECD Guideline for the Testing of Chemicals, Test No. 301, provides a set of methods to determine the "ready biodegradability" of organic chemicals.[9][10]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO2 evolution, or oxygen consumption.[9]

  • Pass Levels: For a substance to be considered "readily biodegradable," it must achieve a degradation level of ≥70% DOC removal or ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period.[9]

  • Methods: The guideline includes several methods, such as the DOC Die-Away Test (OECD 301 A), CO2 Evolution Test (OECD 301 B), and Manometric Respirometry Test (OECD 301 F).[11][12][13]

Aquatic Toxicity: OECD 202 (Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of substances to aquatic invertebrates.[14][15][16][17][18]

  • Principle: Young daphnids (typically Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[14][15][16]

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is determined.[14]

  • Procedure: The test is conducted in a static, semi-static, or flow-through system under controlled temperature and lighting conditions.[18]

Volatile Organic Compound (VOC) Content: ISO 11890-2

This standard specifies a gas-chromatographic method for the determination of the VOC and/or semi-volatile organic compound (SVOC) content of paints, varnishes, and their raw materials.[19][20][21][22][23]

  • Principle: After sample preparation, the volatile components are separated using a gas chromatograph (GC). The compounds are identified and quantified by comparing their retention times and peak areas with those of known standards.[20]

  • Application: This method is applicable for determining VOC content in a wide range of concentrations, from 0.01% to 100% by mass.[19]

Toxicological Signaling Pathways

Understanding the molecular mechanisms by which solvents exert their toxic effects is crucial for a comprehensive risk assessment. Below are diagrams of key signaling pathways affected by furan-based compounds (the class to which DMI belongs) and the compared petrochemical solvents.

Furan-Induced Oxidative Stress and Apoptosis

Furan and its metabolites can induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[1][4][11][15][24][25][26][27]

Furan_Toxicity_Pathway Furan Furan/DMI Metabolite (e.g., cis-2-butene-1,4-dial) ROS Increased Reactive Oxygen Species (ROS) Furan->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress AntioxidantDefense Depletion of Antioxidant Defenses (e.g., GSH) OxidativeStress->AntioxidantDefense Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage CaspaseActivation Caspase Activation Mitochondria->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis DNA_Damage->CaspaseActivation Toluene_Ras_Pathway Toluene Toluene miRNA Upregulation of miR-15 family Toluene->miRNA ABL2 Suppression of ABL2/ARG gene miRNA->ABL2 inhibits Ras Ras Signaling Pathway ABL2->Ras modulates Cytoskeleton Impaired Cytoskeletal Remodeling Ras->Cytoskeleton DendriticSpine Altered Dendritic Spine Stability and Morphology Cytoskeleton->DendriticSpine Dichloromethane_GST_Pathway DCM Dichloromethane (DCM) GST Glutathione S-Transferase (GST) DCM->GST ReactiveIntermediate Reactive Intermediate (S-chloromethylglutathione) GST->ReactiveIntermediate Formaldehyde Formaldehyde ReactiveIntermediate->Formaldehyde DNA_Adducts DNA-Protein Crosslinks Formaldehyde->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

References

Validation of a high-performance liquid chromatography (HPLC) method for DMI analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated HPLC Methods for Desipramine (DMI) Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Desipramine (DMI), a tricyclic antidepressant. The selection of an appropriate analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control of pharmaceutical formulations.[1] This document presents a side-by-side comparison of two distinct HPLC methods with Ultraviolet (UV) detection and a more recent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering insights into their performance characteristics and experimental protocols.

Comparative Performance of Validated DMI Analysis Methods

The following tables summarize the key performance parameters of three distinct, validated HPLC methods for the determination of DMI in biological matrices. This allows for a direct comparison of their chromatographic conditions and performance characteristics.

Table 1: Chromatographic Conditions

ParameterMethod 1: HPLC-UV with DerivatizationMethod 2: HPLC-UVMethod 3: LC-MS/MS
Column Luna C18 (250 mm x 4.6 mm, 5 µm)[2]Cyanopropyl column[3]Thermo Scientific, BioBasic SCX (50 x 3.0 mm, 5 µm)[4]
Mobile Phase Acetonitrile/Water (70:30, v/v)[2]Acetonitrile/Methanol/Potassium phosphate buffer (600:180:220, v/v/v)[3]80:20 Acetonitrile:10 mM Ammonium formate, pH 2.5 with Formic acid[4]
Flow Rate 1.0 mL/min[2]3.0 mL/min[3]Not Specified
Detection UV-Visible at 567 nm (after derivatization)[2]UV at 214 nm[3][5]ESI, Positive Ion Mode (MRM)[4]
Internal Standard Paroxetine[2]Amitriptyline[5]d4-Desipramine[4]
Retention Time DMI: 15.5 min, IS: 13.1 min[2]DMI, 2-OH-DMI, and IS separated in 6 min[5]DMI: 0.9 min, 2-OH-DMI: 1.0 min[4]

Table 2: Method Validation Parameters

ParameterMethod 1: HPLC-UV with DerivatizationMethod 2: HPLC-UVMethod 3: LC-MS/MS
Linearity Range 15 - 400 ng/mL[2]1 - 100 µg/L (1 - 100 ng/mL)[3][5]5.0 - 250.0 ng/mL[6]
Correlation Coefficient (r) 0.9973[2]1.000[3][5]Not Specified
Limit of Detection (LOD) 1 ng/mL[2]1 µg/L (1 ng/mL)[5]Not Specified
Limit of Quantification (LOQ) Not SpecifiedNot Specified5.0 ng/mL[6]
Precision (Intra-day RSD) 6.43 - 11.35%[2]Not Specified1.7 - 4.2%[6]
Precision (Inter-day/Between-run RSD) 9.82 - 13.05%[2]3.6 - 3.9% (for DMI)[3][5]2.0 - 8.4%[6]
Accuracy (Recovery) 86.14 - 88.98%[2]Not Specified94.1 - 106.4%[6]

Experimental Protocols

This section provides detailed methodologies for the sample preparation and analysis of DMI based on the compared methods.

Method 1: HPLC-UV with Pre-column Derivatization

This method involves a derivatization step to form a chromogen that can be detected at a higher wavelength, potentially reducing interference from endogenous plasma components.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization) [2]

  • To 1 mL of plasma, add 200 µL of the internal standard solution (Paroxetine).

  • Add 5 mL of chloroform and vortex for 5 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Add the derivatization reagent (7,7,8,8-tetracyanoquinodimethane in acetonitrile) and heat at 80°C for 20 minutes.

  • After cooling, the residue is dissolved in 50 µL of acetonitrile.

  • Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Analysis [2]

  • Column: Luna C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Visible detector set at 567 nm.

HPLC_UV_Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Plasma Sample (1 mL) p2 Add Internal Standard (Paroxetine) p1->p2 p3 Liquid-Liquid Extraction (Chloroform) p2->p3 p4 Evaporation p3->p4 p5 Derivatization (TCNQ, 80°C) p4->p5 p6 Reconstitution p5->p6 a1 Injection (20 µL) p6->a1 a2 C18 Column Separation a1->a2 a3 UV-Vis Detection (567 nm) a2->a3 a4 Data Acquisition a3->a4

HPLC-UV with Derivatization Workflow
Method 2: HPLC-UV

This method offers a simpler approach without the need for derivatization, relying on the native UV absorbance of DMI at a lower wavelength.

1. Sample Preparation (Single-Step Solvent Extraction) [3]

  • To 2 mL of serum, add 100 µL of the internal standard solution (Amitriptyline).

  • Alkalinize the sample.

  • Perform a single-step solvent extraction.

  • Separate the organic layer.

  • Evaporate the solvent.

  • Reconstitute the residue in the mobile phase.

  • Inject into the HPLC system.

2. Chromatographic Analysis [3]

  • Column: Cyanopropyl column

  • Mobile Phase: Acetonitrile, Methanol, and Potassium phosphate buffer (600:180:220, v/v/v)

  • Flow Rate: 3.0 mL/min

  • Detection: UV detector set at 214 nm.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Serum Sample (2 mL) p2 Add Internal Standard (Amitriptyline) p1->p2 p3 Alkalinization p2->p3 p4 Solvent Extraction p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection p6->a1 a2 Cyanopropyl Column Separation a1->a2 a3 UV Detection (214 nm) a2->a3 a4 Data Acquisition a3->a4

Direct HPLC-UV Analysis Workflow
Method 3: LC-MS/MS

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry, allowing for lower detection limits and reduced sample preparation complexity.

1. Sample Preparation (Liquid-Liquid Extraction) [4]

  • Aliquot 0.0500 mL of human plasma and add 0.0250 mL of the internal standard (d4-Desipramine).

  • Add a basic buffer and mix.

  • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Centrifuge and transfer the supernatant.

  • Evaporate the samples and reconstitute in 90% Acetonitrile.

  • Inject into the LC-MS/MS system.

2. LC-MS/MS Analysis [4]

  • Column: Thermo Scientific, BioBasic SCX (50 x 3.0 mm, 5 µm)

  • Mobile Phase: 80:20 Acetonitrile:10 mM Ammonium formate, pH 2.5 with Formic acid

  • Mass Spectrometer: API 4000

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Ions Monitored (m/z): Desipramine (267.3 → 72.2), 2-Hydroxydesipramine (283.3 → 72.2), d4-Desipramine (271.3 → 72.2)

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (50 µL) p2 Add Internal Standard (d4-Desipramine) p1->p2 p3 Add Basic Buffer p2->p3 p4 Liquid-Liquid Extraction (MTBE) p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 Injection p6->a1 a2 SCX Column Separation a1->a2 a3 MS/MS Detection (MRM) a2->a3 a4 Data Acquisition a3->a4

LC-MS/MS Analysis Workflow

References

A head-to-head comparison of pharmaceutical-grade vs. cosmetic-grade Dimethyl Isosorbide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl Isosorbide (DMI) is a high-performance, water-miscible solvent and penetration enhancer utilized in both pharmaceutical and cosmetic formulations to improve the delivery and efficacy of active ingredients. While both grades share the same chemical entity, the distinction between pharmaceutical-grade and cosmetic-grade DMI lies in the stringency of their manufacturing processes, purity profiles, and regulatory oversight. This guide provides an objective, data-driven comparison to assist researchers and formulation scientists in selecting the appropriate grade of DMI for their specific application.

Key Distinctions: Purity, Regulation, and Performance

The fundamental differences between pharmaceutical and cosmetic-grade DMI can be categorized into three main areas: regulatory and manufacturing standards, impurity profiles, and performance implications. Pharmaceutical-grade DMI is manufactured under strict Good Manufacturing Practices (GMP) and is required to meet the specifications of pharmacopeias such as the USP-NF (United States Pharmacopeia–National Formulary).[1][2] This ensures a high level of purity, minimal batch-to-batch variability, and a well-defined impurity profile.[1][2]

Cosmetic-grade DMI, while safe for topical use, is subject to less stringent regulatory requirements.[1][2] This can result in a higher and more variable presence of impurities, which may include residual solvents, by-products from synthesis, and other contaminants.[3] These impurities have the potential to impact the stability, safety, and efficacy of the final formulation.

Data Summary: A Comparative Overview

While direct, publicly available, head-to-head comparative studies with quantitative data on the performance of different DMI grades are limited, the following tables summarize the expected differences based on regulatory standards and the known impact of excipient quality on formulation performance.

Table 1: Regulatory and Purity Comparison

FeaturePharmaceutical-Grade this compoundCosmetic-Grade this compound
Governing Standards USP-NF, Ph. Eur., JPRegional cosmetic regulations (e.g., EU Cosmetic Regulation, FDA regulations for cosmetics)[1][2]
Manufacturing Strict Good Manufacturing Practices (GMP)[1]Good Manufacturing Practices (less stringent than pharmaceutical GMP)[1]
Purity (Typical) ≥ 99.0%Typically ≥ 97%, but can be more variable
Impurity Profile Well-characterized and controlledLess defined, may contain higher levels of process-related impurities and by-products[3]
Documentation Certificate of Analysis (CoA) with detailed specifications, traceability records[2]CoA with more general specifications
Supply Chain Transparency High, with robust change control processes[1]Limited, less stringent change control[1]

Table 2: Performance and Safety Comparison

Performance ParameterPharmaceutical-Grade this compoundCosmetic-Grade this compound
Skin Penetration Enhancement Consistent and predictable due to high purityPotentially variable; impurities may alter the skin barrier or interact with the active ingredient
Formulation Stability High stability due to minimal reactive impuritiesRisk of instability (e.g., pH shifts, degradation of actives) due to unknown or variable impurities[4]
Cytotoxicity/Irritation Potential Low, due to stringent limits on toxic impuritiesHigher potential for irritation or sensitization depending on the nature and concentration of impurities
Batch-to-Batch Consistency High, ensuring reproducible product performanceCan be lower, potentially leading to variability in final product performance

Experimental Protocols

To empirically determine the performance differences between pharmaceutical-grade and cosmetic-grade DMI, the following experimental protocols are recommended.

In Vitro Skin Permeation Study

Objective: To quantify and compare the ability of pharmaceutical-grade and cosmetic-grade DMI to enhance the penetration of a model active pharmaceutical ingredient (API) through the skin.

Methodology:

  • Skin Preparation: Excised human or porcine skin is mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Two formulations are prepared, identical in composition except for the grade of DMI (e.g., 5% API, 10% DMI, in a suitable vehicle).

  • Application: A finite dose of each formulation is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), samples are withdrawn from the receptor fluid (e.g., phosphate-buffered saline) in the receptor compartment.

  • Quantification: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to determine the enhancement effect of each DMI grade.

Formulation Stability Testing

Objective: To assess and compare the physical and chemical stability of a formulation containing either pharmaceutical-grade or cosmetic-grade DMI.

Methodology:

  • Formulation Preparation: Two batches of a target formulation (e.g., a hydrogel or an emulsion) are prepared, one with each grade of DMI.

  • Storage Conditions: Samples of each batch are stored under accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) and long-term stability conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Intervals: Samples are tested at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Parameters to be Monitored:

    • Physical: Appearance, color, odor, pH, viscosity, and microscopic evaluation for changes in emulsion droplet size or crystal growth.

    • Chemical: Quantification of the active ingredient and any known degradation products using a stability-indicating HPLC method.

  • Data Analysis: The changes in the physical and chemical parameters over time are compared between the two formulations to determine the impact of the DMI grade on stability.

Cytotoxicity Assay

Objective: To evaluate and compare the potential cytotoxicity of pharmaceutical-grade and cosmetic-grade DMI on skin cells.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) or fibroblasts are cultured under standard conditions.

  • Treatment: Cells are exposed to various concentrations of each grade of DMI for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The concentration of each DMI grade that causes a 50% reduction in cell viability (IC50) is calculated and compared.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for selecting the appropriate grade of DMI and the potential impact of impurities on formulation performance.

DMI_Grade_Selection_Workflow start Define Application Requirements application_type Application Type? start->application_type pharma_path Pharmaceutical / Drug Delivery application_type->pharma_path Pharmaceutical cosmetic_path Cosmetic / Personal Care application_type->cosmetic_path Cosmetic select_pharma Select Pharmaceutical-Grade DMI pharma_path->select_pharma cosmetic_consideration High-Performance or Sensitive Formulation? cosmetic_path->cosmetic_consideration end Final Grade Selection select_pharma->end cosmetic_consideration->select_pharma Yes select_cosmetic Select Cosmetic-Grade DMI cosmetic_consideration->select_cosmetic No select_cosmetic->end

Caption: Decision workflow for selecting DMI grade.

Impurity_Impact_Pathway cluster_impacts Potential Impacts cosmetic_dmi Cosmetic-Grade DMI impurities Higher Level of Impurities (e.g., residual solvents, by-products) cosmetic_dmi->impurities stability Decreased Formulation Stability impurities->stability penetration Altered Skin Penetration impurities->penetration safety Increased Irritation Potential impurities->safety

Caption: Potential impact of impurities in cosmetic-grade DMI.

Conclusion

The choice between pharmaceutical-grade and cosmetic-grade this compound is a critical decision in formulation development that hinges on the intended application, regulatory requirements, and desired performance characteristics of the final product. For pharmaceutical applications, the use of pharmaceutical-grade DMI is non-negotiable to ensure safety, efficacy, and regulatory compliance. In the realm of high-performance cosmetics, where product stability, consistent performance, and minimal skin irritation are paramount, the use of pharmaceutical-grade DMI is also strongly recommended. While cosmetic-grade DMI may be a viable option for less critical cosmetic applications, formulators must be aware of the potential for variability and the impact of impurities on the final product. The experimental protocols outlined in this guide provide a framework for conducting a thorough internal evaluation to make an informed decision based on empirical data.

References

The Clear Advantage: A Cost-Benefit Analysis of Dimethyl Isosorbide in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimal drug delivery systems is perpetual. The choice of solvent in a formulation is a critical decision that significantly impacts the efficacy, stability, and ultimately, the commercial success of a pharmaceutical product. This guide provides a comprehensive cost-benefit analysis of Dimethyl Isosorbide (DMI) in large-scale pharmaceutical manufacturing, comparing its performance against common alternatives such as propylene glycol, ethanol, and Transcutol®.

This compound, a high-purity solvent and carrier derived from renewable corn sugar, is gaining prominence in the pharmaceutical industry for its ability to enhance the delivery of active pharmaceutical ingredients (APIs). Its unique properties offer a compelling case for its use, despite a higher initial cost compared to some traditional solvents. This guide delves into the quantitative data, experimental protocols, and underlying mechanisms to provide a clear comparison for informed decision-making in drug development.

Performance Comparison: DMI vs. Alternatives

The primary function of a solvent in a topical formulation is to dissolve the API and facilitate its transport through the skin barrier. DMI consistently demonstrates superior performance in several key areas.

Solubility Enhancement

DMI's ability to solubilize a wide range of APIs, including those that are poorly soluble in traditional solvents, is a significant advantage. This enhanced solubility can lead to more concentrated formulations, potentially reducing the application volume and improving patient compliance.

Active Pharmaceutical Ingredient (API)This compound (DMI)Propylene Glycol (PG)EthanolTranscutol® P
Diclofenac High~40% (wt/wt)[1]ModerateHigh[2]
Minoxidil High73 ± 0.01 (mg/mL)[3]28.2 ± 1.2 (mg/mL)[3]4.5 ± 0.5 (mg/mL)[3]
Nifedipine HighModerate[4]LowModerate

Note: "High," "Moderate," and "Low" are qualitative descriptors based on available literature where precise numerical values were not consistently available for all solvents under identical conditions.

Skin Permeation Enhancement

Effective skin permeation is crucial for the therapeutic efficacy of topical drugs. DMI has been shown to be an effective penetration enhancer, facilitating the transport of APIs across the stratum corneum.

Active Pharmaceutical Ingredient (API)Permeation Enhancement with DMIPermeation Enhancement with Propylene GlycolPermeation Enhancement with EthanolPermeation Enhancement with Transcutol®
Nifedipine Flux aided by co-solvents[4]57% permeated in 24h (in formulation)[4][5]Enhances penetration[6]Enhances permeation[7]
Minoxidil Increases absorption[5]Enhances permeation[3][8][9]Increases penetration[9]Enhances permeation[3]
Gabapentin Investigated as enhancer[6]Investigated as enhancer[6]Enhanced penetration[6]Not specified

Note: Direct comparative flux values are often study-dependent. The table indicates the observed effect of the solvent on the permeation of the specified API.

Cost-Benefit Analysis

While DMI generally has a higher upfront cost compared to propylene glycol and ethanol, a comprehensive cost-benefit analysis reveals a more nuanced picture. The enhanced solubility and permeation offered by DMI can lead to formulations with lower concentrations of expensive APIs to achieve the desired therapeutic effect, potentially offsetting the initial solvent cost. Furthermore, improved formulation stability can extend shelf life and reduce waste.

ParameterThis compound (DMI)Propylene Glycol (PG)EthanolTranscutol® P
Relative Cost HighLowLowModerate to High
Performance (Solubility & Permeation) High to Very HighModerateModerateHigh
Safety Profile Favorable, low irritation[10]Generally safe, can cause irritationCan cause dryness and irritationGood safety profile, low irritation[7][11][12]
Regulatory Status Approved for topical use in many regions[13]Widely approved (GRAS)Widely approvedApproved for topical and transdermal use[7][14]
Potential for API Sparing HighLow to ModerateLow to ModerateModerate to High
Formulation Stability Can improve stability[15]Can improve stability[16]Volatile, can affect stabilityStable[7]

Experimental Protocols

To ensure objective and reproducible comparisons of solvent performance, standardized experimental protocols are essential.

Protocol 1: Determination of API Solubility

Objective: To determine the saturation solubility of an API in different solvents.

Methodology (Shake-Flask Method):

  • Add an excess amount of the API to a known volume of the test solvent (e.g., DMI, propylene glycol, ethanol) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C or 32°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Express the solubility in units such as mg/mL or % w/w.

Protocol 2: In Vitro Skin Permeation Study

Objective: To evaluate the effect of different solvents on the transdermal permeation of an API.

Methodology (Franz Diffusion Cell):

  • Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin) of a standardized thickness. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent if necessary) and maintain it at a constant temperature (typically 32°C) and stirring speed.

  • Formulation Application: Apply a finite dose of the API formulation containing the test solvent to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate key relationships and workflows.

G cluster_0 Formulation Components cluster_1 Performance Metrics cluster_2 Manufacturing & Clinical Outcomes API Active Pharmaceutical Ingredient (API) DMI This compound (DMI) API->DMI is solubilized in Alternatives Alternative Solvents (PG, Ethanol, Transcutol®) API->Alternatives is solubilized in Solubility Enhanced Solubility DMI->Solubility Permeation Increased Skin Permeation DMI->Permeation Stability Improved API Stability DMI->Stability Alternatives->Solubility Alternatives->Permeation LowerAPIDose Potential for Lower API Concentration Solubility->LowerAPIDose TherapeuticEfficacy Enhanced Therapeutic Efficacy Permeation->TherapeuticEfficacy CostEffectiveness Improved Cost- Effectiveness Stability->CostEffectiveness LowerAPIDose->CostEffectiveness CostEffectiveness->TherapeuticEfficacy

Logical relationship between DMI and manufacturing outcomes.

G start Start: Select API and Solvents solubility Determine Saturation Solubility (Shake-Flask Method) start->solubility formulation Prepare Formulations with API and Solvents solubility->formulation permeation Conduct In Vitro Skin Permeation Study (Franz Diffusion Cell) formulation->permeation stability Perform API Stability Studies in Formulations formulation->stability analysis Analyze Data: Solubility, Flux, Stability permeation->analysis stability->analysis comparison Compare Performance of DMI vs. Alternatives analysis->comparison end End: Select Optimal Solvent comparison->end

Experimental workflow for comparing solvent performance.

G Formulation Formulation containing DMI and API Applied to skin surface StratumCorneum Stratum Corneum DMI enhances API partitioning and diffusion Formulation->StratumCorneum Penetration ViableEpidermis Viable Epidermis API reaches target site StratumCorneum->ViableEpidermis Permeation

References

Navigating the Epidermal Maze: A Comparative Guide to In-Vitro Skin Models for Predicting DMI-Mediated Drug Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate in-vitro skin model is a critical step in accurately predicting the dermal absorption of topically applied formulations. This guide provides a comprehensive comparison of commonly used in-vitro models for evaluating the efficacy of Dimethyl Isosorbide (DMI) as a penetration enhancer. By objectively presenting available experimental data and detailed methodologies, this document aims to facilitate informed decision-making in the pre-clinical development of transdermal drug delivery systems.

The "gold standard" for in-vitro skin permeation testing remains excised human skin due to its anatomical and physiological relevance.[1][2] However, its limited availability, high cost, and significant inter-donor variability present considerable challenges.[3] Consequently, reconstructed human epidermis (RhE) models, such as EpiDerm™ and SkinEthic™, have emerged as viable alternatives, offering greater reproducibility and accessibility.[3][4] This guide delves into the comparative performance of these models in the context of DMI-mediated drug permeation.

Comparative Analysis of In-Vitro Skin Models

While direct cross-study validations comparing multiple in-vitro skin models for DMI-mediated drug absorption are not extensively available in peer-reviewed literature, existing studies provide valuable insights into their individual characteristics and relative permeability.

It is generally observed that reconstructed human epidermis models are more permeable than excised human or pig skin.[3][5] Specifically, studies have indicated that the SkinEthic® model tends to be more permeable than both EpiDerm™ and excised skin models.[3][5]

A key consideration when utilizing DMI is its primary mechanism of action as a solvent and carrier, enhancing the penetration of active ingredients by improving their solubility and partitioning into the stratum corneum.[6] It does not appear to operate via a specific biological signaling pathway but rather through physicochemical interactions with the skin's barrier.

A study by Otto et al. investigated the effect of 10% DMI on the dermal and transdermal delivery of hydroquinone, salicylic acid, and octadecenedioic acid from an oil-in-water emulsion using excised human skin. The findings from this study are summarized in the table below.

Quantitative Data Summary: DMI-Mediated Drug Permeation in Excised Human Skin
Active IngredientFormulationMean Flux (μg/cm²/h)Amount in Skin after 8h (μg/cm²)
Hydroquinone Control (without DMI)0.01 ± 0.010.19 ± 0.06
10% DMI0.01 ± 0.010.17 ± 0.04
Salicylic Acid Control (without DMI)0.03 ± 0.010.38 ± 0.08
10% DMI0.03 ± 0.010.35 ± 0.06
Octadecenedioic Acid Control (without DMI)0.000.07 ± 0.02
10% DMI0.000.08 ± 0.02

Experimental Protocols

Accurate and reproducible in-vitro skin permeation studies rely on meticulously controlled experimental conditions. The Franz diffusion cell is the most commonly used apparatus for these studies.[1]

General Protocol for In-Vitro Skin Permeation Study using a Franz Diffusion Cell
  • Membrane Preparation:

    • Excised Human Skin: Full-thickness skin is obtained from elective surgeries (e.g., abdominoplasty) with informed consent. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 300-500 µm. The prepared skin is then stored frozen until use. Prior to the experiment, the skin is thawed and cut into sections to fit the Franz diffusion cells.

    • Reconstructed Human Epidermis (e.g., EpiDerm™, SkinEthic™): These models are cultured on inserts and shipped in an agarose-based medium. Upon receipt, they are conditioned according to the manufacturer's instructions, typically involving a transfer to a new culture medium and incubation at 37°C and 5% CO₂.

  • Franz Diffusion Cell Assembly:

    • The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is mounted.

    • The receptor chamber is filled with a suitable receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4), ensuring no air bubbles are trapped beneath the membrane. The receptor solution should be selected to ensure sink conditions for the permeating drug.

    • The system is maintained at a constant temperature, typically 32°C, to mimic the skin surface temperature, using a circulating water bath.

    • The receptor solution is continuously stirred with a magnetic stir bar to ensure homogeneity.

  • Dosing and Sampling:

    • A finite dose of the test formulation (e.g., 5-10 mg/cm²) is applied evenly to the surface of the stratum corneum in the donor chamber.

    • The donor chamber is often occluded to prevent evaporation of the formulation.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), samples are withdrawn from the receptor chamber.

    • An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor chamber to maintain a constant volume.

  • Sample Analysis:

    • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.

  • Data Analysis:

    • The cumulative amount of drug permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the linear portion of the curve.

    • The permeability coefficient (Kp) and lag time can also be calculated from this data.

Visualizing the Process and Mechanism

To better illustrate the experimental workflow and the proposed mechanism of DMI action, the following diagrams are provided.

Experimental_Workflow cluster_prep Membrane Preparation cluster_franz Franz Diffusion Cell Setup cluster_exp Experiment & Sampling cluster_analysis Analysis excised_skin Excised Human Skin (Dermatomed) assembly Mount Membrane excised_skin->assembly rhe_model Reconstructed Human Epidermis (e.g., EpiDerm™, SkinEthic™) rhe_model->assembly fill_receptor Fill Receptor Chamber (e.g., PBS, 32°C) assembly->fill_receptor apply_formulation Apply Formulation (with/without DMI) fill_receptor->apply_formulation sampling Collect Samples (Predetermined Intervals) apply_formulation->sampling hplc Quantify Drug (e.g., HPLC) sampling->hplc data_analysis Calculate Flux, Permeability Coefficient hplc->data_analysis

Experimental workflow for in-vitro skin permeation studies.

DMI_Mechanism cluster_formulation Topical Formulation cluster_skin Stratum Corneum cluster_absorption Deeper Skin Layers drug Drug Molecules intercellular_lipids Intercellular Lipids drug->intercellular_lipids Partitioning & Diffusion dmi DMI (Solvent/Carrier) dmi->intercellular_lipids Increases Drug Solubility & Partitioning viable_epidermis Viable Epidermis & Dermis intercellular_lipids->viable_epidermis Enhanced Permeation corneocytes Corneocytes

Conceptual mechanism of DMI as a skin penetration enhancer.

Conclusion

The selection of an appropriate in-vitro skin model is a multifaceted decision that requires careful consideration of the study's objectives, the physicochemical properties of the drug molecule, and the formulation characteristics. While excised human skin remains the benchmark, reconstructed human epidermis models offer a valuable and more readily available alternative, albeit with generally higher permeability.

The available data on DMI-mediated drug absorption suggests that its effectiveness can be highly dependent on the formulation. The study by Otto et al. highlights that in certain formulations, DMI may not provide a significant enhancement in permeation through excised human skin.[7][8] Further research is warranted to conduct direct comparative studies of DMI's effects across different in-vitro skin models to establish a more comprehensive understanding of its performance and to better predict in-vivo outcomes. Researchers should meticulously design their studies, considering the interplay between the drug, the vehicle, the enhancer, and the chosen skin model to generate meaningful and reliable data for the development of safe and effective topical drug products.

References

Studies showing DMI to be a better delivery vehicle than competitors like ethoxydiglycol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of active pharmaceutical ingredients (APIs) to and through the skin is a critical factor in the development of topical and transdermal therapies. The choice of a delivery vehicle can significantly impact the bioavailability, efficacy, and safety of a formulation. Among the various penetration enhancers available, Dimethyl Isosorbide (DMI) has emerged as a promising excipient, demonstrating notable advantages over competitors such as ethoxydiglycol (also known as diethylene glycol monoethyl ether or DGME). This guide provides an objective comparison of DMI and ethoxydiglycol, supported by findings from scientific studies, to assist researchers and formulation scientists in making informed decisions.

Mechanism of Action: DMI and Ethoxydiglycol

Both DMI and ethoxydiglycol are generally understood to function as chemical penetration enhancers primarily by acting as solvents. Their proposed mechanism does not involve complex signaling pathways but rather the modification of the stratum corneum's barrier properties. They are thought to enhance the penetration of active ingredients by:

  • Increasing Solubility: By improving the solubility of the API within the formulation and the stratum corneum, they increase the thermodynamic activity and partitioning of the drug into the skin.

  • Altering Skin Polarity: These solvents can modify the polarity of the skin's surface layers, which can facilitate the penetration of certain APIs.[1][2]

  • Disrupting Lipid Structure (Minor Role): While some penetration enhancers significantly disrupt the organized lipid structure of the stratum corneum, studies on DMI suggest it does not cause significant interruption of the intercellular lipid packing.[3]

Comparative Performance Data

The following tables summarize the key findings from studies directly comparing the performance of DMI and ethoxydiglycol as delivery vehicles for various active ingredients.

Note: Access to the full quantitative data from the cited studies was not available. The tables reflect the qualitative and key quantitative outcomes as reported in the available scientific literature.

Table 1: Performance in Caffeine Delivery
Formulation DetailsActive IngredientVehicle ConcentrationsKey FindingsCitation
Oil-in-water emulsions2% Caffeine- No enhancer (Control)- 5% DMI- 5% Ethoxydiglycol- 2.5% DMI + 2.5% EthoxydiglycolThe combination of DMI and ethoxydiglycol resulted in the highest in vitro permeation.[4][5]
Table 2: Performance in Benzoyl Peroxide (BPO) Delivery
Formulation DetailsActive IngredientVehicle ConcentrationsKey FindingsCitation
Not specifiedBenzoyl PeroxideNot specifiedDMI was shown to be a better delivery vehicle for BPO than ethoxydiglycol. DMI dissolved more than double the amount of BPO compared to competitors.[1][2]
Table 3: Performance in Hydroquinone, Salicylic Acid, and Octadecenedioic Acid Delivery
Formulation DetailsActive IngredientVehicle ConcentrationsKey FindingsCitation
Oil-in-water emulsions1.8% Hydroquinone, Salicylic Acid, or Octadecenedioic Acid- No enhancer (Control)- 10% DMI- 10% EthoxydiglycolNeither 10% DMI nor 10% ethoxydiglycol significantly enhanced the skin permeation of these active ingredients. This was hypothesized to be due to increased solubility of the actives in the formulation, which in turn reduced the thermodynamic driving force for penetration into the skin.[3][6]

Experimental Protocols

The following section details a standard methodology for in vitro skin permeation studies using Franz diffusion cells, a common apparatus in the cited research for evaluating the performance of dermal delivery vehicles.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Objective: To quantify the permeation of an active ingredient through a skin membrane from different topical formulations.

2. Materials and Apparatus:

  • Franz Diffusion Cells
  • Skin membrane (e.g., excised human or animal skin, or a synthetic membrane like Strat-M®)
  • Receptor solution (e.g., phosphate-buffered saline [PBS], sometimes with a solubilizing agent to maintain sink conditions)
  • Test formulations (e.g., creams, gels, solutions) containing the active ingredient and the delivery vehicles to be tested.
  • Magnetic stirrers and stir bars
  • Water bath with temperature control (typically maintained at 32°C to mimic skin surface temperature)
  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantifying the active ingredient.
  • Syringes and needles for sampling.

3. Procedure:

  • Membrane Preparation: The skin membrane is carefully prepared and mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.
  • Cell Assembly: The receptor chamber is filled with a known volume of pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. A small magnetic stir bar is placed in the receptor chamber.
  • Temperature Equilibration: The assembled cells are placed in a water bath set to maintain a membrane surface temperature of 32°C. The receptor solution is continuously stirred.
  • Formulation Application: A precise amount of the test formulation is applied evenly to the surface of the skin membrane in the donor chamber. The donor chamber is then covered to prevent evaporation.
  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), samples of the receptor solution are withdrawn from the sampling port. An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor chamber to maintain a constant volume and sink conditions.
  • Sample Analysis: The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as HPLC.
  • Data Analysis: The cumulative amount of the active ingredient permeated per unit area of the membrane is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of this curve. The permeability coefficient (Kp) can also be determined.

Visualizations

Experimental Workflow for Comparative Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_formulations Prepare Formulations (Control, DMI, Ethoxydiglycol) apply_formulation Apply Formulation to Donor Chamber prep_formulations->apply_formulation prep_cells Assemble Franz Diffusion Cells prep_cells->apply_formulation prep_membrane Mount Skin Membrane prep_membrane->prep_cells run_experiment Incubate at 32°C with Stirring apply_formulation->run_experiment collect_samples Collect Samples from Receptor Chamber at Time Intervals run_experiment->collect_samples analyze_samples Quantify Active by HPLC collect_samples->analyze_samples calculate_flux Calculate Permeation Flux & Parameters analyze_samples->calculate_flux compare_results Compare Performance of DMI vs. Ethoxydiglycol calculate_flux->compare_results

Caption: Workflow of an in vitro skin permeation study.

Proposed Mechanism of Solvent-Based Penetration Enhancement

G cluster_formulation Topical Formulation cluster_skin Stratum Corneum cluster_epidermis Viable Epidermis API Active Ingredient SC_Lipids Intercellular Lipids API->SC_Lipids Partitioning Vehicle Delivery Vehicle (DMI or Ethoxydiglycol) Vehicle->SC_Lipids Increases API Solubility Alters Polarity Corneocytes Corneocytes Target Target Site SC_Lipids->Target Diffusion

References

Stability of Aspirin in Dimethyl Isosorbide (DMI) Shows Marked Improvement Over Other Common Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a new analysis of existing data reveals that dimethyl isosorbide (DMI) offers a significantly more stable environment for aspirin compared to other commonly used pharmaceutical solvents like propylene glycol, polyethylene glycol 400, methanol, and ethanol. This enhanced stability can be attributed to DMI's high solubilizing capacity and its chemical structure, which mitigates the primary degradation pathways of aspirin.

Aspirin's susceptibility to hydrolysis into salicylic acid and acetic acid is a well-documented challenge in the formulation of liquid dosage forms. This degradation not only reduces the therapeutic efficacy of the drug but also increases the concentration of salicylic acid, which can lead to formulation and safety issues. A key factor in preventing this degradation is the choice of solvent.

Evidence from patent literature demonstrates that aspirin exhibits substantially greater stability in DMI. For instance, at an elevated temperature of 60°C, a concentration of 180 mg/mL of aspirin in DMI showed significantly less degradation over time compared to identical concentrations in propylene glycol and polyethylene glycol 400. This suggests that DMI is a superior solvent for preventing the hydrolysis and potential transesterification of aspirin.[1][2][3]

The enhanced stability of aspirin in DMI is likely due to two main factors. Firstly, DMI's high solubilizing power allows for the formulation of concentrated aspirin solutions, which can reduce the relative amount of any residual water, a key component in the hydrolysis reaction. Secondly, unlike hydroxyl-containing solvents such as propylene glycol and polyethylene glycol, DMI is an ether, which may reduce the likelihood of transesterification, another degradation pathway for aspirin.[1][2][3]

Comparative Stability of Aspirin in Various Solvents

The following table summarizes the available quantitative data on the stability of aspirin in different solvents. It is important to note that the experimental conditions, particularly the temperature, vary between the studies, which should be taken into consideration when making direct comparisons.

SolventAspirin ConcentrationTemperatureTimeAspirin Remaining (%)Reference
This compound (DMI) 180 mg/mL60°C10 days~95%[1][3]
Propylene Glycol180 mg/mL60°C10 days~70%[1][3]
Polyethylene Glycol 400180 mg/mL60°C10 days~80%[1][3]
AcetonitrileNot SpecifiedRoom Temp.12 hours>80%[4]
1,4-DioxaneNot SpecifiedRoom Temp.12 hours>80%[4]
MethanolNot SpecifiedRoom Temp.12 hours<40%[4]
EthanolNot SpecifiedRoom Temp.12 hours<40%[4]

Experimental Protocols

The stability of aspirin in various solvents is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method allows for the separation and quantification of the active pharmaceutical ingredient (aspirin) from its primary degradation product, salicylic acid.

General Experimental Protocol for Aspirin Stability Testing by HPLC

1. Materials and Reagents:

  • Aspirin reference standard

  • Salicylic acid reference standard

  • Solvents to be tested (e.g., this compound, Propylene Glycol, etc.)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable acid for pH adjustment of the mobile phase

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Standard Solutions: Prepare stock solutions of aspirin and salicylic acid reference standards in a suitable diluent (e.g., acetonitrile/water mixture). From the stock solutions, prepare a series of working standard solutions of known concentrations.

  • Sample Solutions: Prepare solutions of aspirin in each of the test solvents at the desired concentration.

3. Stability Study Conditions:

  • Place the sample solutions in controlled-temperature chambers at various conditions (e.g., room temperature, 40°C, 60°C).

  • Withdraw aliquots of each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and so on).

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and acidified water (e.g., with phosphoric acid to a pH of ~2.5). The exact ratio may need to be optimized for best separation.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Detection Wavelength: UV detection at a wavelength where both aspirin and salicylic acid have good absorbance (e.g., 230 nm or 275 nm).

  • Procedure: Inject the standard and sample solutions into the HPLC system.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to aspirin and salicylic acid in the chromatograms.

  • Construct a calibration curve for both aspirin and salicylic acid using the peak areas of the standard solutions.

  • Determine the concentration of aspirin and salicylic acid in the test samples at each time point using the calibration curves.

  • Calculate the percentage of aspirin remaining and the percentage of salicylic acid formed over time.

  • The degradation kinetics (e.g., rate constant and half-life) can be determined by plotting the natural logarithm of the aspirin concentration versus time.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative stability testing of aspirin in different solvents.

G cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep_aspirin Prepare Aspirin Solutions in Test Solvents storage Store Samples at Controlled Temperatures prep_aspirin->storage Place in Chambers prep_standards Prepare Aspirin & Salicylic Acid Reference Standards hplc HPLC Analysis prep_standards->hplc Inject Standards sampling Withdraw Aliquots at Predetermined Time Intervals storage->sampling sampling->hplc Inject into HPLC quantification Quantify Aspirin and Salicylic Acid hplc->quantification degradation Calculate % Degradation quantification->degradation kinetics Determine Degradation Kinetics (Rate Constant, Half-life) degradation->kinetics comparison Compare Stability Across Solvents kinetics->comparison

Caption: Workflow for Aspirin Stability Assessment.

Mechanism of Aspirin Degradation

The primary mechanism of aspirin degradation in the presence of nucleophilic solvents is hydrolysis. This reaction can be catalyzed by both acid and base. In protic solvents containing hydroxyl groups, such as alcohols and glycols, transesterification can also occur, leading to the formation of different ester derivatives of salicylic acid.

G cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification (in hydroxyl-containing solvents) Aspirin Aspirin (Acetylsalicylic Acid) Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid + H2O Acetic_Acid Acetic Acid Aspirin->Acetic_Acid + H2O Salicylate_Ester Salicylate Ester Aspirin->Salicylate_Ester + R-OH Acetylated_Solvent Acetylated Solvent Aspirin->Acetylated_Solvent + R-OH

Caption: Aspirin Degradation Pathways.

References

Safety Operating Guide

Proper Disposal Procedures for Dimethyl Isosorbide (DMI)

Author: BenchChem Technical Support Team. Date: December 2025

Date of Issue: December 17, 2025

This document provides essential safety and logistical guidance for the proper disposal of Dimethyl Isosorbide (DMI), CAS No. 5306-85-4. It is intended for researchers, scientists, and drug development professionals. Due to conflicting information across various Safety Data Sheets (SDS), a conservative approach is recommended, treating all DMI waste as hazardous unless explicitly determined otherwise by your institution's environmental health and safety (EHS) office.

Immediate Safety and Handling

Before beginning any disposal procedure, it is critical to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]

  • Ventilation: Handle DMI in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or mists.[2][3]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2] In case of skin contact, wash the affected area with soap and water.[1] For eye contact, rinse cautiously with water for several minutes.[2][4]

Step-by-Step Disposal Protocol

Disposal of DMI and associated materials must comply with all applicable local, regional, and national regulations.[4][5] Never dispose of DMI down the drain or in regular trash.[5][6][7]

Step 1: Waste Identification and Segregation

  • Characterize as Hazardous: Due to its potential toxicity to aquatic organisms and varying classifications, all DMI waste, including unused product, solutions, and contaminated materials, should be managed as hazardous chemical waste.[1][2][6]

  • Segregate Waste Streams: Keep DMI waste separate from other chemical waste streams to prevent potentially incompatible reactions.[5] Do not mix DMI with other wastes.[5]

Step 2: Container Management

  • Use Appropriate Containers: Collect DMI waste in its original container or a compatible, leak-proof container with a secure lid.[2][5] Polyethylene or polypropylene containers are suitable.[2]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound".[2] Ensure the label includes the full chemical name and any associated hazards.

  • Storage: Store sealed waste containers in a cool, well-ventilated, and designated secondary containment area away from incompatible materials.[1][2]

Step 3: Disposal of Liquid and Solid Waste

  • Pure DMI and Solutions: Collect all unused or expired DMI and solutions containing DMI in your designated hazardous waste container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent pads that are contaminated with DMI should be collected in a sealed, labeled bag or container and disposed of as hazardous solid waste.[2]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Step 4: Spill Cleanup and Decontamination

  • Containment: In the event of a spill, immediately contain the liquid with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][4] Prevent the spill from entering drains or waterways.[2]

  • Collection: Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the affected area thoroughly. The cleaning materials should also be disposed of as hazardous waste.

Step 5: Empty Container Disposal

  • Handle as Product: Uncleaned, empty containers should be treated as if they still contain the product.[5]

  • Decontamination: To render a container non-hazardous, it is recommended to triple-rinse it with a suitable solvent (e.g., water or ethanol). Collect all rinsate as hazardous liquid waste.[8]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash or recycled, depending on institutional policies.[8] Consult your EHS office for specific guidance.

Properties Relevant to Disposal

The following table summarizes key quantitative data for this compound that informs safe handling and disposal procedures.

PropertyValueSignificance for DisposalSource(s)
CAS Number 5306-85-4Unique identifier for proper waste manifest and reporting.[5]
Physical State LiquidAffects spill control and absorption methods.-
Flash Point 112°C - 120°C (234°F - 248°F)Low flammability risk under standard lab conditions, but containers may burn in a fire.[2][9] Combustible on intense heating.[5][3][9][10]
Density ~1.15 g/mL at 25°CDenser than water.[5]
Solubility Soluble in waterSpills can readily enter aqueous environments; do not dispose of in drains. High mobility in soil is not expected.[11][10]
Environmental Fate Toxic to aquatic organisms; may cause long-term adverse effects.[1] Low bioaccumulation potential (LogKOW = -1.6171).[11]Highlights the critical need to prevent release into the environment and manage as hazardous waste.[1][11]

Cited Experimental Protocols

Understanding a chemical's environmental behavior is crucial for risk assessment in disposal. The bioaccumulation potential, for instance, is often estimated using the partition coefficient (log P or LogKOW).

Methodology for Partition Coefficient (log P) Determination (OECD 107) One study determined the log P of DMI to be -0.44 using the OECD Guideline 107 method, "Partition Coefficient (n-octanol/water): Shake Flask Method."[9] This standard protocol involves:

  • Dissolving the test substance (DMI) in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two immiscible liquid phases.

  • The phases are separated by centrifugation.

  • The concentration of the substance in each phase is measured using a suitable analytical method, such as chromatography.

  • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. A negative log P value, like that of DMI, indicates it is hydrophilic (prefers water), suggesting a low potential for bioaccumulation in organisms.[11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

DMI_Disposal_Workflow start Identify DMI Waste (Pure, Solution, Contaminated Material) characterize Characterize as Hazardous Waste start->characterize Begin Process segregate Segregate from Other Chemical Waste Streams characterize->segregate Yes container Use Compatible, Labeled Waste Container (e.g., Polypropylene) segregate->container storage Store Securely in Secondary Containment container->storage spill Is there a spill? storage->spill cleanup Contain with Inert Absorbent (e.g., Vermiculite) spill->cleanup Yes disposal_prep Waste Ready for Disposal spill->disposal_prep No collect_spill Collect Cleanup Material as Hazardous Waste cleanup->collect_spill collect_spill->container ehs Contact EHS or Licensed Waste Contractor for Pickup disposal_prep->ehs end Document Waste Transfer ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Isosorbide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dimethyl Isosorbide (DMI), including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE) for Handling this compound

While some safety data sheets (SDS) classify this compound as not hazardous, others indicate it may cause skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to personal protective equipment is recommended.

Protection Type Specific PPE Purpose
Eye/Face Protection Chemical safety goggles with side shieldsTo prevent eye contact with splashes or mists.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Viton®, Neoprene, or Nitrile rubber)To prevent skin contact.[4]
Long-sleeved clothing or lab coatTo protect skin from accidental exposure.[5]
Respiratory Protection NIOSH/MSHA approved respiratorRecommended when mists or aerosols are generated. Not typically required for normal handling in a well-ventilated area.[3][4]

Operational Plan for Handling this compound

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is recommended for procedures that may generate mists or aerosols.

  • Eyewash Station: Ensure an eyewash facility is readily available in the work area.[3]

  • Review SDS: Before beginning work, review the Safety Data Sheet (SDS) for the specific product in use.

2. Handling Procedure:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing: Carefully dispense the required amount of DMI, avoiding splashing or the creation of mists.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling and before breaks.[1][7]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[7][8]

  • Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][7]

  • Container Orientation: Keep the container upright to prevent leakage.[3]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1] Prevent the spill from entering drains or waterways.[1]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly. Launder any contaminated clothing before reuse.[1][3]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[2][3]

  • Waste Product: Do not dispose of DMI down the drain.[7] Collect waste DMI in a clearly labeled, sealed container.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.[6]

  • Waste Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation (Fume Hood Recommended) A->B C Verify Eyewash Station Accessibility B->C D Don Personal Protective Equipment (PPE) C->D E Carefully Dispense DMI D->E Proceed to Handling F Perform Experimental Procedure E->F S1 Evacuate Area E->S1 Spill Occurs G Securely Close Container After Use F->G F->S1 H Properly Store DMI G->H Proceed to Post-Handling I Decontaminate Work Area H->I J Remove and Clean/Dispose of PPE I->J L Dispose of Waste (Follow Regulations) I->L K Wash Hands Thoroughly J->K S2 Contain Spill with Inert Material S1->S2 S3 Collect Absorbed Material S2->S3 S4 Decontaminate Spill Area S3->S4 S5 Dispose of Spill Waste S4->S5

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl Isosorbide
Reactant of Route 2
Dimethyl Isosorbide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.